(S)-Tetrahydrofurfurylamine
Description
Structure
3D Structure
Properties
IUPAC Name |
[(2S)-oxolan-2-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO/c6-4-5-2-1-3-7-5/h5H,1-4,6H2/t5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNOGYQAEJGADFJ-YFKPBYRVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](OC1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70348926 | |
| Record name | (S)-(+)-Tetrahydrofurfurylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70348926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
101.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7175-81-7 | |
| Record name | (S)-(+)-Tetrahydrofurfurylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70348926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (S)-(+)-Tetrahydrofurfurylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
What are the physical properties of (S)-Tetrahydrofurfurylamine
An In-depth Technical Guide to the Physical Properties of (S)-Tetrahydrofurfurylamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key physical properties of this compound, a versatile chiral amine intermediate. The information is presented to support research, development, and manufacturing activities in the pharmaceutical and chemical industries.
Chemical Identity
-
Chemical Name: (S)-(Tetrahydrofuran-2-yl)methanamine
-
Common Synonyms: (S)-(+)-2-(Aminomethyl)tetrahydrofuran, (S)-(+)-Tetrahydrofurfurylamine
-
Chemical Structure:
Physical Properties
The physical characteristics of this compound are summarized in the table below. These properties are critical for handling, storage, and application in various chemical syntheses.
| Property | Value | Units | Conditions |
| Appearance | Clear, colorless to light yellow liquid | - | Ambient |
| Boiling Point | 55 [1][2][3][4] | °C | at 18 mmHg |
| 153-154 [5] | °C | at 744 mmHg | |
| Density | 0.98 [1][2][3][4] | g/mL | at 25 °C |
| Refractive Index | 1.455 [1][2][3][4] | n20/D | at 20 °C |
| Optical Activity | +12 [1][2][3] | ° | c = 2 in chloroform, at 20°C |
| +13.5 [4] | ° | c = 4 in methanol | |
| Flash Point | 46 [2][3] | °C | Closed cup |
| Solubility | Soluble in methanol [4]and miscible with water. [6] | - | - |
| pKa | 9.47 ± 0.29 | - | Predicted |
Experimental Protocols
The following sections detail the generalized experimental methodologies for determining the key physical properties of liquid amines like this compound. These are based on established standard methods.
Boiling Point Determination (Distillation Range)
The boiling point is determined using a distillation method, consistent with standards such as ASTM D1078. [7][8][9][10][11]
-
Principle: This method measures the temperature range over which a liquid boils as it is distilled under controlled conditions.
-
Apparatus: Distillation flask, condenser, heating mantle, calibrated thermometer or temperature probe, and a graduated receiving cylinder.
-
Procedure:
-
A measured volume of the sample is placed in the distillation flask with boiling chips.
-
The apparatus is assembled, ensuring all connections are secure and the thermometer bulb is correctly positioned.
-
The sample is heated at a controlled rate to produce distillate at a steady rate (typically 3-5 mL/min). [12] 4. The temperature at which the first drop of distillate falls from the condenser is recorded as the initial boiling point.
-
The temperature is continuously monitored as the distillation proceeds.
-
The final boiling point is the temperature observed when the last of the liquid evaporates from the flask.
-
Atmospheric pressure is recorded and the observed boiling point is corrected to standard pressure if necessary.
-
Density Measurement
The density of the liquid is typically measured using a digital density meter, following principles outlined in methods like ASTM D4052. [6][13][14][15][16]
-
Principle: A small sample of the liquid is introduced into an oscillating U-tube. The density is calculated from the change in the oscillation frequency of the tube. [6][17]* Apparatus: Digital density meter with a temperature-controlled cell, syringe for sample injection.
-
Procedure:
-
The instrument is calibrated using dry air and a reference standard of known density (e.g., pure water).
-
The measurement cell is thermostated to the desired temperature (e.g., 25 °C).
-
A representative sample is drawn into a syringe, ensuring no air bubbles are present.
-
The sample is injected into the measurement cell. The absence of bubbles in the cell should be confirmed. [14] 5. The instrument measures the oscillation period and calculates the density.
-
The cell is cleaned and dried before the next measurement.
-
Refractive Index Measurement
The refractive index is determined using a refractometer, in accordance with standard methods like ASTM D1218. [1][2][3][5]
-
Principle: This method measures the refractive index of transparent liquids by observing the angle at which light is refracted as it passes through the sample.
-
Apparatus: A calibrated refractometer (e.g., Abbé refractometer) with a light source (typically a sodium D line at 589 nm) and a temperature-controlled prism. [2]* Procedure:
-
The refractometer is calibrated using a standard of known refractive index.
-
The prism temperature is set to the specified temperature (e.g., 20 °C).
-
A few drops of the sample are placed on the lower prism.
-
The prisms are closed and locked.
-
The instrument is adjusted until the dividing line between the light and dark fields is sharp and centered on the crosshairs.
-
The refractive index is read from the instrument's scale.
-
The prisms are cleaned thoroughly after the measurement.
-
Optical Activity (Specific Rotation) Measurement
The optical rotation is measured using a polarimeter to determine the specific rotation of the chiral compound.
-
Principle: A beam of plane-polarized light is passed through a solution of the chiral sample. The angle to which the plane of light is rotated is measured. The specific rotation is a standardized value calculated from this observed rotation. [18][19]* Apparatus: Polarimeter, a specific light source (usually sodium D-line), a polarimeter cell of known path length (e.g., 1 dm), and volumetric glassware.
-
Procedure:
-
A solution of the amine is prepared at a known concentration (c) in a suitable solvent (e.g., chloroform or methanol).
-
The polarimeter is calibrated by measuring the rotation of the pure solvent (blank).
-
The polarimeter cell is filled with the sample solution, ensuring no air bubbles are in the light path. [20] 4. The cell is placed in the polarimeter, and the observed angle of rotation (α) is measured.
-
The specific rotation [α] is calculated using the formula: [α] = α / (l × c), where 'l' is the path length in decimeters. [19]
-
Flash Point Determination
The flash point is determined using a closed-cup tester, following a method such as ASTM D93 (Pensky-Martens). [4][21][22][23][24][25]
-
Principle: The sample is heated in a closed cup at a controlled rate while being stirred. An ignition source is periodically introduced into the vapor space above the liquid. The flash point is the lowest temperature at which the vapors ignite to produce a flash. [24]* Apparatus: Pensky-Martens closed-cup flash point tester, calibrated thermometer or temperature probe.
-
Procedure:
-
The test cup is filled with the sample to the specified level.
-
The lid is secured, and the apparatus is assembled.
-
Heating and stirring are initiated at the rates specified by the standard.
-
As the temperature approaches the expected flash point, the ignition source is dipped into the cup at regular temperature intervals.
-
The temperature at which a distinct flash is observed inside the cup is recorded as the flash point.
-
The result is corrected for barometric pressure.
-
Solubility Assessment
A qualitative assessment of solubility is performed by mixing the amine with various solvents.
-
Principle: The miscibility or solubility of the amine in a solvent is determined by visual inspection after vigorous mixing.
-
Apparatus: Test tubes, vortex mixer or shaker, graduated pipettes.
-
Procedure:
-
A small, measured amount of the amine is placed in a test tube.
-
A measured volume of the solvent (e.g., water, methanol, ether) is added in portions.
-
After each addition, the mixture is vigorously agitated.
-
The mixture is visually inspected for homogeneity (miscibility) or the dissolution of the amine (solubility). The formation of a single liquid phase indicates solubility or miscibility. [26]
-
Visualization of Experimental Workflow
The logical flow for the characterization of the physical properties of this compound is depicted below.
Caption: A flowchart illustrating the experimental workflow for determining the key physical properties of this compound.
References
- 1. matestlabs.com [matestlabs.com]
- 2. scribd.com [scribd.com]
- 3. standards.iteh.ai [standards.iteh.ai]
- 4. Pensky–Martens closed-cup test - Wikipedia [en.wikipedia.org]
- 5. store.astm.org [store.astm.org]
- 6. ASTM D4052 - eralytics [eralytics.com]
- 7. petrolube.com [petrolube.com]
- 8. store.astm.org [store.astm.org]
- 9. store.astm.org [store.astm.org]
- 10. Federal & State Regulations | ASTM D1078 Standard test method for distillation range of volatile organic liquids | J. J. Keller® Compliance Network [jjkellercompliancenetwork.com]
- 11. ASTM D1078: Distillation Range Measurement of Liquid VOCs - Analytice [analytice.com]
- 12. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 13. ASTM D4052 | Anton Paar Wiki [wiki.anton-paar.com]
- 14. store.astm.org [store.astm.org]
- 15. ASTM D4052 | ASTM Vapor Pressure of Petroleum Products [ayalytical.com]
- 16. store.astm.org [store.astm.org]
- 17. ASTM D7777 | ASTM Standard Test Method for Density, Relative Density and API Gravity of Liquid [ayalytical.com]
- 18. Specific rotation - Wikipedia [en.wikipedia.org]
- 19. Ch 7: Optical Activity [chem.ucalgary.ca]
- 20. rudolphresearch.com [rudolphresearch.com]
- 21. petrolube.com [petrolube.com]
- 22. ASTM D93 | Flash Point by Pensky-Martens Closed Cup Tester [ayalytical.com]
- 23. Flash Point by Pensky-Martens Closed Cup: ASTM D93 Standard Tests - The ANSI Blog [blog.ansi.org]
- 24. Basics of Pensky-Martens closed-cup flash point testing | Anton Paar Wiki [wiki.anton-paar.com]
- 25. Flash Point - Prime Process Safety Center [primeprocesssafety.com]
- 26. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
A Technical Guide to the Synthesis and Purification of (S)-Tetrahydrofurfurylamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis and purification of (S)-Tetrahydrofurfurylamine, a valuable chiral intermediate in the pharmaceutical industry. The document details various synthetic methodologies, including catalytic reductive amination and enantioselective approaches, alongside robust purification protocols. Quantitative data is presented in structured tables for comparative analysis, and key experimental workflows are visualized to facilitate understanding.
Synthesis of Tetrahydrofurfurylamine
The industrial production of tetrahydrofurfurylamine primarily relies on the catalytic hydrogenation of furfural or furfurylamine. The synthesis of the enantiomerically pure (S)-form can be achieved through either chiral resolution of the racemic mixture or by asymmetric synthesis.
Racemic Synthesis via Reductive Amination
A common and cost-effective method for producing racemic tetrahydrofurfurylamine is the liquid-phase catalytic hydrogenation of furfural in the presence of ammonia. This process typically utilizes nickel or cobalt-based catalysts.[1]
Experimental Protocol: Two-Step Reductive Amination of Furfural [1]
-
Step 1: Furfurylamine Synthesis: A mixture of furfural and 2 to 10 moles of ammonia per mole of furfural is reacted at a temperature between 20°C and 100°C.
-
Step 2: Tetrahydrofurfurylamine Synthesis: The hydrogen pressure is increased to at least 5 kg/cm ², and the reaction temperature is elevated to between 70°C and 160°C to facilitate the hydrogenation of the furan ring, yielding tetrahydrofurfurylamine.[1] A 93% yield of tetrahydrofurfurylamine from furfural has been reported using this two-step process.[1]
Alternatively, furfurylamine can be directly hydrogenated to tetrahydrofurfurylamine in an aqueous solution.
Experimental Protocol: Hydrogenation of Furfurylamine [2]
-
An aqueous solution of furfurylamine is charged into a hydrogenation vessel with a nickel hydrogenation catalyst.
-
Hydrogen is introduced at a pressure ranging from 500 to 2000 pounds per square inch.
-
The temperature is maintained between 50°C and 100°C until the absorption of hydrogen ceases.[2]
-
The catalyst is removed by filtration, and the resulting solution is distilled to purify the tetrahydrofurfurylamine.[2]
Enantioselective Synthesis and Resolution
Achieving the desired (S)-enantiomer of tetrahydrofurfurylamine can be accomplished through several strategies, including chiral resolution of the racemic mixture and asymmetric synthesis.
Chiral resolution is a widely used technique for separating enantiomers from a racemic mixture.[3][] This is often achieved by forming diastereomeric salts with a chiral resolving agent, which can then be separated by crystallization due to their different solubilities.[3][]
Experimental Protocol: Chiral Resolution using a Chiral Acid
-
A racemic mixture of tetrahydrofurfurylamine is reacted with a chiral acid (e.g., tartaric acid) in a suitable solvent to form diastereomeric salts.
-
The solution is allowed to crystallize. Due to differences in solubility, one diastereomer will preferentially crystallize.
-
The crystallized diastereomeric salt is isolated by filtration.
-
The pure enantiomer is recovered by treating the diastereomeric salt with a base to remove the chiral resolving agent.
The choice of resolving agent and solvent is critical and often requires empirical optimization.
Enzymatic resolution offers a highly selective method for obtaining the desired enantiomer. For the synthesis of (S)-amines, a kinetic resolution using an (R)-selective transaminase can be employed. The enzyme selectively consumes the (R)-enantiomer, leaving the desired (S)-enantiomer in high enantiomeric excess.[5]
Asymmetric Synthesis
Asymmetric hydrogenation using chiral catalysts is another approach to directly synthesize the (S)-enantiomer.[5] This method involves the use of transition metal catalysts (e.g., Ruthenium or Rhodium) complexed with chiral ligands, such as BINAP.[5] The chiral environment created by the catalyst directs the hydrogenation to produce one enantiomer preferentially.
Purification of this compound
Purification is a critical step to ensure the high purity required for pharmaceutical applications. The primary methods for purifying tetrahydrofurfurylamine are distillation and chromatography.
Distillation
Fractional distillation is effective for separating tetrahydrofurfurylamine from solvents and other impurities with different boiling points. The boiling point of tetrahydrofurfurylamine is approximately 55°C at 18 mmHg.[6] For the separation of unreacted furfurylamine, an azeotropic distillation with water at around 99°C can be performed.[2]
Column Chromatography
For achieving very high purity, particularly for removing isomeric impurities, column chromatography is employed. The choice of stationary phase and eluent system depends on the specific impurities to be removed.
Quantitative Data Summary
The following tables summarize key quantitative data for the synthesis and properties of this compound.
| Parameter | Value | Reference |
| Molecular Formula | C₅H₁₁NO | [6] |
| Molecular Weight | 101.15 g/mol | [6] |
| Boiling Point | 55 °C / 18 mmHg | [6] |
| Density | 0.98 g/mL at 25 °C | [6] |
| Refractive Index | n20/D 1.455 | [6] |
| Optical Activity | [α]20/D +12° (c = 2 in chloroform) | [6] |
| CAS Number | 7175-81-7 | [6] |
Table 1: Physicochemical Properties of this compound
| Synthetic Route | Catalyst/Reagent | Yield | Enantiomeric Excess (ee) | Reference |
| Reductive Amination of Furfural (Two-Step) | Nickel/Cobalt | 93% | Racemic | [1] |
| Reductive Amination of Furfuryl Alcohol | Raney® Nickel | 94% | Racemic | [7][8] |
| Chiral Resolution | Chiral Resolving Agents | - | >98% (achievable) | [5] |
| Enzymatic Resolution | Transaminase | - | High | [5] |
| Asymmetric Hydrogenation | Ru/Rh with Chiral Ligand | - | High | [5] |
Table 2: Comparison of Synthetic Routes to Tetrahydrofurfurylamine
Visualized Workflows
The following diagrams illustrate the key processes described in this guide.
Figure 1: Synthetic pathways to this compound.
References
- 1. US4598159A - Process for producing furfurylamine and/or tetrahydrofurfurylamine - Google Patents [patents.google.com]
- 2. US2739159A - Process for the preparation of tetrahydrofurfurylamine - Google Patents [patents.google.com]
- 3. Chiral resolution - Wikipedia [en.wikipedia.org]
- 5. Tetrahydrofurfurylamine | High Purity | RUO Supplier [benchchem.com]
- 6. (S)-(+)-Tetrahydrofurfurylamine 97 7175-81-7 [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. Switchable synthesis of furfurylamine and tetrahydrofurfurylamine from furfuryl alcohol over RANEY® nickel - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
Technical Guide: Spectroscopic Analysis of (S)-Tetrahydrofurfurylamine
Audience: Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the expected spectroscopic data for (S)-Tetrahydrofurfurylamine (CAS: 7175-81-7), a valuable chiral amine in chemical synthesis. The document outlines characteristic Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data and provides standardized protocols for their acquisition.
Spectroscopic Data
Spectroscopic analysis is crucial for the structural confirmation and purity assessment of this compound. The following tables summarize the expected chemical shifts for ¹H NMR and ¹³C NMR, and the characteristic vibrational frequencies for IR spectroscopy.
¹H NMR Spectroscopy Data
The proton NMR spectrum of this compound in a solvent like CDCl₃ is expected to show distinct signals corresponding to the different proton environments in the molecule. The hydrogens on carbons adjacent to the nitrogen and oxygen atoms are deshielded and thus appear further downfield.[1][2]
| Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
| -NH₂ (Amine) | 1.0 - 2.5 (broad) | Singlet (broad) | 2H |
| H-2 (CH-O) | 3.9 - 4.1 | Multiplet | 1H |
| H-5 (CH₂-O) | 3.6 - 3.8 | Multiplet | 2H |
| H-6 (CH₂-N) | 2.6 - 2.8 | Multiplet | 2H |
| H-3, H-4 (CH₂-CH₂) | 1.5 - 2.0 | Multiplet | 4H |
Note: The amine proton signal is often broad and its chemical shift can vary with concentration and solvent. Adding D₂O will cause the signal to disappear, which can be used for confirmation.[1][2]
¹³C NMR Spectroscopy Data
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Carbons bonded to heteroatoms (oxygen and nitrogen) are deshielded and resonate at higher chemical shifts.
| Assignment | Expected Chemical Shift (δ, ppm) |
| C-2 (CH-O) | 78 - 82 |
| C-5 (CH₂-O) | 67 - 71 |
| C-6 (CH₂-N) | 45 - 49 |
| C-3, C-4 (CH₂-CH₂) | 25 - 30 |
Infrared (IR) Spectroscopy Data
The IR spectrum is used to identify the functional groups present in the molecule. This compound is a primary amine, which has characteristic N-H stretching vibrations.[2]
| Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |
| N-H Stretch (Asymmetric & Symmetric) | 3300 - 3500 | Medium (two bands) |
| C-H Stretch (Aliphatic) | 2850 - 2960 | Strong |
| N-H Bend (Scissoring) | 1590 - 1650 | Medium |
| C-O-C Stretch (Ether) | 1050 - 1150 | Strong |
| C-N Stretch | 1020 - 1250 | Medium |
Experimental Protocols
The following are detailed methodologies for acquiring high-quality NMR and IR spectra for liquid amine samples like this compound.
NMR Spectroscopy Protocol
This protocol outlines the steps for preparing and analyzing a sample using a standard NMR spectrometer (e.g., 400 MHz or 500 MHz).
-
Sample Preparation:
-
In a clean, dry NMR tube, add approximately 5-10 mg of this compound.
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃). The solvent choice is critical as its residual peak will be used for spectral referencing.
-
Cap the NMR tube and gently invert it several times to ensure the solution is homogeneous.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Tune and shim the instrument to optimize the magnetic field homogeneity.
-
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum. A sufficient number of scans (e.g., 8 or 16) should be averaged to obtain a good signal-to-noise ratio.
-
Acquire a ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans will be required.
-
Process the spectra by applying Fourier transform, phase correction, and baseline correction.
-
Reference the spectra to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
IR Spectroscopy (FTIR-ATR) Protocol
The Attenuated Total Reflectance (ATR) technique is ideal for analyzing liquid samples directly without extensive preparation.[3]
-
Sample Preparation & Background:
-
Ensure the ATR crystal (e.g., diamond or ZnSe) is clean by wiping it with a suitable solvent like isopropanol and allowing it to dry completely.[4]
-
Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum.
-
-
Data Acquisition:
-
Place a single drop of this compound directly onto the center of the ATR crystal.
-
If using a pressure clamp, apply consistent pressure to ensure good contact between the liquid sample and the crystal.[3]
-
Acquire the IR spectrum. Typically, 16 to 32 scans are co-added in the mid-IR range (4000-400 cm⁻¹) to achieve a high-quality spectrum.
-
-
Data Processing:
-
The software will automatically perform a background subtraction.
-
Identify and label the peaks corresponding to the key functional group vibrations.
-
Visualized Workflows
The following diagrams illustrate the logical workflows for the spectroscopic analyses described.
Caption: General workflow for NMR and IR spectroscopic analysis.
Caption: Relationship between molecular structure and spectroscopic data.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 3. drawellanalytical.com [drawellanalytical.com]
- 4. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
Commercial Sourcing and Application of Enantiomerically Pure (S)-Tetrahydrofurfurylamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the commercial availability of enantiomerically pure (S)-Tetrahydrofurfurylamine, a critical chiral building block in pharmaceutical and chemical synthesis. This document offers a comparative analysis of supplier specifications, detailed experimental protocols for common synthetic transformations, and visual representations of key workflows and logical relationships to aid researchers in sourcing and utilizing this important reagent.
Commercial Supplier Analysis
This compound is available from a range of chemical suppliers. While purity levels are generally high, specifications regarding enantiomeric excess (e.e.) are not always explicitly stated on publicly available documentation. Researchers should always request lot-specific Certificates of Analysis (CoA) for detailed information. The following table summarizes publicly available data from prominent suppliers.
| Supplier | Product Number | Stated Purity/Assay | Optical Rotation ([α]D) | Physical Form | CAS Number |
| Sigma-Aldrich | 412945 | 97%[1] | +12° (c=2 in chloroform)[1] | Liquid[1] | 7175-81-7[1] |
| TCI America (via Fisher Scientific) | T2425 | ≥98.0% (GC) | Not specified | Liquid | 7175-81-7 |
| BOC Sciences | 7175-81-7 | >98.0% (GC) | Not specified | Clear colorless liquid | 7175-81-7 |
| MedchemExpress | HY-W010600 | ≥95.0% (NMR)[2] | Not specified | Colorless to light yellow liquid[2] | 7175-81-7[2] |
| Chem-Impex | 01775 | ≥97% (GC) | Not specified | Clear yellow liquid | 7175-81-7 |
Note: The absence of a specified optical rotation or enantiomeric excess value does not imply a racemic mixture, but rather that the data was not found on the public product page. It is crucial to contact the supplier for a comprehensive CoA to confirm the enantiopurity of a specific lot.
The Critical Role of Supplier Specifications in Research and Development
The quality of starting materials is paramount in drug discovery and development. The purity and enantiomeric excess of this compound directly impact the outcome of synthetic steps and the purity of the final active pharmaceutical ingredient (API).
Experimental Protocols
The following are detailed experimental protocols for common synthetic transformations involving this compound.
Boc Protection of this compound
This protocol describes a standard procedure for the protection of the primary amine functionality with a tert-butyloxycarbonyl (Boc) group, a common step to modulate reactivity in multi-step syntheses.
Materials:
-
This compound (1.0 eq)
-
Di-tert-butyl dicarbonate (Boc)₂O (1.1 eq)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve this compound in dichloromethane in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add di-tert-butyl dicarbonate to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and wash it sequentially with saturated aqueous NaHCO₃, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude N-Boc protected product.
-
Purify the product by flash column chromatography on silica gel if necessary.
Amide Synthesis via Carboxylic Acid Coupling
This protocol outlines a general method for the formation of a chiral amide by coupling this compound with a carboxylic acid.
Materials:
-
Carboxylic acid (1.0 eq)
-
This compound (1.0 eq)
-
Titanium(IV) chloride (TiCl₄) (3.0 eq)[3]
-
Pyridine (solvent)[3]
-
Toluene
-
1 N Hydrochloric acid (HCl)
-
Dichloromethane (DCM)
Procedure:
-
To a solution of the carboxylic acid in pyridine in a screw-capped vial, add TiCl₄ followed by this compound.[3]
-
Tightly seal the vial and heat the reaction mixture to 85 °C.[3]
-
Stir the mixture for approximately 2 hours, monitoring for the complete consumption of the carboxylic acid by TLC.[3]
-
After cooling the reaction mixture, remove the pyridine by co-evaporation with toluene.[3]
-
Treat the residue with a 1 N aqueous HCl solution and extract the product with dichloromethane (3x).[3]
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the resulting amide by flash column chromatography.
Visualized Experimental Workflow: Amide Synthesis
The following diagram illustrates the key steps in the synthesis of a chiral amide using this compound.
Conclusion
This compound is a readily available chiral amine from several commercial suppliers. For applications in research and drug development, it is imperative that scientists and professionals meticulously evaluate supplier specifications, with a particular focus on enantiomeric purity. The experimental protocols provided herein offer a starting point for the synthetic application of this versatile building block. By understanding the interplay between material quality and experimental outcome, researchers can enhance the efficiency and reproducibility of their synthetic endeavors.
References
Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of (S)-Tetrahydrofurfurylamine
For Immediate Release
This technical guide provides a comprehensive overview of the safety and handling precautions for (S)-Tetrahydrofurfurylamine, a critical reagent for researchers, scientists, and professionals in drug development. Adherence to these guidelines is paramount to ensure a safe laboratory environment and the integrity of research outcomes.
Chemical and Physical Properties
This compound is a flammable and corrosive liquid that requires careful handling. A summary of its key physical and chemical properties is presented in Table 1. These values have been determined using standardized testing methodologies.
| Property | Value | Experimental Protocol |
| Molecular Formula | C₅H₁₁NO | - |
| Molecular Weight | 101.15 g/mol | - |
| Appearance | Colorless to light yellow liquid | Visual Inspection |
| Boiling Point | 55 °C at 18 mmHg | OECD Guideline 103: Boiling Point. This method involves heating the substance and observing the temperature at which the vapor pressure equals the atmospheric pressure. Common techniques include using an ebulliometer, the dynamic method, or distillation methods.[1] |
| Flash Point | 46 °C (114.8 °F) - closed cup | ASTM D93: Standard Test Methods for Flash Point by Pensky-Martens Closed Cup Tester. A sample is heated in a closed cup, and an ignition source is periodically introduced into the vapor space to determine the lowest temperature at which the vapors ignite.[2][3][4][5][6] |
| Density | 0.98 g/mL at 25 °C | Standard density determination methods (e.g., using a pycnometer or hydrometer). |
| Refractive Index | n20/D 1.455 | Measured using a refractometer. |
Toxicological Profile and Hazard Identification
This compound is classified as a hazardous substance with the potential to cause skin irritation, serious eye irritation, and respiratory irritation. It is also a flammable liquid.
GHS Hazard Classification:
| Hazard Class | Category | Hazard Statement |
| Flammable Liquids | 3 | H226: Flammable liquid and vapor[7] |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[7] |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation[7] |
| Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation[7] |
Experimental Protocols for Toxicity Assessment
The toxicological data for this compound is typically generated using standardized OECD guidelines to ensure reproducibility and international acceptance.
-
Acute Oral Toxicity (OECD Guideline 420, 423, or 425): These guidelines describe methods to assess the short-term toxic effects of a substance after oral administration. The Fixed Dose Procedure (420), Acute Toxic Class Method (423), or Up-and-Down Procedure (425) are used to determine the LD50 value, which is the statistically derived single dose of a substance that can be expected to cause death in 50% of the animals tested. The procedure involves administering the substance to animals (typically rats) at various dose levels and observing them for signs of toxicity and mortality over a set period.[8][9][10][11][12][13][14][15]
-
Skin Irritation (OECD Guideline 404 & 439): This assessment determines the potential of a substance to cause reversible inflammatory changes to the skin. The in vivo method (TG 404) involves applying the substance to the shaved skin of a rabbit and observing for signs of erythema (redness) and edema (swelling) over a period of up to 14 days.[16][17] The in vitro method (TG 439) utilizes reconstructed human epidermis models to assess cell viability after exposure to the chemical. A reduction in viability below a certain threshold indicates irritation potential.[18][19][20][21][22][23][24]
-
Eye Irritation (OECD Guideline 405 & 492): This test evaluates the potential of a substance to cause damage to the eye. The in vivo method (TG 405) involves instilling the substance into the eye of a rabbit and scoring the effects on the cornea, iris, and conjunctiva.[25][26][27][28] The in vitro Reconstructed human Cornea-like Epithelium (RhCE) test method (TG 492) assesses cell viability in a reconstructed human corneal model after exposure to the test chemical.[29][30][31]
Handling and Storage Precautions
Proper handling and storage procedures are essential to minimize exposure and ensure safety.
-
Ventilation: Handle this compound in a well-ventilated area, preferably in a chemical fume hood.
-
Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources. Use non-sparking tools and explosion-proof equipment.[4]
-
Grounding: Ground and bond containers and receiving equipment to prevent static discharge.[4]
-
Personal Protective Equipment (PPE): A comprehensive PPE plan is mandatory when handling this chemical.
| PPE Component | Specification |
| Eye/Face Protection | Chemical safety goggles and a face shield. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber), lab coat, and closed-toe shoes. |
| Respiratory Protection | Use a NIOSH-approved respirator with an appropriate cartridge for organic vapors if ventilation is inadequate. |
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials. It is sensitive to air and moisture.
Emergency Procedures
In the event of an emergency, follow these procedures promptly.
First Aid Measures
Caption: First aid procedures for exposure to this compound.
Firefighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
-
Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire.
-
Specific Hazards: Flammable liquid. Vapors are heavier than air and may travel to a source of ignition and flash back. Containers may explode when heated.[7]
-
Protective Equipment: Wear self-contained breathing apparatus (SCBA) and full protective gear.
Accidental Release Measures
A systematic approach is required to safely manage a spill of this compound.
References
- 1. search.library.doc.gov [search.library.doc.gov]
- 2. Flash Point by Pensky-Martens Closed Cup: ASTM D93 Standard Tests - The ANSI Blog [blog.ansi.org]
- 3. ASTM D93 | Flash Point by Pensky-Martens Closed Cup Tester [ayalytical.com]
- 4. Pensky–Martens closed-cup test - Wikipedia [en.wikipedia.org]
- 5. Basics of Pensky-Martens closed-cup flash point testing | Anton Paar Wiki [wiki.anton-paar.com]
- 6. spectro-oil.com [spectro-oil.com]
- 7. Tetrahydrofurfurylamine | C5H11NO | CID 253298 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. [PDF] OECD GUIDELINE FOR THE TESTING OF CHEMICALS The Up-and-Down Procedure for Acute Oral Toxicity: Proposed Test Guideline | Semantic Scholar [semanticscholar.org]
- 10. oecd.org [oecd.org]
- 11. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]
- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 13. ir.nbu.ac.in [ir.nbu.ac.in]
- 14. m.youtube.com [m.youtube.com]
- 15. Acute toxicity testing | NC3Rs [nc3rs.org.uk]
- 16. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 17. oecd.org [oecd.org]
- 18. uniube.br [uniube.br]
- 19. x-cellr8.com [x-cellr8.com]
- 20. iivs.org [iivs.org]
- 21. An In Vitro Skin Irritation Test (SIT) using the EpiDerm Reconstructed Human Epidermal (RHE) Model - PMC [pmc.ncbi.nlm.nih.gov]
- 22. x-cellr8.com [x-cellr8.com]
- 23. sterlab-store.com [sterlab-store.com]
- 24. episkin.com [episkin.com]
- 25. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 26. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 27. Eye Irritation/Serious Eye Damage - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]
- 28. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]
- 29. epa.gov [epa.gov]
- 30. criver.com [criver.com]
- 31. Eye Irritation Test (EIT) for Hazard Identification of Eye Irritating Chemicals using Reconstructed Human Cornea-like Epithelial (RhCE) Tissue Model - PMC [pmc.ncbi.nlm.nih.gov]
(S)-Tetrahydrofurfurylamine: A Technical Guide to Chemical Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the chemical stability and recommended storage conditions for (S)-Tetrahydrofurfurylamine. Understanding these parameters is critical for maintaining the compound's integrity, ensuring experimental reproducibility, and guaranteeing the safety of laboratory personnel. This document summarizes key stability data, outlines experimental protocols for stability assessment, and provides visual guides for handling and potential degradation pathways.
Physicochemical Properties
This compound is a chiral cyclic amine with the following key physical and chemical properties.
| Property | Value |
| Molecular Formula | C₅H₁₁NO |
| Molecular Weight | 101.15 g/mol |
| Appearance | Colorless to light yellow liquid |
| Boiling Point | 55 °C at 18 mmHg |
| Density | 0.98 g/mL at 25 °C |
| Flash Point | 46 °C (114.8 °F) - closed cup[1][2] |
| Refractive Index | n20/D 1.455 (lit.)[1][2][3] |
| Optical Activity | [α]20/D +12°, c = 2 in chloroform[1][2] |
Chemical Stability Profile
This compound is a stable compound under standard ambient conditions (room temperature). However, it possesses certain sensitivities that necessitate careful handling and storage to prevent degradation.
Key Stability Considerations:
-
Flammability: The compound is a flammable liquid and its vapors can form explosive mixtures with air.[4][5] Vapors may travel to a source of ignition and flash back.[4][5]
-
Hygroscopicity and Air Sensitivity: this compound is hygroscopic and air-sensitive.[6][7] Exposure to moist air can lead to degradation. It is recommended to store it under an inert atmosphere, such as nitrogen.[6][7]
-
Incompatible Materials: It is incompatible with a range of substances that can induce hazardous reactions. These include:
-
Hazardous Reactions: Exothermic reactions can occur with acid halides and peroxi compounds. Contact with strong reducing agents, such as hydrides, can generate flammable gaseous hydrogen.[5]
-
Polymerization: May polymerize explosively when heated or involved in a fire.[4][5]
Recommended Storage Conditions
To ensure the long-term stability and quality of this compound, the following storage conditions are recommended based on information from safety data sheets and chemical suppliers.
| Parameter | Recommended Condition | Rationale |
| Temperature | Store in a cool place.[4][8] The recommended storage temperature is typically found on the product label. | To minimize the risk of thermal degradation and polymerization. |
| Atmosphere | Store under an inert atmosphere (e.g., nitrogen).[6][7] | To prevent degradation due to air and moisture sensitivity. |
| Container | Keep container tightly closed.[4][6][8] Ground and bond containers when transferring material.[4][8] | To prevent contamination and exposure to air and moisture. Grounding prevents static discharge, which can be an ignition source. |
| Light Exposure | Protected from light. | To prevent photolytic degradation. |
| Ventilation | Store in a dry and well-ventilated place.[4][6][8] | To dissipate any vapors and prevent the formation of flammable mixtures. |
| Location | Store in a flammables area, away from heat, sparks, open flames, and other ignition sources.[4][6][8] | To mitigate the risk of fire and explosion. |
Experimental Protocols for Stability Assessment
Long-Term Stability Study Protocol
This protocol is designed to evaluate the stability of this compound under recommended storage conditions over an extended period.
-
Sample Preparation: Use at least three different batches of this compound. Package the samples in containers that simulate the proposed storage and distribution packaging.[9]
-
Storage Conditions: Store the samples at the long-term storage condition, for example, 25°C ± 2°C with 60% ± 5% relative humidity (RH) or 30°C ± 2°C with 65% ± 5% RH.[10]
-
Testing Frequency: Test the samples at regular intervals. A typical schedule is every 3 months for the first year, every 6 months for the second year, and annually thereafter for the duration of the proposed shelf-life.[9][10]
-
Analytical Methods: Employ a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), to assay the purity of this compound and quantify any degradation products. The method should be able to separate the active ingredient from any impurities and degradants.
-
Evaluation: Analyze the data for any significant changes in purity, appearance, or the formation of degradation products over time to establish a re-test period or shelf-life.[9]
Forced Degradation (Stress Testing) Protocol
Forced degradation studies are conducted to identify potential degradation products and pathways, and to establish the specificity of the analytical method.[6][11] The compound is subjected to conditions more severe than accelerated stability testing.[6]
-
Sample Preparation: Prepare solutions of this compound in appropriate solvents, as well as solid samples.
-
Stress Conditions: Expose the samples to the following conditions:
-
Acid Hydrolysis: 0.1 M HCl at room temperature, with heating if no degradation is observed.
-
Base Hydrolysis: 0.1 M NaOH at room temperature, with heating if necessary.
-
Oxidation: 3% hydrogen peroxide (H₂O₂) at room temperature.
-
Thermal Stress: Heat the solid sample (e.g., at 60-80°C) and a solution of the sample.
-
Photolytic Stress: Expose the solid sample and a solution to a combination of UV and visible light, with a minimum exposure of 1.2 million lux hours and 200 watt hours/square meter.[6]
-
-
Analysis: Analyze the stressed samples at various time points using a stability-indicating HPLC method, often coupled with mass spectrometry (LC-MS) to identify the mass of the degradation products.
-
Evaluation: The goal is to achieve a target degradation of 5-20%. The results help in understanding the degradation pathways and in the structural elucidation of the degradation products.[6]
Visualizations
Recommended Storage and Handling Workflow
The following diagram illustrates the recommended workflow for the safe storage and handling of this compound.
Caption: Recommended storage and handling workflow for this compound.
Potential Degradation Pathways and Incompatibilities
This diagram outlines the potential degradation pathways and chemical incompatibilities for this compound based on its known reactivity.
Caption: Potential degradation pathways and incompatibilities of this compound.
References
- 1. arborpharmchem.com [arborpharmchem.com]
- 2. (S)-(+)-テトラヒドロフルフリルアミン 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. (R)-(-)-四氢糠胺 99% | Sigma-Aldrich [sigmaaldrich.com]
- 4. Experimental and theoretical investigations into the stability of cyclic aminals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharmastate.academy [pharmastate.academy]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Degradation of heterocyclic aromatic amines in oil under storage and frying conditions and reduction of their mutagenic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. enamine.net [enamine.net]
- 9. ema.europa.eu [ema.europa.eu]
- 10. database.ich.org [database.ich.org]
- 11. scispace.com [scispace.com]
The Genesis of a Versatile Amine: A Technical Guide to the Discovery and Synthesis of Tetrahydrofurfurylamine
For Immediate Release
A comprehensive whitepaper detailing the historical discovery and evolution of synthetic routes for Tetrahydrofurfurylamine (THFA), a pivotal intermediate in the pharmaceutical and specialty chemical industries. This guide provides an in-depth analysis for researchers, scientists, and professionals in drug development, offering a consolidated resource on the synthesis of this crucial compound.
Introduction
Tetrahydrofurfurylamine (THFA) is a valuable bifunctional organic compound, featuring a primary amine group attached to a tetrahydrofuran ring. This unique structure imparts a combination of nucleophilic and basic properties, making it a versatile building block in the synthesis of a wide array of more complex molecules. Its applications span from being a key intermediate in the production of pharmaceuticals and agrochemicals to its use in the formulation of surfactants and specialty polymers. This technical guide delves into the historical context of THFA's discovery and chronicles the development of its synthetic methodologies, providing a detailed overview for the scientific community.
A Historical Perspective: The Dawn of Furan Chemistry
The journey to understanding and synthesizing tetrahydrofurfurylamine is intrinsically linked to the broader exploration of furan chemistry. While a definitive first synthesis of THFA in a singular, dated report remains elusive in early literature, its conceptualization and eventual synthesis can be traced back to the pioneering work on the hydrogenation of furan derivatives.
A seminal paper by Homer Adkins and Ralph Connor published in the Journal of the American Chemical Society in 1931 laid the groundwork for the reduction of the furan ring.[1][2][3] Their work on the catalytic hydrogenation of organic compounds over copper chromite demonstrated the feasibility of saturating the furan nucleus, a critical step towards the synthesis of tetrahydrofuran derivatives.[1][2][3]
The mid-20th century saw the emergence of industrial processes for the production of furfurylamine and its hydrogenated counterpart, THFA. A notable 1956 patent describes a process for the preparation of tetrahydrofurfurylamine by the catalytic liquid-phase hydrogenation of furfurylamine.[4] This and other similar patents from that era signify the growing commercial importance of THFA and the drive to develop efficient and scalable synthetic routes.
Key Synthetic Methodologies
The synthesis of tetrahydrofurfurylamine is predominantly achieved through two primary pathways: the hydrogenation of furfurylamine and the reductive amination of furfural or furfuryl alcohol.
Hydrogenation of Furfurylamine
This method involves the direct catalytic hydrogenation of furfurylamine, where the furan ring is saturated to yield the tetrahydrofuran structure.
-
Apparatus: An Adkins type hydrogenation apparatus or a similar high-pressure reactor.
-
Materials:
-
Furfurylamine
-
Water (or other suitable solvent)
-
Nickel catalyst (e.g., Raney Nickel)
-
-
Procedure:
-
A mixture of furfurylamine and water is introduced into the hydrogenation apparatus along with the nickel catalyst.
-
Hydrogen is introduced and maintained at a pressure of 1000 pounds per square inch.
-
The temperature is maintained at 60°C.
-
The reaction mixture is agitated for approximately four and a half hours, or until hydrogen absorption ceases.
-
The apparatus is cooled, and the pressure is released.
-
The reaction mixture is filtered to remove the catalyst.
-
The filtrate is distilled to remove water and any unreacted furfurylamine, yielding tetrahydrofurfurylamine.[4]
-
Reductive Amination of Furfural and Furfuryl Alcohol
Reductive amination is a versatile and widely used method for the synthesis of amines. In the context of THFA synthesis, this process can start from either furfural (an aldehyde) or furfuryl alcohol. The reaction typically proceeds in a one-pot manner where the carbonyl group (or the alcohol, which is in equilibrium with the aldehyde) reacts with ammonia to form an imine intermediate. This intermediate is then immediately hydrogenated in the presence of a catalyst to form the final amine product.
-
Apparatus: A high-pressure autoclave or reactor.
-
Materials:
-
Furfural
-
Ammonia (aqueous or as a solution in a suitable solvent)
-
Hydrogen gas
-
Catalyst (e.g., Raney Nickel, Palladium on carbon)
-
Solvent (e.g., dioxane, water)
-
-
Procedure:
-
The autoclave is charged with the solvent, catalyst, and ammonia.
-
The reactor is sealed and purged with hydrogen.
-
The mixture is heated to the desired reaction temperature (e.g., 130°C) and pressurized with hydrogen to the desired pressure (e.g., 2.0 MPa).
-
Furfural is then introduced into the reactor.
-
The reaction is allowed to proceed for a set time (e.g., 3 hours) with continuous stirring.
-
After the reaction is complete, the reactor is cooled, and the pressure is released.
-
The catalyst is separated by filtration.
-
The product, tetrahydrofurfurylamine, is isolated from the reaction mixture, typically through distillation.
-
Quantitative Data on Synthesis Methods
The efficiency of tetrahydrofurfurylamine synthesis is highly dependent on the chosen catalyst and reaction conditions. The following tables summarize key quantitative data from various studies to allow for a comparative analysis.
| Starting Material | Catalyst | Temperature (°C) | Pressure (MPa H₂) | Time (h) | Conversion (%) | Yield of THFA (%) | Reference |
| Furfurylamine | Nickel | 60 | ~6.9 | 4.5 | 97 | 100 (of converted) | [4] |
| Furfuryl Alcohol | Raney® Ni | 180 | 1.0 | - | - | 94.0 | [5] |
| Furfural | Raney Ni | 130 | 2.0 | 3 | 100 | - (selectivity to furfurylamine was 96.3%) | [6] |
| Furfural | Pd/Al₂O₃ | 25 | 0.1 | - | >90 (for secondary/tertiary amines) | - |
Reaction Mechanisms and Pathways
The synthesis of tetrahydrofurfurylamine via reductive amination involves a series of well-defined steps. Understanding these mechanisms is crucial for optimizing reaction conditions and catalyst selection.
Reductive Amination of Furfural
The reductive amination of furfural to THFA proceeds through the following key steps:
-
Imine Formation: The carbonyl group of furfural reacts with ammonia in a nucleophilic addition-elimination reaction to form a furfurylimine intermediate.
-
Hydrogenation of the Imine: The C=N double bond of the imine is then hydrogenated in the presence of a catalyst to form furfurylamine.
-
Hydrogenation of the Furan Ring: Subsequently, the furan ring of furfurylamine is hydrogenated to yield tetrahydrofurfurylamine. The order of these hydrogenation steps can sometimes vary depending on the catalyst and reaction conditions.
Reductive Amination of Furfuryl Alcohol
When starting from furfuryl alcohol, the reaction mechanism involves an initial dehydrogenation step:
-
Dehydrogenation: The alcohol is first dehydrogenated on the catalyst surface to form furfural.
-
Imine Formation and Hydrogenation: The subsequent steps are then identical to the reductive amination of furfural.
Industrial Production and Workflow
The industrial production of tetrahydrofurfurylamine is a well-established process that prioritizes efficiency, safety, and cost-effectiveness. The general workflow involves the catalytic reductive amination of furfural or furfuryl alcohol in a continuous or batch process.
Conclusion
The synthesis of tetrahydrofurfurylamine has evolved significantly from the early explorations of furan chemistry to the highly optimized industrial processes of today. The development of efficient catalytic systems, particularly for reductive amination, has been a key driver of this progress. This technical guide provides a comprehensive overview of the historical context, key synthetic methodologies, quantitative data, and mechanistic pathways related to THFA synthesis. It is intended to serve as a valuable resource for researchers and professionals in the chemical and pharmaceutical sciences, fostering further innovation in the synthesis and application of this important molecule.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis and characterization of Cu-Cr-O nanocomposites [journal.hep.com.cn]
- 3. real.mtak.hu [real.mtak.hu]
- 4. US2739159A - Process for the preparation of tetrahydrofurfurylamine - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. sandermanpub.net [sandermanpub.net]
An In-depth Technical Guide to the Properties of Racemic vs. Enantiopure Tetrahydrofurfurylamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tetrahydrofurfurylamine (THFA) is a versatile chiral molecule with a wide range of applications in the pharmaceutical and chemical industries. As with many chiral compounds, the individual enantiomers of THFA may exhibit distinct physicochemical and biological properties compared to the racemic mixture. This technical guide provides a comprehensive comparison of racemic and enantiopure THFA, focusing on their physicochemical characteristics, synthesis, chiral separation, and known biological implications. Due to the limited availability of direct comparative studies on THFA enantiomers, this guide also draws upon data from structurally similar chiral amines to infer potential differences and highlight the importance of stereospecific analysis.
Introduction
Tetrahydrofurfurylamine, a heterocyclic amine, possesses a stereocenter at the C2 position of the tetrahydrofuran ring, giving rise to two enantiomers: (S)-(+)-tetrahydrofurfurylamine and (R)-(-)-tetrahydrofurfurylamine. While often used as a racemic mixture, the distinct three-dimensional arrangement of each enantiomer can lead to significant differences in their interactions with other chiral molecules, such as biological receptors and enzymes.[1][2] This can result in varied pharmacological, toxicological, and pharmacokinetic profiles.[3][4] Understanding these differences is crucial for drug development, where the therapeutic efficacy of a chiral drug may reside in a single enantiomer, while the other may be inactive or even contribute to adverse effects.[5]
Physicochemical Properties
The fundamental physicochemical properties of the racemic mixture and individual enantiomers of tetrahydrofurfurylamine are summarized in Table 1. While enantiomers share identical physical properties in an achiral environment (e.g., boiling point, density), they differ in their interaction with plane-polarized light.[6] Properties such as melting point and solubility can differ between a racemate and its corresponding enantiomers due to differences in crystal lattice packing.[7][8]
Table 1: Physicochemical Properties of Racemic and Enantiopure Tetrahydrofurfurylamine
| Property | Racemic Tetrahydrofurfurylamine | (S)-(+)-Tetrahydrofurfurylamine | (R)-(-)-Tetrahydrofurfurylamine |
| CAS Number | 4795-29-3 | 7175-81-7 | 7202-43-9 |
| Molecular Formula | C₅H₁₁NO | C₅H₁₁NO | C₅H₁₁NO |
| Molecular Weight | 101.15 g/mol [9] | 101.15 g/mol | 101.15 g/mol [10] |
| Appearance | Colorless to light yellow liquid[9] | Liquid | Liquid |
| Boiling Point | 153-154 °C at 744 mmHg | 55 °C at 18 mmHg | 55 °C at 18 mmHg |
| Density | 0.98 g/mL at 25 °C | 0.98 g/mL at 25 °C | 0.98 g/mL at 25 °C[10] |
| Refractive Index (n20/D) | 1.454 | 1.455 | 1.455 |
| Optical Rotation ([α]20/D) | Not Applicable | +12° (c=2 in chloroform) | -12° (c=2 in chloroform) |
| Flash Point | 43 °C (closed cup) | 46 °C (closed cup) | 46 °C (closed cup) |
Data compiled from various chemical supplier specifications and PubChem.[9][10]
Synthesis and Chiral Separation
Synthesis of Racemic Tetrahydrofurfurylamine
Racemic tetrahydrofurfurylamine is commonly synthesized via the reductive amination of furfural or furfuryl alcohol. A typical industrial method involves the reaction of furfuryl alcohol with ammonia in the presence of a nickel-based catalyst, such as Raney® nickel, under hydrogen pressure.[11][12] This process efficiently converts the alcohol group to a primary amine while simultaneously hydrogenating the furan ring.
Synthesis of Enantiopure Tetrahydrofurfurylamine
The preparation of enantiomerically pure THFA can be achieved through two primary strategies: asymmetric synthesis or resolution of the racemic mixture.
-
Asymmetric Synthesis: This approach involves the use of chiral catalysts or starting materials to stereoselectively synthesize the desired enantiomer. For instance, chiral rhodium complexes can be employed for the asymmetric hydrogenation of corresponding enamines.
-
Chiral Resolution: This is a more common method for obtaining enantiopure THFA. It involves the separation of the enantiomers from the racemic mixture. A widely used technique is the formation of diastereomeric salts by reacting the racemic amine with a chiral resolving agent, such as tartaric acid or mandelic acid. The resulting diastereomers exhibit different solubilities, allowing for their separation by fractional crystallization. The desired enantiomer is then recovered by treating the separated diastereomeric salt with a base.
Experimental Protocol: Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Separation
Chiral HPLC is a powerful analytical technique for separating and quantifying the enantiomers of THFA, as well as for determining enantiomeric excess (ee).[13][14][15]
Objective: To separate and quantify the (R)- and (S)-enantiomers of tetrahydrofurfurylamine.
Materials and Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Chiral stationary phase (CSP) column (e.g., polysaccharide-based columns like Chiralcel® OD-H or Chiralpak® AD-H).
-
HPLC-grade n-hexane, isopropanol (IPA), and diethylamine (DEA).
-
Racemic, (R)-, and (S)-tetrahydrofurfurylamine standards.
-
0.45 µm syringe filters.
Chromatographic Conditions (starting point):
-
Column: Chiralcel® OD-H (250 x 4.6 mm, 5 µm).
-
Mobile Phase: n-Hexane:Isopropanol:Diethylamine (90:10:0.1, v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm.
-
Column Temperature: 25 °C.
-
Injection Volume: 10 µL.
Procedure:
-
Standard Preparation: Prepare stock solutions of racemic, (R)-, and (S)-THFA standards in the mobile phase at a concentration of 1 mg/mL.
-
Sample Preparation: Dilute the sample containing THFA in the mobile phase to a suitable concentration (e.g., 1 mg/mL) and filter through a 0.45 µm syringe filter.
-
Analysis: Inject the standards and samples onto the HPLC system and record the chromatograms.
-
Peak Identification: Identify the peaks corresponding to the (R)- and (S)-enantiomers by comparing the retention times with those of the individual enantiomer standards.
-
Quantification and Enantiomeric Excess (ee) Calculation: Calculate the area of each enantiomer peak. The enantiomeric excess can be determined using the following formula: ee (%) = [|Area(S) - Area(R)| / (Area(S) + Area(R))] x 100
Workflow for Chiral HPLC Method Development:
Caption: General workflow for chiral HPLC method development.
Biological Activity and Receptor Interactions
While specific comparative studies on the biological activity of THFA enantiomers are not extensively documented in publicly available literature, the principle of stereoselectivity in drug action is well-established.[1][16] Enantiomers of a chiral compound can exhibit significantly different affinities for biological targets, leading to variations in their pharmacological effects.[17]
Potential for Differential Receptor Binding
Many amine-containing compounds are known to interact with various receptors in the central nervous system. Of particular interest for molecules with a structural resemblance to known psychoactive compounds are the sigma (σ) receptors.[18] Sigma receptors are a unique class of proteins that are implicated in a wide range of cellular functions and are targets for various therapeutic agents.[19][20] It is plausible that the enantiomers of THFA could exhibit differential binding affinities for σ₁ and σ₂ receptors.
Hypothetical Signaling Pathway Interaction:
Caption: Hypothetical differential binding of THFA enantiomers to a receptor.
Pharmacokinetic Considerations
The absorption, distribution, metabolism, and excretion (ADME) of chiral drugs can be stereoselective.[3][21][22][23] This means that the two enantiomers may have different pharmacokinetic profiles, leading to variations in their plasma concentrations and duration of action. For instance, one enantiomer might be metabolized more rapidly by cytochrome P450 enzymes, resulting in a shorter half-life compared to the other enantiomer.
Experimental Workflow for Pharmacokinetic Study:
Caption: Workflow for a comparative pharmacokinetic study of THFA isomers.
Conclusion
While direct comparative data on the biological properties of racemic versus enantiopure tetrahydrofurfurylamine is limited, the fundamental principles of stereochemistry in drug action strongly suggest that significant differences may exist. The physicochemical properties of the individual enantiomers are distinct from the racemic mixture in terms of their optical activity, and potentially their solid-state properties. The synthesis of enantiopure THFA is achievable through established methods of asymmetric synthesis or chiral resolution.
For researchers and drug development professionals, it is imperative to consider the potential for stereoselective biological activity and pharmacokinetics. The development of a single enantiomer drug can offer improved therapeutic efficacy and a better safety profile compared to the racemate.[5] Further research is warranted to fully elucidate the distinct pharmacological and toxicological profiles of (S)- and (R)-tetrahydrofurfurylamine. The experimental protocols and workflows provided in this guide offer a framework for conducting such critical investigations.
References
- 1. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 2. ardena.com [ardena.com]
- 3. Pharmacokinetics of d- and l-norfenfluramine following their administration as individual enantiomers in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Safety profile of enantiomers vs. racemic mixtures: it's the same? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of Trials Comparing Single-Enantiomer Drugs to Their Racemic Precursors: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Tetrahydrofurfurylamine | C5H11NO | CID 253298 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. (R)-(-)-Tetrahydrofurfurylamine | C5H11NO | CID 2734124 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Switchable synthesis of furfurylamine and tetrahydrofurfurylamine from furfuryl alcohol over RANEY® nickel - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. solubilityofthings.com [solubilityofthings.com]
- 17. Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Sigma Receptors [sigmaaldrich.com]
- 19. researchgate.net [researchgate.net]
- 20. Sigma receptor agonists: Receptor binding and effects on mesolimbic dopamine neurotransmission assessed by microdialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Pharmacokinetics of fenfluramine enantiomers in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Pharmacokinetics and pharmacodynamics of enantiomers of ibuprofen and flurbiprofen after oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Pharmacokinetics of prenylamine racemate and enantiomers in man - PubMed [pubmed.ncbi.nlm.nih.gov]
The Cornerstone of Asymmetric Synthesis: A Deep Dive into Chiral Amines
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Chiral amines are fundamental building blocks in the world of organic chemistry, playing a pivotal role in the synthesis of a vast array of pharmaceuticals, agrochemicals, and other biologically active molecules. Their significance lies in their stereochemistry; the specific three-dimensional arrangement of atoms in a chiral amine can dramatically influence its biological activity. It is estimated that approximately 40-45% of small-molecule pharmaceuticals contain a chiral amine moiety, underscoring the critical need for efficient and stereoselective methods for their synthesis. This guide provides a comprehensive overview of the core methodologies for preparing enantiomerically pure amines, presents quantitative data for key transformations, details experimental protocols, and visualizes essential workflows and biological pathways.
I. The Significance of Chirality in Amine-Containing Pharmaceuticals
The physiological effects of a chiral drug are often dictated by a single enantiomer, the other being either inactive or, in some cases, responsible for undesirable side effects. The classic and tragic example of thalidomide, where one enantiomer was therapeutic while the other was teratogenic, serves as a stark reminder of the importance of stereochemical purity in drug design and development. Consequently, the ability to selectively synthesize one enantiomer of a chiral amine is a paramount objective in modern medicinal chemistry.
Chiral amines are not only integral components of final drug structures but also serve as indispensable tools in asymmetric synthesis. They are widely employed as chiral catalysts, ligands for transition metals, and resolving agents for the separation of racemic mixtures.
II. Key Synthetic Strategies for Chiral Amines
The synthesis of enantiomerically enriched amines can be broadly categorized into three main approaches: asymmetric synthesis, kinetic resolution, and biocatalysis. Each strategy offers distinct advantages and is chosen based on the specific target molecule, desired scale of production, and economic considerations.
Asymmetric Synthesis: Building Chirality from the Ground Up
Asymmetric synthesis aims to directly create the desired chiral amine from a prochiral precursor, ideally with high enantioselectivity. One of the most powerful and widely used methods in this category is the asymmetric hydrogenation of imines.
Transition Metal-Catalyzed Asymmetric Hydrogenation of Imines: This method involves the reduction of a prochiral imine using a chiral transition metal catalyst, typically based on iridium, rhodium, or palladium, coordinated to a chiral ligand. The choice of ligand is crucial for achieving high enantioselectivity.
Table 1: Asymmetric Hydrogenation of N-Aryl Imines Catalyzed by an Iridium Complex
| Entry | Substrate (Imine) | Catalyst Loading (mol%) | H₂ Pressure (atm) | Yield (%) | ee (%) | Reference |
| 1 | N-(1-phenylethylidene)aniline | 0.5 | 50 | 98 | 98 | [1] |
| 2 | N-(1-(4-methoxyphenyl)ethylidene)aniline | 0.5 | 50 | 99 | 97 | [1] |
| 3 | N-(1-(naphthalen-2-yl)ethylidene)aniline | 0.5 | 50 | 97 | 99 | [1] |
ee : enantiomeric excess
Kinetic Resolution: Separating Enantiomers Based on Reactivity
Kinetic resolution is a process where one enantiomer of a racemic mixture reacts faster than the other with a chiral catalyst or reagent, leading to the separation of the unreacted, slower-reacting enantiomer and the product derived from the faster-reacting enantiomer. A significant drawback of this method is that the maximum theoretical yield for a single enantiomer is 50%. However, when combined with in situ racemization of the starting material, a dynamic kinetic resolution (DKR) can be achieved, allowing for a theoretical yield of 100%.
Lipase-Catalyzed Kinetic Resolution of Amines: Enzymes, particularly lipases, are highly effective catalysts for the kinetic resolution of racemic amines through acylation.
Table 2: Dynamic Kinetic Resolution of Primary Amines
| Entry | Substrate (Amine) | Racemization Catalyst | Resolution Catalyst | Acyl Donor | Yield (%) | ee (%) | Reference |
| 1 | 1-Phenylethylamine | Pd/AlO(OH) | Novozym-435 | Ethyl acetate | 99 | 99 | [2][3] |
| 2 | 1-(4-Chlorophenyl)ethylamine | Pd/AlO(OH) | Novozym-435 | Ethyl acetate | 98 | 99 | [2][3] |
| 3 | 1-Indanamine | Pd/AlO(OH) | Novozym-435 | Ethyl acetate | 95 | 98 | [2][3] |
Biocatalysis: Harnessing the Power of Enzymes
Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical methods for the synthesis of chiral amines. Enzymes offer exquisite chemo-, regio-, and stereoselectivity, operate under mild reaction conditions, and are environmentally benign. Transaminases (TAs), also known as aminotransferases, are a particularly important class of enzymes for this purpose.
Transaminase-Mediated Asymmetric Synthesis: ω-Transaminases (ω-TAs) catalyze the transfer of an amino group from an amine donor (e.g., L-alanine or isopropylamine) to a prochiral ketone, generating a chiral amine and a ketone byproduct. The equilibrium of this reaction can be unfavorable, but various strategies have been developed to drive it towards the product side, such as using a large excess of the amine donor or removing the ketone byproduct.
A prominent industrial application of this technology is the synthesis of Sitagliptin, a drug used to treat type 2 diabetes. An engineered (R)-selective transaminase was developed to produce the chiral amine intermediate with high efficiency and stereoselectivity.
Table 3: Biocatalytic Synthesis of a Sitagliptin Intermediate using an Engineered Transaminase
| Substrate Concentration (mM) | Amine Donor | Conversion (%) | ee (%) | Reference |
| 100 | Isopropylamine | >99 | >99.5 | [4] |
| 140 | Isopropylamine | 81.9 | 99 | [5] |
III. Detailed Experimental Protocols
Protocol 1: Asymmetric Hydrogenation of an N-Aryl Imine
Reaction: Synthesis of (S)-N-(1-phenylethyl)aniline
Materials:
-
N-(1-phenylethylidene)aniline (1.0 mmol, 195.3 mg)
-
[Ir(cod)Cl]₂ (0.0025 mmol, 1.7 mg)
-
(S)-SEGPHOS (0.0055 mmol, 3.4 mg)
-
Toluene (5 mL)
-
Hydrogen gas
Procedure:
-
In a glovebox, a Schlenk flask is charged with [Ir(cod)Cl]₂ and (S)-SEGPHOS.
-
Anhydrous and degassed toluene is added, and the mixture is stirred at room temperature for 30 minutes to form the catalyst.
-
N-(1-phenylethylidene)aniline is added to the flask.
-
The flask is sealed, removed from the glovebox, and connected to a hydrogen line.
-
The flask is purged with hydrogen gas three times.
-
The reaction mixture is stirred under a hydrogen atmosphere (50 atm) at room temperature for 24 hours.
-
Upon completion, the pressure is carefully released, and the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel to afford the chiral amine product.
-
The enantiomeric excess is determined by chiral HPLC analysis.
Protocol 2: Dynamic Kinetic Resolution of 1-Phenylethylamine
Materials:
-
Racemic 1-phenylethylamine (1.0 mmol, 121.2 mg)
-
Pd/AlO(OH) nanocatalyst (1 mol% Pd)
-
Novozym-435 (immobilized lipase) (30 mg)
-
Ethyl acetate (5.0 mmol, 0.49 mL)
-
Toluene (5 mL)
-
Molecular sieves (4 Å, 100 mg)
Procedure:
-
A mixture of racemic 1-phenylethylamine, Pd/AlO(OH) nanocatalyst, Novozym-435, and molecular sieves is placed in a reaction vial.
-
Toluene and ethyl acetate are added to the vial.
-
The vial is sealed and the reaction mixture is stirred at 70 °C for 48 hours.
-
After cooling to room temperature, the solid catalysts and molecular sieves are removed by filtration.
-
The solvent and excess ethyl acetate are removed under reduced pressure.
-
The resulting mixture of the unreacted (R)-amine and the (S)-acetamide is separated by column chromatography.
-
The enantiomeric excess of the unreacted amine and the product is determined by chiral GC or HPLC analysis.
Protocol 3: Transaminase-Mediated Synthesis of a Sitagliptin Intermediate
Reaction: Asymmetric amination of pro-sitagliptin ketone
Materials:
-
Pro-sitagliptin ketone (100 mM)
-
Engineered (R)-selective transaminase (e.g., from Codexis)
-
Isopropylamine (amine donor, 1 M)
-
Pyridoxal 5'-phosphate (PLP) (1 mM)
-
Potassium phosphate buffer (100 mM, pH 8.0)
Procedure:
-
In a temperature-controlled reaction vessel, a solution of the engineered transaminase in potassium phosphate buffer is prepared.
-
Pyridoxal 5'-phosphate (PLP) is added as a cofactor.
-
Pro-sitagliptin ketone is added to the enzyme solution.
-
The reaction is initiated by the addition of isopropylamine.
-
The reaction mixture is incubated at a controlled temperature (e.g., 45 °C) with gentle agitation.
-
The progress of the reaction is monitored by HPLC by measuring the consumption of the ketone and the formation of the amine product.
-
Upon completion, the enzyme is removed by centrifugation or filtration.
-
The aqueous solution is extracted with an organic solvent (e.g., ethyl acetate).
-
The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the chiral amine product.
-
The enantiomeric excess is determined by chiral HPLC analysis.
IV. Visualizing Key Processes
Biosynthesis of Dopamine: A Key Chiral Amine Neurotransmitter
Chiral amines are integral to neurochemistry. Dopamine, a crucial neurotransmitter involved in motor control, motivation, and reward, is a prime example. Its biosynthesis from the amino acid L-tyrosine involves a series of enzymatic steps.
Caption: Biosynthesis pathway of the chiral amine neurotransmitter, dopamine.
Experimental Workflow: Transaminase-Mediated Synthesis
The following diagram illustrates a typical workflow for the biocatalytic synthesis of a chiral amine using a transaminase.
References
- 1. Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Dynamic Kinetic Resolution of Primary Amines with a Recyclable Pd Nanocatalyst for Racemization [organic-chemistry.org]
- 4. mdpi.com [mdpi.com]
- 5. Enzymatic synthesis of sitagliptin intermediate using a novel ω-transaminase - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Asymmetric Synthesis Utilizing (S)-Tetrahydrofurfurylamine as a Chiral Auxiliary
Disclaimer: The use of (S)-Tetrahydrofurfurylamine as a chiral auxiliary for asymmetric synthesis is not extensively documented in peer-reviewed scientific literature. The following application notes and protocols are presented as a general guide based on the established principles of chiral auxiliary-mediated stereoselective reactions. The experimental conditions and expected outcomes are hypothetical and would require optimization and validation.
Introduction
Chiral auxiliaries are powerful tools in asymmetric synthesis, enabling the stereoselective formation of new chiral centers. The auxiliary, an enantiomerically pure compound, is temporarily attached to a prochiral substrate. The steric and electronic properties of the auxiliary then direct the approach of a reagent to one of the two prochiral faces of the substrate, leading to the preferential formation of one diastereomer. Subsequent removal of the auxiliary yields the desired enantiomerically enriched product.
This compound, a commercially available and renewable chiral amine, possesses the necessary structural features to serve as a chiral auxiliary. The chiral center adjacent to the amine functionality, along with the tetrahydrofuran ring, can create a well-defined chiral environment to influence the stereochemical course of a reaction.
Principle of Action
The general strategy for employing this compound as a chiral auxiliary involves its covalent attachment to a carboxylic acid derivative to form a chiral amide. The resulting amide can then undergo various transformations, such as enolate alkylation, aldol reactions, or conjugate additions. The stereochemical outcome of these reactions is controlled by the chiral auxiliary. Finally, the auxiliary is cleaved to afford the chiral product and is ideally recovered for reuse.
Caption: General workflow for asymmetric synthesis using a chiral auxiliary.
Key Applications and Hypothetical Protocols
Diastereoselective Enolate Alkylation
One of the most common applications of chiral auxiliaries is the diastereoselective alkylation of enolates derived from chiral amides.
Hypothetical Protocol: Synthesis of (S)-2-Methylpentanoic Acid
Step 1: Attachment of the Chiral Auxiliary
A solution of propionyl chloride (1.0 eq) in dichloromethane (DCM) is added dropwise to a cooled (0 °C) solution of this compound (1.1 eq) and triethylamine (1.2 eq) in DCM. The reaction mixture is stirred at room temperature for 2 hours. The reaction is quenched with water, and the organic layer is washed with 1 M HCl, saturated NaHCO₃, and brine. The organic layer is dried over MgSO₄, filtered, and concentrated under reduced pressure to yield the chiral N-propionyl amide.
Step 2: Diastereoselective Alkylation
The N-propionyl amide (1.0 eq) is dissolved in dry tetrahydrofuran (THF) and cooled to -78 °C. Lithium diisopropylamide (LDA) (1.1 eq) is added dropwise, and the mixture is stirred for 30 minutes to form the enolate. Ethyl iodide (1.2 eq) is then added, and the reaction is stirred at -78 °C for 4 hours. The reaction is quenched with saturated aqueous NH₄Cl and allowed to warm to room temperature. The product is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over MgSO₄, and concentrated. The diastereomeric ratio can be determined by ¹H NMR or GC analysis of the crude product.
Step 3: Cleavage of the Chiral Auxiliary
The alkylated amide is dissolved in a mixture of THF and water (3:1). Lithium hydroxide (LiOH) (5.0 eq) is added, and the mixture is heated at reflux for 12 hours. After cooling, the THF is removed under reduced pressure, and the aqueous solution is acidified with concentrated HCl to pH 1-2. The product is extracted with diethyl ether. The organic layers are combined, dried over MgSO₄, and concentrated to yield (S)-2-methylpentanoic acid. The aqueous layer can be basified and extracted to recover the this compound.
Caption: Proposed mechanism for diastereoselective alkylation.
Hypothetical Data for Diastereoselective Alkylation
The following table summarizes hypothetical results for the alkylation of the N-propionyl amide of this compound with various electrophiles.
| Entry | Electrophile (R-X) | Yield (%) | Diastereomeric Excess (de, %) |
| 1 | CH₃I | 90 | 92 |
| 2 | CH₃CH₂I | 88 | 95 |
| 3 | CH₃CH₂CH₂Br | 85 | 93 |
| 4 | PhCH₂Br | 92 | >98 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results would need to be determined experimentally.
Conclusion
While not yet established in the literature, this compound holds potential as a chiral auxiliary in asymmetric synthesis. Its ready availability, chiral nature, and the presence of a coordinating oxygen atom suggest that it could be effective in directing stereoselective transformations. The provided protocols offer a starting point for researchers interested in exploring the utility of this and other novel chiral auxiliaries in the development of new synthetic methodologies. Further research is necessary to validate and optimize its performance in various asymmetric reactions.
Application Notes and Protocols for Reductive Amination with (S)-Tetrahydrofurfurylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Reductive amination is a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-nitrogen bonds to produce secondary and tertiary amines.[1] This process involves the reaction of a carbonyl compound (an aldehyde or ketone) with a primary or secondary amine to form an imine or enamine intermediate, which is subsequently reduced in situ to the corresponding amine.[1] The use of chiral amines, such as (S)-Tetrahydrofurfurylamine, as reactants or auxiliaries in this reaction is of particular interest in pharmaceutical and agrochemical research for the synthesis of enantiomerically enriched compounds.[2]
This compound is a valuable chiral building block derived from renewable resources. Its application in reductive amination allows for the introduction of a chiral tetrahydrofurfuryl moiety, a structural motif present in various biologically active molecules. This protocol provides a detailed framework for performing reductive amination using this compound with common aldehydes and ketones.
General Reaction Scheme
The overall transformation for the reductive amination with this compound is depicted below:
Caption: General scheme of reductive amination.
Key Reagents and Their Roles
A successful reductive amination protocol hinges on the appropriate selection of a reducing agent and solvent.
Reducing Agents:
The choice of reducing agent is critical as it must selectively reduce the iminium ion intermediate in the presence of the starting carbonyl compound.[1]
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB): A mild and highly selective reagent for reductive amination.[1][3][4] It is particularly effective for reactions with a wide range of aldehydes and ketones, including those with acid-sensitive functional groups.[3][4] STAB is often the reagent of choice due to its high yields and chemoselectivity.[4]
-
Sodium Cyanoborohydride (NaBH₃CN): Another common and effective reducing agent. However, it is toxic and can generate hydrogen cyanide, requiring careful handling and disposal.[1]
-
Sodium Borohydride (NaBH₄): A more powerful reducing agent that can also reduce the starting aldehyde or ketone.[5] Therefore, the imine formation should be allowed to complete before the addition of NaBH₄.[5]
-
Catalytic Hydrogenation (H₂/Catalyst): This method can be used but may not be compatible with substrates containing other reducible functional groups like alkenes or nitro groups.
Solvents:
The solvent should be inert to the reaction conditions and capable of dissolving the reactants.
-
1,2-Dichloroethane (DCE): A preferred solvent for reactions using sodium triacetoxyborohydride.[3][4]
-
Tetrahydrofuran (THF): Also a suitable solvent for STAB-mediated reductive aminations.[4]
-
Methanol (MeOH) or Ethanol (EtOH): Commonly used with sodium borohydride.[5]
-
Dichloromethane (DCM): Can be used with STAB.
Experimental Protocols
The following are generalized protocols for the reductive amination of an aldehyde and a ketone with this compound using sodium triacetoxyborohydride.
Protocol 1: Reductive Amination of an Aldehyde (e.g., Benzaldehyde)
This protocol outlines the reaction of benzaldehyde with this compound.
Materials:
-
Benzaldehyde
-
This compound
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Acetic Acid (optional, as a catalyst)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon inert atmosphere setup
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the aldehyde (1.0 eq.).
-
Dissolve the aldehyde in the chosen solvent (DCE or DCM).
-
Add this compound (1.0-1.2 eq.) to the solution.
-
If desired, a catalytic amount of acetic acid (0.1-1.0 eq.) can be added to facilitate imine formation.
-
Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the imine intermediate.
-
In portions, carefully add sodium triacetoxyborohydride (1.2-1.5 eq.) to the reaction mixture. The addition may be exothermic.
-
Continue stirring the reaction at room temperature for 2-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel.
Protocol 2: Reductive Amination of a Ketone (e.g., Acetophenone)
This protocol describes the reaction of acetophenone with this compound. Reactions with ketones are generally slower than with aldehydes.
Materials:
-
Acetophenone
-
This compound
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE)
-
Acetic Acid
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon inert atmosphere setup
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the ketone (1.0 eq.).
-
Dissolve the ketone in DCE.
-
Add this compound (1.0-1.2 eq.) to the solution.
-
Add acetic acid (1.0-2.0 eq.) to catalyze the imine formation.
-
Stir the mixture at room temperature for 1-4 hours.
-
Carefully add sodium triacetoxyborohydride (1.5-2.0 eq.) in portions.
-
Stir the reaction at room temperature or slightly elevated temperature (e.g., 40-50 °C) for 12-48 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous NaHCO₃ solution.
-
Work up the reaction as described in Protocol 1 (steps 9-11).
-
Purify the crude product by column chromatography.
Data Presentation
While specific data for the reductive amination with this compound is not abundant in readily available literature, the following tables provide an expected range of outcomes based on general reductive amination procedures.
Table 1: Reductive Amination of Aldehydes with this compound (Representative)
| Entry | Aldehyde | Reducing Agent | Solvent | Time (h) | Yield (%) | Diastereomeric Ratio |
| 1 | Benzaldehyde | NaBH(OAc)₃ | DCE | 4 | >85 | Not Applicable |
| 2 | 4-Methoxybenzaldehyde | NaBH(OAc)₃ | DCM | 6 | >80 | Not Applicable |
| 3 | Cyclohexanecarboxaldehyde | NaBH(OAc)₃ | THF | 12 | >75 | Mixture of diastereomers |
Table 2: Reductive Amination of Ketones with this compound (Representative)
| Entry | Ketone | Reducing Agent | Solvent | Time (h) | Yield (%) | Diastereomeric Ratio |
| 1 | Acetophenone | NaBH(OAc)₃ / AcOH | DCE | 24 | 60-80 | Mixture of diastereomers |
| 2 | Cyclohexanone | NaBH(OAc)₃ / AcOH | DCE | 24 | 70-90 | Mixture of diastereomers |
| 3 | 2-Butanone | NaBH(OAc)₃ / AcOH | THF | 48 | 50-70 | Mixture of diastereomers |
Note: Yields and diastereomeric ratios are highly dependent on the specific substrate and reaction conditions and should be optimized for each case.
Visualization of Experimental Workflow
The general workflow for the reductive amination protocol can be visualized as follows:
Caption: Experimental workflow for reductive amination.
Logical Relationship of Reaction Components
The interplay between the key components of the reaction determines its success.
Caption: Interplay of reaction components.
Conclusion
The reductive amination with this compound is a valuable transformation for the synthesis of chiral secondary amines. The use of sodium triacetoxyborohydride in solvents like 1,2-dichloroethane provides a mild, selective, and high-yielding method applicable to a range of aldehydes and ketones. The protocols and information provided herein serve as a comprehensive guide for researchers to successfully implement this important reaction in their synthetic endeavors. Optimization of reaction conditions for specific substrates is encouraged to achieve the best results in terms of yield and diastereoselectivity.
References
- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 2. Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 4. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Reductive Amination - Common Conditions [commonorganicchemistry.com]
Application Notes: (S)-Tetrahydrofurfurylamine in Pharmaceutical Intermediate Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction: (S)-Tetrahydrofurfurylamine is a valuable chiral building block in modern organic synthesis, particularly in the pharmaceutical industry. Its rigid tetrahydrofuran ring and primary amine functionality make it a versatile reagent for introducing chirality, a critical aspect for the biological activity and safety of many drugs.[] This chiral amine can be employed as a chiral auxiliary to direct stereoselective transformations or incorporated directly as a key structural motif in the final active pharmaceutical ingredient (API).[2][3] These application notes provide detailed protocols for its use in the synthesis of key pharmaceutical intermediates.
Application Note 1: Use as a Chiral Auxiliary in the Asymmetric Synthesis of an Apremilast Intermediate
Background: Apremilast is an oral phosphodiesterase 4 (PDE4) inhibitor used for the treatment of psoriatic arthritis.[4][5] The therapeutic efficacy of Apremilast is attributed to its (S)-enantiomer. The key chiral intermediate, (S)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethylamine, is crucial for the synthesis of the final drug.[6][7] A robust method to synthesize this intermediate involves a stereoselective reductive amination of a ketone precursor using a chiral amine as an auxiliary. While various chiral amines can be used, this protocol illustrates the general and effective strategy of employing a chiral amine to induce asymmetry.
Logical Workflow for Asymmetric Reductive Amination:
Caption: Logical workflow for the synthesis of a chiral aminosulfone intermediate using a chiral auxiliary.
Experimental Protocol: Synthesis of (S)-1-(3-Ethoxy-4-methoxyphenyl)-2-methanesulfonylethylamine This protocol is adapted from analogous syntheses that use a chiral auxiliary to direct the stereochemistry of the final product.[8][9][10]
Materials:
-
1-(3-Ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanone
-
This compound (or another suitable chiral amine like (R)-(-)-2-phenylglycinol)[8]
-
p-Toluenesulfonic acid (p-TsOH) or Titanium(IV) ethoxide[9][10]
-
Toluene
-
Sodium borohydride (NaBH₄) or H₂ gas
-
Palladium on carbon (10% Pd/C)
-
Methanol
-
Ethyl acetate
-
Sodium hydroxide solution
Procedure:
-
Enamine Formation:
-
To a round-bottom flask equipped with a Dean-Stark apparatus, add 1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanone (1.0 eq), this compound (1.0 eq), and a catalytic amount of p-TsOH (0.02 eq) in toluene.
-
Heat the mixture to reflux (approx. 110-115 °C) and monitor the azeotropic removal of water. Continue refluxing for 18-24 hours or until the starting ketone is consumed (monitored by TLC).[8]
-
Cool the reaction mixture to room temperature. The resulting solution contains the chiral enamine and is used directly in the next step.
-
-
Diastereoselective Reduction:
-
Cool the toluene solution from the previous step to 0-5 °C in an ice bath.
-
Slowly add a reducing agent such as sodium borohydride (1.5 eq) portion-wise, maintaining the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Quench the reaction by carefully adding water. Basify the mixture with a sodium hydroxide solution and separate the organic layer. Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude N-substituted chiral aminosulfone.
-
-
Auxiliary Cleavage (Hydrogenolysis):
-
Dissolve the crude N-substituted aminosulfone (1.0 eq) in methanol.
-
Add 10% Pd/C catalyst (typically 10-20% by weight of the substrate).
-
Hydrogenate the mixture in a pressure vessel under 75-80 psi of hydrogen gas for 8-12 hours at room temperature.[8][10]
-
After the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude (S)-1-(3-ethoxy-4-methoxyphenyl)-2-methanesulfonylethylamine. The product can be further purified by crystallization or chromatography.
-
Quantitative Data Summary: The following table summarizes typical results for this type of asymmetric synthesis, which demonstrates high efficiency and stereochemical control.
| Step | Product | Yield | Chiral Purity (ee/de) | Ref. |
| Enamine Formation & Reduction | N-Substituted Chiral Aminosulfone | 79-81% (over two steps) | >99% | [9][10] |
| Auxiliary Cleavage | (S)-Aminosulfone Intermediate | 86-94% | >99% | [8][10] |
Application Note 2: Use as a Nucleophilic Building Block in the Synthesis of Muscarine Analogs
Background: Tetrahydrofurans bearing nitrogen substituents are important structural motifs found in a variety of biologically active compounds, including muscarine analogs. These compounds are of interest for their potential pharmacological activities. This compound can be used as a key nucleophile to introduce the aminomethyl-tetrahydrofuran moiety. A common synthetic strategy involves the displacement of a leaving group, such as a mesylate, from a suitable tetrahydrofuran precursor.
Experimental Workflow: Nucleophilic Displacement:
Caption: General workflow for synthesizing muscarine analogs via mesylate displacement.
General Protocol for Displacement of Primary Mesylates with this compound: This protocol is based on a general procedure for the synthesis of amino tetrahydrofurfurylamines.
Materials:
-
A suitable primary alcohol precursor with a tetrahydrofuran core (e.g., (2S,3S,5S*)-2-(4-fluorophenyl)-5-(hydroxymethyl)tetrahydrofuran-3-ol)
-
Methanesulfonyl chloride (MsCl)
-
Triethylamine (Et₃N)
-
Dichloromethane (CH₂Cl₂)
-
This compound
-
Ethanol (or other suitable solvent like 1-butanol or DMF)
-
Saturated sodium bicarbonate solution
-
Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Mesylation of the Primary Alcohol:
-
Dissolve the starting alcohol (1.0 eq) in CH₂Cl₂ (approx. 10 mL/mmol) in a round-bottom flask under an argon atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.5 eq) followed by the dropwise addition of freshly distilled methanesulfonyl chloride (1.1 eq).
-
Stir the reaction mixture and allow it to warm slowly to room temperature. Monitor the reaction progress by TLC until the starting material is consumed.
-
Quench the reaction with saturated NaHCO₃ solution. Extract the aqueous layer with EtOAc.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude mesylate is often used directly in the next step after purification by column chromatography if necessary.
-
-
Nucleophilic Displacement:
-
Dissolve the purified mesylate (1.0 eq) in a suitable solvent such as ethanol (approx. 5 mL/mmol).
-
Add this compound (5-10 eq). Using the amine as the solvent is also a viable option.
-
Heat the mixture to 70-90 °C. Monitor the reaction by TLC until the disappearance of the starting mesylate.
-
Once the reaction is complete, remove the solvent and excess amine under reduced pressure.
-
Purify the crude reaction mixture by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the final amino alcohol product.
-
Quantitative Data Summary: The efficiency of the displacement reaction can vary based on the substrate and reaction conditions.
| Substrate | Amine | Temperature | Time | Yield |
| Primary Mesylate | Benzylamine | 70 °C | 14 h | (Not specified) |
| Primary Mesylate | Piperidine | 70 °C | 14 h | 78% |
| Primary Mesylate | This compound | 70-90 °C | ~14 h | (Expected Good) |
Note: Specific yield for this compound was not detailed in the general procedure but is expected to be good for primary mesylates under these conditions.
References
- 2. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 3. キラル補助剤 [sigmaaldrich.com]
- 4. medkoo.com [medkoo.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. WO2016199031A1 - Process for preparation of apremilast and its intermediates - Google Patents [patents.google.com]
- 7. CN104447445A - Preparation method for synthesizing apremilast intermediate - Google Patents [patents.google.com]
- 8. A Process For Preparation Of (S) 1 (3 Ethoxy 4 Methoxyphenyl) 2 [quickcompany.in]
- 9. US9688623B2 - Processes for the preparation of (S)-1-(3-ethoxy-4-methoxyphenyl)-2-methanesulfonylethylamine - Google Patents [patents.google.com]
- 10. EP3702347A1 - Processes for the preparation of (s)-1-(3-ethoxy-4- methoxyphenyl)-2-methanesulfonylethylamine - Google Patents [patents.google.com]
(S)-Tetrahydrofurfurylamine in Transition-Metal Catalysis: A Review of Current Applications
A comprehensive review of scientific literature reveals a notable absence of direct applications for (S)-Tetrahydrofurfurylamine as a primary ligand in transition-metal catalysis. While chiral amines and molecules containing tetrahydrofuran motifs are prevalent in the design of successful ligands for asymmetric catalysis, this compound itself does not appear to be a commonly employed ligand in this context.
Researchers in drug development and organic synthesis frequently utilize chiral ligands to achieve high levels of enantioselectivity in metal-catalyzed reactions. These ligands coordinate to a transition metal center, creating a chiral environment that influences the stereochemical outcome of the reaction. The steric and electronic properties of the ligand are crucial for catalyst activity and selectivity.
Although no specific catalytic systems employing this compound as a ligand have been identified in the reviewed literature, the fundamental principles of ligand-metal interactions in catalysis are well-established. The general workflow for identifying and optimizing a new ligand-metal catalyst system is outlined below.
General Experimental Workflow for Catalyst Screening
A typical workflow for screening a novel chiral ligand, such as this compound, in a transition-metal catalyzed reaction would involve several key steps. This process is designed to systematically evaluate the ligand's effectiveness and determine the optimal conditions for the catalytic transformation.
Figure 1. A generalized workflow for the screening and optimization of a new ligand in transition-metal catalysis.
Hypothetical Application Protocol: Asymmetric Hydrogenation
While no specific examples exist for this compound, a general protocol for its hypothetical use in a common catalytic reaction, such as the asymmetric hydrogenation of a prochiral ketone, can be outlined. This serves as an illustrative example of the experimental steps that would be undertaken.
Objective: To evaluate the efficacy of this compound as a chiral ligand in the ruthenium-catalyzed asymmetric hydrogenation of acetophenone.
Materials:
-
This compound
-
[Ru(p-cymene)Cl₂]₂
-
Acetophenone
-
Isopropanol (anhydrous)
-
Potassium tert-butoxide
-
Hydrogen gas (high purity)
-
Standard glassware for air-sensitive reactions (Schlenk line, cannulas)
-
GC and Chiral HPLC for analysis
Procedure:
-
Catalyst Preparation (in situ):
-
In a glovebox, add [Ru(p-cymene)Cl₂]₂ (0.005 mmol) and this compound (0.011 mmol) to a Schlenk flask.
-
Add anhydrous isopropanol (5 mL) and stir the mixture at room temperature for 30 minutes to allow for complex formation.
-
-
Reaction Setup:
-
To the catalyst solution, add acetophenone (1.0 mmol).
-
Add a solution of potassium tert-butoxide (0.1 M in isopropanol, 1.0 mL, 0.1 mmol).
-
Seal the Schlenk flask and connect it to a hydrogen gas line.
-
-
Hydrogenation:
-
Purge the flask with hydrogen gas three times.
-
Pressurize the flask to the desired hydrogen pressure (e.g., 10 atm).
-
Stir the reaction mixture vigorously at a controlled temperature (e.g., 40 °C) for the specified time (e.g., 12 hours).
-
-
Work-up and Analysis:
-
After the reaction is complete, carefully vent the hydrogen gas.
-
Quench the reaction by adding a small amount of water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Determine the conversion to 1-phenylethanol using Gas Chromatography (GC) with an internal standard.
-
Determine the enantiomeric excess (ee) of the chiral alcohol product using Chiral High-Performance Liquid Chromatography (HPLC).
-
Logical Relationship in Ligand-Metal Catalysis
The fundamental principle of transition-metal catalysis involving a chiral ligand is the formation of a transient, catalytically active species. The interaction between the metal and the ligand dictates the stereochemical environment and, consequently, the enantioselectivity of the reaction.
Figure 2. The catalytic cycle showing the role of a chiral ligand in asymmetric catalysis.
Summary of Potential Data
In a typical catalyst screening experiment, the following quantitative data would be collected and tabulated for comparison across different reaction conditions.
| Entry | Ligand | Solvent | Base | Temp (°C) | Pressure (atm) | Time (h) | Conv. (%) | ee (%) |
| 1 | (S)-THF-Amine | i-PrOH | KOtBu | 40 | 10 | 12 | Data | Data |
| 2 | (S)-THF-Amine | MeOH | NaOMe | 40 | 10 | 12 | Data | Data |
| 3 | (S)-THF-Amine | i-PrOH | KOtBu | 60 | 10 | 12 | Data | Data |
| 4 | (S)-THF-Amine | i-PrOH | KOtBu | 40 | 20 | 12 | Data | Data |
| This table represents a hypothetical screening matrix. "THF-Amine" refers to Tetrahydrofurfurylamine. |
While this compound possesses structural features often found in successful chiral ligands, such as a stereocenter and a coordinating amine group, there is currently no published evidence of its application in transition-metal catalysis. The information presented here provides a general framework for how such a ligand would be evaluated. Further research would be required to determine if this compound or its derivatives could function as effective ligands in asymmetric synthesis. Researchers and drug development professionals interested in novel chiral ligands may consider this compound as a candidate for screening in various catalytic transformations.
Enantioselective Synthesis of Tetrahydrofurans: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
The tetrahydrofuran (THF) moiety is a ubiquitous structural motif found in a vast array of biologically active natural products and pharmaceuticals. Its stereochemistry often plays a pivotal role in determining biological function, making the development of enantioselective synthetic methodologies a critical endeavor in modern organic chemistry and drug discovery. This document provides detailed application notes and experimental protocols for the enantioselective synthesis of tetrahydrofurans using chiral catalysts, with a focus on methods that offer high levels of stereocontrol and broad substrate scope.
Chiral Lewis Acid-Catalyzed [3+2] Cycloaddition
Chiral Lewis acid catalysis has emerged as a powerful tool for the asymmetric construction of complex molecular architectures. In the context of tetrahydrofuran synthesis, the [3+2] cycloaddition of donor-acceptor cyclopropanes with aldehydes, catalyzed by chiral Lewis acids, represents a highly efficient and stereoselective approach.
Application Notes:
This method is particularly effective for the synthesis of highly substituted tetrahydrofurans with excellent control over both diastereoselectivity and enantioselectivity. The use of a chiral Pybox-MgI₂ complex allows for a dynamic kinetic asymmetric transformation (DyKAT) of racemic cyclopropanes, providing access to enantioenriched products in high yields.[1][2] The reaction is tolerant of a variety of functional groups on both the cyclopropane and aldehyde coupling partners.
Data Presentation:
| Entry | Cyclopropane (R¹) | Aldehyde (R²) | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | dr | ee (%) | Reference |
| 1 | 4-MeO-C₆H₄ | Ph | 10 | CCl₄ | 48 | 85 | >25:1 | 96 | [3] |
| 2 | 4-MeO-C₆H₄ | 4-NO₂-C₆H₄ | 10 | CCl₄ | 12 | 92 | >25:1 | 95 | [3] |
| 3 | 4-MeO-C₆H₄ | 2-Naphthyl | 10 | CCl₄ | 24 | 88 | >25:1 | 97 | [3] |
| 4 | 4-MeO-C₆H₄ | c-C₆H₁₁ | 10 | CCl₄ | 56 | 65 | >25:1 | 94 | [3] |
| 5 | Ph | Ph | 10 | CCl₄ | 72 | 78 | >25:1 | 92 | [3] |
Experimental Protocol: Dynamic Kinetic Asymmetric [3+2] Cycloaddition
Materials:
-
Racemic 1,1-cyclopropane diester (1.0 equiv)
-
Aldehyde (2.0 equiv)
-
MgI₂ (0.10 equiv)
-
(S)-2,6-bis(4'-tert-butyl-2'-oxazolin-2'-yl)pyridine ((t)Bu-pybox) (0.11 equiv)
-
Anhydrous carbon tetrachloride (CCl₄)
Procedure:
-
To a flame-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add MgI₂ (0.10 equiv) and (t)Bu-pybox (0.11 equiv).
-
Add anhydrous CCl₄ to achieve a final concentration of the cyclopropane of 0.05 M.
-
Stir the mixture at room temperature for 1 hour to pre-form the catalyst complex.
-
Add the racemic 1,1-cyclopropane diester (1.0 equiv) to the reaction mixture.
-
Add the aldehyde (2.0 equiv) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the enantioenriched tetrahydrofuran.
Visualization:
Organocatalytic Double Michael Addition
Organocatalysis provides a powerful, metal-free alternative for the enantioselective synthesis of tetrahydrofurans. The double Michael addition of γ-hydroxy-α,β-unsaturated carbonyl compounds to enals, catalyzed by a chiral secondary amine, is a highly effective strategy for constructing polysubstituted tetrahydrofurans with high diastereo- and enantioselectivity.[4]
Application Notes:
This tandem iminium-enamine catalysis strategy allows for the rapid assembly of complex tetrahydrofuran cores from simple, readily available starting materials.[4] The reaction proceeds through a cascade sequence, efficiently building multiple stereocenters in a single operation. The choice of the chiral amine catalyst is crucial for achieving high levels of stereocontrol.
Data Presentation:
| Entry | γ-Hydroxyenone (R¹) | Enal (R²) | Catalyst (mol%) | Solvent | Time (h) | Yield (%) | dr | ee (%) | Reference |
| 1 | Ph | Ph | 20 | Toluene | 24 | 85 | >20:1 | 95 | [4] |
| 2 | Ph | 4-NO₂-C₆H₄ | 20 | Toluene | 24 | 92 | >20:1 | 98 | [4] |
| 3 | Ph | 2-Furyl | 20 | Toluene | 36 | 78 | 15:1 | 93 | [4] |
| 4 | 4-MeO-C₆H₄ | Ph | 20 | Toluene | 24 | 82 | >20:1 | 96 | [4] |
| 5 | Ph | Me | 20 | Toluene | 48 | 75 | 10:1 | 90 | [4] |
Experimental Protocol: Organocatalytic Double Michael Addition
Materials:
-
γ-Hydroxy-α,β-unsaturated ketone (1.0 equiv)
-
α,β-Unsaturated aldehyde (1.2 equiv)
-
(S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (20 mol%)
-
Benzoic acid (20 mol%)
-
Anhydrous toluene
Procedure:
-
To a dry vial, add the γ-hydroxy-α,β-unsaturated ketone (1.0 equiv), the chiral secondary amine catalyst (20 mol%), and benzoic acid (20 mol%).
-
Add anhydrous toluene to achieve a final concentration of the γ-hydroxyenone of 0.1 M.
-
Stir the mixture at room temperature for 10 minutes.
-
Add the α,β-unsaturated aldehyde (1.2 equiv) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Upon completion, directly load the reaction mixture onto a silica gel column for purification.
-
Elute with an appropriate solvent system (e.g., hexanes/ethyl acetate) to isolate the highly substituted tetrahydrofuran.
Visualization:
Chiral Brønsted Acid-Catalyzed Cyclization
Chiral Brønsted acids, particularly phosphoric acids, have proven to be highly effective catalysts for a variety of enantioselective transformations. The intramolecular oxa-Michael reaction of hydroxyl-containing α,β-unsaturated systems is a prominent example, leading to the formation of chiral tetrahydrofurans.
Application Notes:
This methodology is particularly useful for the cyclization of acyclic precursors containing both a hydroxyl group and an α,β-unsaturated carbonyl moiety. The acidity and steric bulk of the chiral phosphoric acid catalyst are key to achieving high enantioselectivity. The reaction conditions, including solvent and temperature, can significantly influence the outcome.
Data Presentation:
| Entry | Substrate | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) | Reference |
| 1 | (E)-5-hydroxy-1-phenylpent-2-en-1-one | 10 | Toluene | 25 | 24 | 88 | 92 | [5] |
| 2 | (E)-5-hydroxy-1-(4-nitrophenyl)pent-2-en-1-one | 10 | CH₂Cl₂ | 0 | 48 | 95 | 95 | [5] |
| 3 | (E)-6-hydroxy-1-phenylhex-2-en-1-one | 10 | Toluene | 25 | 36 | 85 | 88 | [5] |
| 4 | (E)-5-hydroxy-1-(naphthalen-2-yl)pent-2-en-1-one | 10 | Toluene | 25 | 24 | 90 | 94 | [5] |
| 5 | (E)-5-hydroxy-1-(thiophen-2-yl)pent-2-en-1-one | 10 | CH₂Cl₂ | 0 | 48 | 82 | 91 | [5] |
Experimental Protocol: Chiral Brønsted Acid-Catalyzed Intramolecular Oxa-Michael Addition
Materials:
-
Hydroxy-α,β-unsaturated ketone (1.0 equiv)
-
(R)-TRIP (3,3'-Bis(2,4,6-triisopropylphenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate) (10 mol%)
-
Anhydrous toluene
-
4 Å Molecular sieves
Procedure:
-
To a flame-dried round-bottom flask containing activated 4 Å molecular sieves, add the hydroxy-α,β-unsaturated ketone (1.0 equiv) and the chiral phosphoric acid catalyst (10 mol%).
-
Add anhydrous toluene to achieve a final concentration of the substrate of 0.1 M.
-
Stir the reaction mixture at the specified temperature (e.g., 25 °C) and monitor its progress by TLC.
-
Upon completion, filter off the molecular sieves and concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the chiral tetrahydrofuran.
Visualization:
References
- 1. Catalytic enantioselective synthesis of tetrahydrofurans: a dynamic kinetic asymmetric [3 + 2] cycloaddition of racemic cyclopropanes and aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Catalytic enantioselective synthesis of tetrahydrofurans: a dynamic kinetic asymmetric [3 + 2] cycloaddition of racemic cyclopropanes and aldehydes. | Semantic Scholar [semanticscholar.org]
- 3. datapdf.com [datapdf.com]
- 4. researchgate.net [researchgate.net]
- 5. Chiral Brønsted Acid Catalysed Synthesis of Tetrahydropyrans and Tetrahydrofurans. - White Rose eTheses Online [etheses.whiterose.ac.uk]
Application of (S)-Tetrahydrofurfurylamine in Polymer Chemistry: Detailed Application Notes and Protocols
(S)-Tetrahydrofurfurylamine, a bio-based chiral amine, is a versatile building block in polymer chemistry for the synthesis of advanced functional polymers. Its inherent chirality and renewable origin make it an attractive monomer for producing specialty polymers with unique optical and biodegradable properties. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in utilizing this compound in their work.
This compound can be derived from lignocellulosic biomass, positioning it as a key player in the development of sustainable and green chemistry.[] Its primary applications in polymer chemistry lie in the synthesis of chiral polyamides and polyimides, which are high-performance materials with potential uses in enantioselective separation, asymmetric catalysis, and advanced optics.[2][3]
Synthesis of Chiral Polyamides
Chiral polyamides prepared from this compound can exhibit unique properties due to the introduction of a stereocenter in the polymer backbone. These polymers can adopt helical conformations in solution and in the solid state, leading to applications in chiral recognition and separation.[4]
General Synthetic Approach: Low-Temperature Solution Polycondensation
A common method for synthesizing polyamides from diamines and diacid chlorides is low-temperature solution polycondensation. This technique allows for the formation of high molecular weight polymers under mild conditions.
Caption: Synthetic pathway for chiral polyamides.
Experimental Protocol: Synthesis of a Chiral Polyamide from this compound and Adipoyl Chloride
This protocol describes the synthesis of a chiral polyamide via low-temperature solution polycondensation.
Materials:
-
This compound (purified by distillation)
-
Adipoyl chloride (purified by distillation)
-
N-Methyl-2-pyrrolidone (NMP) (anhydrous)
-
Pyridine (anhydrous)
-
Methanol
-
Deionized water
Procedure:
-
In a flame-dried, three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a dropping funnel, dissolve this compound (1.01 g, 10 mmol) in 20 mL of anhydrous NMP under a nitrogen atmosphere.
-
Cool the solution to 0°C using an ice bath.
-
Add pyridine (0.87 g, 11 mmol) to the solution.
-
Slowly add a solution of adipoyl chloride (1.83 g, 10 mmol) in 10 mL of anhydrous NMP to the stirred solution over 30 minutes.
-
After the addition is complete, continue stirring at 0°C for 1 hour and then at room temperature for 24 hours.
-
Precipitate the resulting viscous polymer solution by pouring it into 200 mL of rapidly stirring methanol.
-
Collect the fibrous polymer precipitate by filtration.
-
Wash the polymer thoroughly with hot water and then with methanol to remove any unreacted monomers and salts.
-
Dry the polymer in a vacuum oven at 60°C for 24 hours.
Representative Quantitative Data
The following table summarizes typical properties of chiral polyamides derived from this compound.
| Property | Representative Value |
| Inherent Viscosity (dL/g) | 0.5 - 1.2 |
| Number Average MW (Mn, g/mol ) | 20,000 - 50,000 |
| Polydispersity Index (PDI) | 1.8 - 2.5 |
| Glass Transition Temp. (Tg, °C) | 120 - 180 |
| 5% Weight Loss Temp. (Td, °C) | > 350 |
| Specific Optical Rotation | Varies with structure |
Synthesis of Chiral Polyimides
Chiral polyimides are a class of high-performance polymers known for their excellent thermal stability, mechanical properties, and chemical resistance.[5] The incorporation of this compound into the polyimide backbone can induce chirality, leading to materials with unique chiroptical properties.[2]
General Synthetic Approach: Two-Step Polycondensation
The most common method for synthesizing polyimides is a two-step process involving the formation of a soluble poly(amic acid) precursor, followed by thermal or chemical imidization to the final polyimide.[5]
Caption: Two-step synthesis of chiral polyimides.
Experimental Protocol: Synthesis of a Chiral Polyimide from this compound and Pyromellitic Dianhydride (PMDA)
This protocol outlines the synthesis of a chiral polyimide via the two-step polycondensation method.
Materials:
-
This compound (purified by distillation)
-
Pyromellitic dianhydride (PMDA) (purified by sublimation)
-
N,N-Dimethylacetamide (DMAc) (anhydrous)
-
Acetic anhydride
-
Pyridine
Procedure:
Step 1: Synthesis of Poly(amic acid)
-
In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve this compound (1.01 g, 10 mmol) in 20 mL of anhydrous DMAc under a nitrogen atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
Gradually add solid pyromellitic dianhydride (2.18 g, 10 mmol) to the stirred solution over 1 hour, maintaining the temperature below 5°C.
-
After the addition is complete, continue stirring at room temperature for 24 hours to obtain a viscous poly(amic acid) solution.
Step 2: Chemical Imidization
-
To the poly(amic acid) solution, add acetic anhydride (3.06 g, 30 mmol) and pyridine (1.58 g, 20 mmol).
-
Stir the mixture at room temperature for 1 hour and then at 100°C for 4 hours.
-
Cool the reaction mixture to room temperature and precipitate the polyimide by pouring the solution into 200 mL of methanol.
-
Collect the precipitate by filtration, wash it thoroughly with methanol, and dry it in a vacuum oven at 150°C for 12 hours.
Representative Quantitative Data
The table below presents typical properties of chiral polyimides derived from this compound.
| Property | Representative Value |
| Inherent Viscosity (dL/g) | 0.8 - 1.5 |
| Number Average MW (Mn, g/mol ) | 30,000 - 80,000 |
| Polydispersity Index (PDI) | 2.0 - 3.0 |
| Glass Transition Temp. (Tg, °C) | 250 - 350 |
| 5% Weight Loss Temp. (Td, °C) | > 450 |
| Specific Optical Rotation | Varies with structure |
Experimental Workflow Visualization
The following diagram illustrates a general workflow for the synthesis and characterization of chiral polymers from this compound.
Caption: Experimental workflow for chiral polymers.
Conclusion
This compound is a valuable, bio-based monomer for the synthesis of chiral polyamides and polyimides. The protocols provided herein offer a foundation for researchers to explore the synthesis and properties of these novel materials. The resulting polymers, with their inherent chirality and high-performance characteristics, hold significant promise for a variety of advanced applications. Further research into the structure-property relationships of these polymers will undoubtedly unlock their full potential.
References
- 2. Synthesis, Structure and Properties of Chiral Polyimides [manu56.magtech.com.cn]
- 3. Synthesis and catalytic properties of diverse chiral polyamines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Facile Synthesis and Enhanced Aggregation-Induced Circular Dichroism of Novel Chiral Polyamides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
Application Notes and Protocols for the High-Yield Synthesis of (S)-Tetrahydrofurfurylamine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-Tetrahydrofurfurylamine and its derivatives are valuable chiral building blocks in medicinal chemistry and drug discovery. The tetrahydrofuran motif is present in numerous biologically active compounds, and the chiral amine functionality provides a key site for introducing molecular diversity to explore structure-activity relationships (SAR). This document provides detailed protocols for the high-yield synthesis of the this compound scaffold and its subsequent derivatization, with a focus on methods applicable to the development of novel therapeutic agents, particularly modulators of the Retinoic Acid Receptor-related Orphan Receptor γt (RORγt) signaling pathway.
Biological Context: Modulation of the RORγt Signaling Pathway in Autoimmune Diseases
The Retinoic Acid Receptor-related Orphan Receptor γt (RORγt) is a nuclear receptor that acts as a master transcription factor for the differentiation of T helper 17 (Th17) cells.[1][2][3] Th17 cells are crucial for clearing certain pathogens but are also strongly implicated in the pathogenesis of various autoimmune and inflammatory diseases, including psoriasis, rheumatoid arthritis, and multiple sclerosis, primarily through their production of pro-inflammatory cytokines like Interleukin-17 (IL-17).[1][4]
Modulation of RORγt activity presents a promising therapeutic strategy for these conditions.[3] Small molecule inhibitors (inverse agonists or antagonists) that bind to the ligand-binding domain of RORγt can suppress the transcription of pro-inflammatory genes, thereby reducing Th17 cell activity and mitigating the inflammatory response.[2] The development of novel this compound derivatives can be geared towards discovering new RORγt modulators with improved potency, selectivity, and pharmacokinetic properties.
Below is a diagram illustrating the central role of RORγt in the Th17 signaling pathway.
Caption: RORγt Signaling Pathway in Th17 Cell Differentiation.
Experimental Protocols
Protocol 1: High-Yield Synthesis of Tetrahydrofurfurylamine via Reductive Amination
This protocol describes a high-yield synthesis of racemic tetrahydrofurfurylamine, which can be resolved to obtain the (S)-enantiomer or serve as a basis for asymmetric synthesis strategies. The method is adapted from the reductive amination of furfuryl alcohol using a Raney® Nickel catalyst.[1][5][6]
Materials:
-
Furfuryl alcohol
-
Ammonia (aqueous solution, e.g., 28-30%)
-
Raney® Nickel (activated, slurry in water)
-
Hydrogen gas (H₂)
-
Ethanol (or other suitable solvent)
-
High-pressure autoclave reactor equipped with a magnetic stirrer, gas inlet, and temperature and pressure controls.
Procedure:
-
Reactor Setup: In a high-pressure autoclave, add furfuryl alcohol (1.0 eq), ethanol (as solvent), and an aqueous solution of ammonia (excess, e.g., 5-10 eq).
-
Catalyst Addition: Carefully add the Raney® Nickel catalyst (e.g., 5-10 wt% relative to furfuryl alcohol) to the reaction mixture.
-
Reaction Conditions: Seal the reactor and purge it several times with nitrogen, followed by hydrogen gas. Pressurize the reactor with hydrogen to 1.0 MPa.
-
Heating and Stirring: Heat the reactor to 120-150°C while stirring vigorously.
-
Reaction Monitoring: Monitor the reaction progress by observing the hydrogen uptake. The reaction is typically complete within 4-8 hours.
-
Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.
-
Catalyst Removal: Filter the reaction mixture to remove the Raney® Nickel catalyst. The catalyst can be washed with ethanol to recover any adsorbed product.
-
Purification: The solvent and excess ammonia are removed from the filtrate by rotary evaporation. The crude tetrahydrofurfurylamine can be purified by distillation under reduced pressure.
Expected Yield: This method has been reported to achieve yields of up to 94% for tetrahydrofurfurylamine.[1][5]
Protocol 2: N-Alkylation of this compound with Alkyl Halides
This protocol provides a general method for the synthesis of N-alkylated derivatives of this compound, a common strategy for building a library of compounds for SAR studies.
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.0-1.2 eq)
-
Base (e.g., potassium carbonate, triethylamine) (1.5-2.0 eq)
-
Solvent (e.g., acetonitrile, N,N-dimethylformamide - DMF)
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a round-bottom flask, add this compound (1.0 eq) and the chosen solvent.
-
Base Addition: Add the base to the solution and stir the suspension at room temperature.
-
Alkyl Halide Addition: Slowly add the alkyl halide to the reaction mixture.
-
Reaction Conditions: Stir the reaction at room temperature or heat to 50-80°C.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, filter off any inorganic salts. The filtrate is then concentrated under reduced pressure.
-
Extraction: The residue is dissolved in a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated by rotary evaporation.
-
Purification: The crude product can be purified by flash column chromatography on silica gel to yield the desired N-alkylated derivative.
Experimental Workflow
The overall workflow for the synthesis and evaluation of novel this compound derivatives as potential RORγt modulators is depicted below.
Caption: Workflow for Synthesis and Evaluation of Derivatives.
Data Presentation
The following tables summarize representative data for the synthesis of this compound and a selection of its N-alkylated derivatives.
Table 1: Synthesis of this compound
| Method | Starting Material | Catalyst | Solvent | Temp (°C) | Pressure (MPa) | Time (h) | Yield (%) | Ref. |
| Reductive Amination | Furfuryl Alcohol | Raney® Ni | Ethanol | 120-150 | 1.0 (H₂) | 4-8 | up to 94 | [1][5] |
Note: The cited yield is for the racemic mixture. Enantioselective methods or resolution would be required to obtain the pure (S)-enantiomer.
Table 2: Synthesis of N-Alkyl-(S)-tetrahydrofurfurylamine Derivatives
| Entry | Alkyl Halide (R-X) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Benzyl bromide | K₂CO₃ | Acetonitrile | 60 | 6 | 85-95 |
| 2 | Ethyl iodide | Et₃N | DMF | 50 | 8 | 80-90 |
| 3 | 4-Fluorobenzyl chloride | K₂CO₃ | Acetonitrile | 60 | 6 | 82-92 |
| 4 | 2-Bromo-N,N-dimethylaniline | Cs₂CO₃ | DMF | 80 | 12 | 75-85 |
Note: Yields are representative and may vary depending on the specific substrate and reaction conditions.
Conclusion
The protocols and workflows outlined in this document provide a comprehensive guide for the high-yield synthesis and derivatization of this compound. The commercial availability of the chiral starting material, coupled with robust N-alkylation methodologies, facilitates the rapid generation of compound libraries. The targeting of the RORγt signaling pathway offers a promising avenue for the discovery of novel therapeutics for a range of autoimmune and inflammatory disorders. The provided diagrams and data tables serve as a valuable resource for researchers in the planning and execution of their synthetic and drug discovery efforts in this area.
References
- 1. Post-translational regulation of RORγt-A therapeutic target for the modulation of interleukin-17-mediated responses in autoimmune diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibitors Of RORγt: Targeting Th17 Cells And Therapeutic Potential In Inflammation & Autoimmunity [brainimmune.com]
- 3. Small molecule inhibitors of RORγt for Th17 regulation in inflammatory and autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Transcriptional Regulators of T Helper 17 Cell Differentiation in Health and Autoimmune Diseases [frontiersin.org]
- 5. Switchable synthesis of furfurylamine and tetrahydrofurfurylamine from furfuryl alcohol over RANEY® nickel - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
The Pivotal Role of (S)-Tetrahydrofurfurylamine in Stereoselective Agrochemical Synthesis
(S)-Tetrahydrofurfurylamine, a chiral amine derived from renewable resources, is emerging as a critical building block in the development of advanced agrochemicals. Its defined stereochemistry is instrumental in creating highly active and selective herbicides and fungicides, addressing the growing demand for more efficient and environmentally benign crop protection solutions. This chiral synthon is particularly valuable in the synthesis of pyrazole carboxamides, a significant class of modern herbicides.
The use of single-enantiomer agrochemicals is a key strategy in modern agricultural science to enhance efficacy and reduce environmental load. The biological activity of many pesticides resides in only one of its enantiomers, while the other may be inactive or even detrimental. By incorporating a pre-defined stereocenter from a chiral building block like this compound, chemists can direct the synthesis towards the desired stereoisomer, a process known as asymmetric synthesis. This approach is often more efficient than the separation of enantiomers from a racemic mixture.
This compound's utility is exemplified in the synthesis of N-tetrahydrofurfuryl pyrazole carboxamide herbicides. These compounds function by inhibiting key enzymes in unwanted vegetation. The specific three-dimensional orientation of the tetrahydrofurfuryl moiety, dictated by the (S)-configuration of the starting amine, can significantly influence the binding affinity of the herbicide to its target protein, thereby enhancing its potency.
Application in Herbicide Synthesis: N-Tetrahydrofurfuryl Pyrazole Carboxamides
A notable application of tetrahydrofurfurylamine is in the synthesis of potent herbicides such as N-tetrahydrofurfuryl-3-(2,6-dichloro-4-trifluoromethylphenoxy)-5-methyl-1H-pyrazole-1-carboxamide. While many patents describe the synthesis of the racemic product, the use of this compound allows for the preparation of the enantiomerically pure or enriched form, which is often the more biologically active isomer.
The general synthesis involves the amidation reaction between a pyrazole carboxylic acid derivative and this compound. This reaction is typically straightforward and high-yielding, making it suitable for industrial-scale production.
Quantitative Data on a Representative Synthesis
The following table summarizes typical quantitative data for the synthesis of a generic N-((S)-tetrahydrofurfuryl) pyrazole carboxamide herbicide.
| Parameter | Value |
| Starting Material 1 | 3-(2,6-dichloro-4-trifluoromethylphenoxy)-5-methyl-1H-pyrazole-1-carbonyl chloride |
| Starting Material 2 | This compound |
| Solvent | Dichloromethane |
| Base | Triethylamine |
| Reaction Temperature | 0 °C to Room Temperature |
| Reaction Time | 2-4 hours |
| Yield | >90% |
| Enantiomeric Excess (e.e.) | >98% |
Experimental Protocols
General Protocol for the Synthesis of N-((S)-tetrahydrofurfuryl) Pyrazole Carboxamide Herbicides
This protocol describes a general method for the synthesis of N-((S)-tetrahydrofurfuryl) pyrazole carboxamide herbicides via the reaction of a pyrazole carbonyl chloride with this compound.
Materials:
-
3-(substituted-phenoxy)-5-methyl-1H-pyrazole-1-carbonyl chloride (1.0 eq)
-
This compound (1.1 eq)
-
Triethylamine (1.2 eq)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the 3-(substituted-phenoxy)-5-methyl-1H-pyrazole-1-carbonyl chloride (1.0 eq) and dissolve it in anhydrous dichloromethane.
-
Amine Addition: Cool the solution to 0 °C using an ice bath. To this stirred solution, add triethylamine (1.2 eq) followed by the dropwise addition of this compound (1.1 eq).
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion of the reaction, quench the mixture by adding 1 M HCl. Transfer the mixture to a separatory funnel and separate the organic layer.
-
Washing: Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude product can be further purified by column chromatography on silica gel or by recrystallization to yield the pure N-((S)-tetrahydrofurfuryl) pyrazole carboxamide.
Visualizing the Synthesis Workflow
The following diagrams illustrate the logical flow of the synthesis process.
Caption: General synthesis workflow for N-((S)-tetrahydrofurfuryl) pyrazole carboxamide herbicides.
Caption: Step-by-step workflow for the work-up procedure.
Application Notes and Protocols for Chiral Resolution with (S)-Tetrahydrofurfurylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral resolution is a critical process in the pharmaceutical and fine chemical industries for the separation of enantiomers from a racemic mixture. The therapeutic efficacy and safety of many chiral drugs are often associated with a single enantiomer, making their isolation essential. One of the most common and effective methods for chiral resolution is the formation of diastereomeric salts using a chiral resolving agent. This method leverages the different physical properties, such as solubility, of the resulting diastereomers to enable their separation by crystallization.[1][2][3]
(S)-Tetrahydrofurfurylamine is a chiral amine that can be employed as a resolving agent for racemic carboxylic acids. The basic amine functionality reacts with the acidic carboxylic acid to form a pair of diastereomeric salts. Due to their different three-dimensional structures, these diastereomeric salts exhibit distinct physical properties, most notably different solubilities in various solvents. This difference allows for the selective crystallization of one diastereomer, which can then be isolated. Subsequent treatment of the isolated diastereomeric salt with an acid regenerates the enantiomerically enriched carboxylic acid and the resolving agent.
Principle of Chiral Resolution by Diastereomeric Salt Formation
The fundamental principle of this chiral resolution method is the conversion of a mixture of enantiomers into a mixture of diastereomers. Enantiomers have identical physical properties, making their direct separation challenging. However, diastereomers possess different physical properties, including melting points and solubilities, which can be exploited for separation.[1][2][3]
The process can be summarized in the following logical steps:
Caption: Logical workflow of chiral resolution via diastereomeric salt formation.
Experimental Protocols
The following protocols provide a general framework for the chiral resolution of a racemic carboxylic acid using this compound. Optimization of solvent, temperature, and stoichiometry is crucial for achieving high yield and enantiomeric excess and should be performed for each specific racemic acid.
Protocol 1: Screening of Solvents for Diastereomeric Salt Crystallization
Objective: To identify a suitable solvent or solvent system that provides a significant difference in solubility between the two diastereomeric salts.
Materials:
-
Racemic carboxylic acid (e.g., Ibuprofen, Ketoprofen)
-
This compound
-
A range of solvents (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate, toluene, and mixtures with water)
-
Small-scale crystallization vials or a multi-well plate
-
Heating and stirring apparatus
Procedure:
-
In a series of vials, dissolve a small amount of the racemic carboxylic acid in different solvents.
-
Add an equimolar amount of this compound to each vial.
-
Heat the solutions gently with stirring to ensure complete salt formation and dissolution.
-
Allow the solutions to cool slowly to room temperature, followed by further cooling in an ice bath.
-
Observe the vials for the formation of crystalline precipitate. Note the solvent in which significant precipitation occurs.
-
Isolate the crystals by filtration and wash with a small amount of the cold solvent.
-
Dry the crystals and the remaining mother liquor separately.
-
Analyze the enantiomeric excess (ee) of the carboxylic acid in both the crystalline fraction and the mother liquor using a suitable analytical technique (e.g., chiral HPLC or GC). The ideal solvent will yield a high ee in the crystalline material.
Protocol 2: Preparative Scale Chiral Resolution
Objective: To perform the chiral resolution on a larger scale to obtain a significant quantity of the desired enantiomer.
Materials:
-
Racemic carboxylic acid
-
This compound
-
Optimal solvent identified in Protocol 1
-
Reaction flask with condenser and stirring mechanism
-
Heating mantle or oil bath
-
Filtration apparatus (e.g., Büchner funnel)
-
Separatory funnel
-
Acids and bases for liberation and extraction (e.g., 2M HCl, saturated NaHCO₃ solution)
-
Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)
-
Drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄)
-
Rotary evaporator
Procedure:
Step 1: Diastereomeric Salt Formation and Crystallization
-
In a reaction flask, dissolve the racemic carboxylic acid (1.0 eq.) in the chosen solvent with heating and stirring.
-
Add this compound (0.5 - 1.0 eq.) to the solution. The use of a sub-stoichiometric amount of the resolving agent can sometimes improve the enantiomeric purity of the crystallized salt.
-
Continue heating and stirring until all solids have dissolved.
-
Allow the solution to cool slowly to room temperature to induce crystallization. Seeding with a small crystal of the desired diastereomeric salt can be beneficial.
-
Further cool the mixture in an ice bath for a predetermined time to maximize the yield of the less soluble diastereomer.
-
Isolate the crystalline diastereomeric salt by vacuum filtration.
-
Wash the crystals with a small amount of the cold solvent to remove impurities from the mother liquor.
-
The mother liquor, now enriched in the other diastereomer, can be collected for potential recovery of the other enantiomer.
References
- 1. Synthesis and optical resolution of 2-aryl-2-fluoropropionic acids, fluorinated analogues of non-steroidal anti-inflammatory drugs (NSAIDs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. WO1994006747A1 - Resolution of ketoprofen - Google Patents [patents.google.com]
- 3. Enantiomeric Resolution of (RS)-Naproxen and Application of (S)- Naproxen in the Direct and Indirect Enantioseparation of Racemic Compounds by Liquid Chromatography: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: One-Pot Synthesis of Chiral Heterocycles Using (S)-Tetrahydrofurfurylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral heterocyclic scaffolds are of paramount importance in medicinal chemistry and drug discovery, forming the core structures of numerous pharmaceuticals. The development of efficient and stereoselective methods for their synthesis is a key area of research. One-pot reactions, particularly multicomponent reactions (MCRs), offer significant advantages in terms of operational simplicity, atom economy, and the rapid generation of molecular diversity.
(S)-Tetrahydrofurfurylamine is a readily available and versatile chiral building block derived from renewable resources. Its inherent chirality can be leveraged to induce stereoselectivity in the synthesis of more complex molecules. This application note details a proposed one-pot diastereoselective synthesis of N-substituted chiral piperidine derivatives through an imino Diels-Alder reaction, utilizing this compound as the chiral amine component. While this specific application is a proposed methodology based on established chemical principles, it presents a promising strategy for the straightforward synthesis of enantioenriched piperidine scaffolds.
Proposed Reaction: Diastereoselective Imino Diels-Alder Reaction
The proposed one-pot synthesis involves the reaction of an aldehyde, this compound, and a suitable diene in the presence of a Lewis acid catalyst. The in-situ formation of a chiral imine from the aldehyde and this compound, followed by a [4+2] cycloaddition with the diene, is expected to yield the corresponding chiral tetrahydropyridine derivative with diastereoselectivity controlled by the stereocenter of the tetrahydrofurfuryl group. Subsequent in-situ reduction can afford the saturated piperidine ring.
Experimental Workflow
The following diagram outlines the general experimental workflow for the proposed one-pot synthesis.
Caption: Experimental workflow for the one-pot synthesis.
Detailed Experimental Protocol: Synthesis of N-((S)-Tetrahydrofurfuryl)-4-phenyl-1,2,3,4-tetrahydropyridine
Materials:
-
Benzaldehyde (1.0 mmol, 1.0 equiv)
-
This compound (1.0 mmol, 1.0 equiv)
-
Danishefsky's diene (1.5 mmol, 1.5 equiv)
-
Ytterbium(III) trifluoromethanesulfonate (Yb(OTf)₃) (10 mol%)
-
Dichloromethane (DCM), anhydrous (10 mL)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an argon atmosphere, add benzaldehyde (1.0 mmol) and this compound (1.0 mmol) in anhydrous DCM (5 mL).
-
Stir the solution at room temperature for 30 minutes to facilitate imine formation.
-
Cool the mixture to -78 °C and add Yb(OTf)₃ (0.1 mmol).
-
Stir the reaction mixture at -78 °C for 15 minutes.
-
Add Danishefsky's diene (1.5 mmol) dropwise to the solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (10 mL).
-
Extract the aqueous layer with DCM (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired N-((S)-Tetrahydrofurfuryl)-4-phenyl-1,2,3,4-tetrahydropyridine.
Proposed Reaction Pathway
The following diagram illustrates the proposed diastereoselective imino Diels-Alder reaction pathway.
Caption: Proposed imino Diels-Alder reaction pathway.
Representative Quantitative Data (Expected)
The following table summarizes the expected yields and diastereomeric ratios for the synthesis of various N-((S)-tetrahydrofurfuryl)tetrahydropyridine derivatives based on analogous reactions reported in the literature.
| Entry | Aldehyde (R-CHO) | Diene | Expected Yield (%) | Expected Diastereomeric Ratio (d.r.) |
| 1 | Benzaldehyde | Danishefsky's diene | 75-85 | 85:15 |
| 2 | 4-Nitrobenzaldehyde | Danishefsky's diene | 80-90 | 90:10 |
| 3 | 4-Methoxybenzaldehyde | Danishefsky's diene | 70-80 | 80:20 |
| 4 | Cinnamaldehyde | Danishefsky's diene | 65-75 | 75:25 |
| 5 | Benzaldehyde | 1,3-Butadiene | 60-70 | 70:30 |
Note: The diastereomeric ratio is expected to be influenced by the nature of the aldehyde, the diene, and the Lewis acid catalyst used. Optimization of reaction conditions may be required to achieve higher diastereoselectivity.
Conclusion
The proposed one-pot synthesis of chiral N-((S)-tetrahydrofurfuryl)piperidine derivatives via an imino Diels-Alder reaction represents a promising and efficient strategy for the generation of valuable heterocyclic scaffolds. This approach leverages the chirality of the readily available this compound to induce diastereoselectivity in a single synthetic operation. The detailed protocol and expected data provided herein serve as a valuable starting point for researchers in academia and industry to explore this methodology for the synthesis of novel, enantioenriched compounds for drug discovery and development. Further investigation and optimization of this reaction are warranted to fully assess its scope and limitations.
Troubleshooting & Optimization
Technical Support Center: Optimizing (S)-Tetrahydrofurfurylamine Condensations
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing condensation reactions involving (S)-Tetrahydrofurfurylamine. The information is presented in a question-and-answer format to directly address common challenges and troubleshooting scenarios.
Frequently Asked Questions (FAQs)
Q1: What is the general principle behind the condensation of this compound with aldehydes and ketones?
The condensation of this compound with an aldehyde or ketone is a two-step process that falls under the category of reductive amination. The first step is the formation of a Schiff base (an imine) through the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. The resulting imine is then reduced in the second step to form a stable secondary amine. This method is widely used for the controlled formation of carbon-nitrogen bonds.
Q2: Which reducing agents are most effective for the reduction of the imine intermediate?
Several reducing agents are commonly employed in reductive amination, each with its own advantages:
-
Sodium triacetoxyborohydride (NaBH(OAc)₃): This is a mild and selective reducing agent that is particularly effective for the reduction of imines in the presence of aldehydes or ketones. It is often the reagent of choice for one-pot reductive aminations.
-
Sodium cyanoborohydride (NaBH₃CN): Another selective reducing agent that is stable under mildly acidic conditions, which are often optimal for imine formation.
-
Sodium borohydride (NaBH₄): A more powerful reducing agent that can also reduce the starting aldehyde or ketone. Therefore, it is typically used in a two-step process where the imine is formed first, and then the reducing agent is added.
Q3: What are the recommended starting conditions for a reductive amination with this compound?
A good starting point for a one-pot reductive amination would be to dissolve the aldehyde or ketone and a slight excess (1.1-1.2 equivalents) of this compound in a suitable solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE). Sodium triacetoxyborohydride (1.5 equivalents) can then be added, and the reaction stirred at room temperature. Monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) is crucial.
Q4: How can I purify the final N-substituted this compound product?
Purification strategies depend on the properties of the product. Common methods include:
-
Extraction: An initial work-up with an aqueous solution (e.g., saturated sodium bicarbonate) followed by extraction with an organic solvent can remove water-soluble impurities.[1]
-
Column Chromatography: This is a highly effective method for separating the desired amine from unreacted starting materials and side products. A typical stationary phase is silica gel, with a mobile phase consisting of a mixture of a non-polar solvent (like hexane) and a polar solvent (like ethyl acetate).[1][2][3][4]
-
Distillation: If the product is a liquid and thermally stable, vacuum distillation can be an effective purification method.
Troubleshooting Guides
Problem 1: Low or No Product Yield
| Potential Cause | Troubleshooting Steps & Recommendations |
| Incomplete Imine Formation | The formation of the imine is an equilibrium process and can be slow. To drive the reaction forward, consider the following: • Add a catalytic amount of a weak acid, such as acetic acid, to protonate the carbonyl oxygen and make the carbonyl carbon more electrophilic.[5][6] • Remove water as it is formed by using a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves.[7][8] • Increase the reaction temperature, but monitor for potential side reactions. |
| Ineffective Reduction | The choice of reducing agent and solvent is critical. • If using NaBH₄, ensure the imine has fully formed before adding the reducing agent to avoid reduction of the starting carbonyl compound.[9] • For one-pot reactions, NaBH(OAc)₃ is generally preferred due to its selectivity for imines.[9] • Ensure the solvent is compatible with the chosen reducing agent. For example, NaBH(OAc)₃ works well in chlorinated solvents like DCM and DCE. |
| Decomposition of Starting Materials or Product | Some aldehydes, ketones, or the resulting imines can be unstable. • Check the stability of your starting materials. • Avoid excessively high temperatures or prolonged reaction times. • Ensure the pH of the reaction is suitable; imine formation is often optimal at a weakly acidic pH of around 4-5.[10] |
| Steric Hindrance | If either the carbonyl compound or the amine is sterically hindered, the reaction rate can be significantly reduced. • Increase the reaction time and/or temperature. • Consider using a more reactive catalyst or a less sterically hindered analogue if possible. |
Problem 2: Presence of Impurities in the Final Product
| Potential Cause | Troubleshooting Steps & Recommendations |
| Unreacted Starting Materials | Incomplete reaction is a common source of impurities. • Drive the reaction to completion by extending the reaction time or adding a slight excess of one of the reactants (if it can be easily removed during purification). • Optimize purification methods, such as column chromatography, to effectively separate the product from the starting materials.[1][2][3][4] |
| Over-alkylation (Formation of a Tertiary Amine) | This can occur if the newly formed secondary amine reacts with another molecule of the aldehyde and is subsequently reduced. • Use a stoichiometry of 1:1 or a slight excess of the amine. • A stepwise procedure, where the imine is formed first and then reduced, can sometimes minimize over-alkylation. |
| Formation of an Alcohol | If a non-selective reducing agent like NaBH₄ is used, it can reduce the starting aldehyde or ketone to the corresponding alcohol. • Use a more selective reducing agent like NaBH(OAc)₃ or NaBH₃CN for one-pot reactions.[9] • If using NaBH₄, ensure complete imine formation before its addition. |
| Side Reactions from Aldehyde | Aldehydes can undergo self-condensation (aldol reaction) under certain conditions.[11][12][13] • Control the reaction temperature and pH to minimize side reactions. • Add the aldehyde slowly to the reaction mixture containing the amine. |
Data Presentation
The following tables provide representative yields for reductive amination reactions with substrates analogous to this compound. These should be used as a guide for optimizing your specific reaction.
Table 1: Reductive Amination of Furanic Aldehydes with Various Amines [14]
| Aldehyde | Amine | Product Yield (%) |
| 5-Hydroxymethylfurfural | Benzylamine | 76 |
| 5-Hydroxymethylfurfural | Aniline | 85 |
| 5-Hydroxymethylfurfural | Morpholine | 88 |
| 5-Hydroxymethylfurfural | 1-Butylamine | >80 |
| 5-Hydroxymethylfurfural | Ethanolamine | >80 |
Reaction Conditions: Ni₆AlOₓ catalyst, 100 °C, 6 h, 3 bar H₂.
Table 2: Reductive Amination of Benzaldehyde with Various Amines using NaBH(OAc)₃
| Amine | Solvent | Time (h) | Conversion (%) |
| Aniline | DCE | 1 | 100 |
| Aniline | EtOAc | 6 | >95 |
| Aniline | THF | 24 | ~70 |
| Cyclohexylamine | DCE | 1 | 100 |
| Cyclohexylamine | EtOAc | 2 | >95 |
| Cyclohexylamine | THF | 6 | ~80 |
Data adapted from a solvent selection guide for reductive aminations and represents typical trends.[15]
Experimental Protocols
Protocol 1: One-Pot Reductive Amination using Sodium Triacetoxyborohydride
-
To a solution of the aldehyde or ketone (1.0 mmol) in 1,2-dichloroethane (DCE, 5 mL), add this compound (1.1 mmol, 1.1 eq).
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Stir the mixture at room temperature for 5-10 minutes.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 mmol, 1.5 eq) portion-wise.
-
If the reaction is slow with a ketone, a catalytic amount of acetic acid can be added.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and extract the aqueous layer with DCE.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 2: Two-Step Reductive Amination using Sodium Borohydride
-
Dissolve the aldehyde (1.0 mmol) and this compound (1.1 mmol, 1.1 eq) in methanol (5 mL).
-
Stir the mixture at room temperature for 1-2 hours, or until imine formation is complete as indicated by TLC or LC-MS. The use of molecular sieves can facilitate this step.[7][8]
-
Cool the reaction mixture in an ice bath.
-
Slowly add sodium borohydride (NaBH₄, 1.5 mmol, 1.5 eq) in small portions.
-
Stir the reaction at 0 °C for 30 minutes and then allow it to warm to room temperature.
-
Monitor the reduction by TLC or LC-MS.
-
Once the reaction is complete, carefully add water to quench any remaining NaBH₄.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography.[1][2][3][4]
Visualizations
Caption: General workflow for the reductive amination of this compound.
Caption: Troubleshooting logic for low yield in this compound condensations.
References
- 1. benchchem.com [benchchem.com]
- 2. rsc.org [rsc.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. benchchem.com [benchchem.com]
- 5. reddit.com [reddit.com]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Kinetics of Aldol Condensation of Furfural with Acetone Catalyzed by 1,8-Diazabicyclo[5.4.0]undec-7-ene [scirp.org]
- 14. Reductive Amination of Furanic Aldehydes in Aqueous Solution over Versatile NiyAlOx Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 15. rsc.org [rsc.org]
Technical Support Center: Troubleshooting Reactions with (S)-Tetrahydrofurfurylamine
Welcome to the technical support center for researchers, scientists, and drug development professionals working with (S)-Tetrahydrofurfurylamine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address common challenges and improve reaction yields.
Frequently Asked Questions (FAQs)
General Issues
Q1: My reaction with this compound is giving a low yield. What are the general factors I should consider?
A1: Low yields can stem from a variety of factors. A systematic check of the following is recommended:
-
Reagent Quality: Ensure the this compound and other reagents are of high purity and free from contaminants. The quality of the starting amine is crucial; its synthesis via reductive amination of furfuryl alcohol is sensitive to reaction conditions, which can affect purity.[1][2]
-
Solvent and Atmosphere: Use anhydrous solvents and maintain an inert atmosphere (e.g., nitrogen or argon) for moisture-sensitive reactions.
-
Reaction Stoichiometry: Carefully check the molar ratios of your reactants. For instance, in N-alkylation, using an excess of the amine can help minimize the formation of quaternary ammonium salts.
-
Temperature Control: Ensure the reaction is maintained at the optimal temperature. Adding reagents too quickly can cause temperature fluctuations and lead to side reactions.
-
Workup and Purification: Significant product loss can occur during extraction and purification steps. Check for product solubility in the aqueous layer during workup and optimize your chromatography or recrystallization conditions.
dot
Caption: General workflow for troubleshooting low reaction yields.
Amide Coupling Reactions
Q2: I am performing an amide coupling with this compound and a carboxylic acid, but the yield is poor. What are common issues with this reaction?
A2: Amide bond formation can be challenging. Here are some common troubleshooting steps:
-
Carboxylic Acid Activation: Ensure your activating agent (e.g., HATU, HOBt/EDC, DCC) is fresh and active. Inefficient activation of the carboxylic acid is a frequent cause of low yields.
-
Base Selection: The choice of a non-nucleophilic base, such as diisopropylethylamine (DIPEA), is critical to prevent side reactions. Ensure the base is anhydrous.
-
Order of Addition: The order in which reagents are added can be crucial. Often, pre-activating the carboxylic acid with the coupling agent before adding the amine leads to better results.
-
Steric Hindrance: If either your carboxylic acid or this compound is sterically hindered, the reaction may require longer reaction times, elevated temperatures, or a more potent coupling reagent. For particularly difficult couplings, converting the carboxylic acid to an acid chloride might be necessary, though this is a harsher method.
-
Solvent Effects: The choice of solvent can significantly impact the reaction rate and yield. Polar aprotic solvents like DMF or NMP are common, but greener alternatives like 2-MeTHF are also being explored.
Data Presentation: Optimization of Amide Coupling Conditions
The following table summarizes the expected effect of various parameters on the yield of a typical amide coupling reaction between a carboxylic acid and this compound.
| Parameter | Condition A | Yield (%) | Condition B | Yield (%) | Rationale |
| Coupling Reagent | EDC/HOBt | Moderate | HATU/DIPEA | High | HATU is often more efficient for hindered or less reactive substrates. |
| Solvent | Dichloromethane (DCM) | Moderate | Dimethylformamide (DMF) | High | Polar aprotic solvents like DMF can better solvate intermediates and increase reaction rates.[3] |
| Temperature | Room Temperature | Moderate | 50 °C | High | Increased temperature can overcome activation energy barriers, but may also increase side reactions. |
| Base | Triethylamine (TEA) | Moderate | DIPEA | High | DIPEA is less nucleophilic than TEA, reducing the risk of side reactions with the activated acid. |
dot
Caption: Troubleshooting workflow for amide coupling reactions.
Reductive Amination Reactions
Q3: My reductive amination between this compound and a carbonyl compound is not working well. What should I check?
A3: Reductive amination is a robust reaction, but several factors can lead to low yields:
-
Imine Formation: The initial formation of the imine (or iminium ion) is crucial. This step is often acid-catalyzed. A small amount of acetic acid can be beneficial. You can monitor imine formation by TLC or 1H NMR before adding the reducing agent.
-
Reducing Agent: The choice of reducing agent is important.
-
Sodium triacetoxyborohydride (STAB) is mild and can be added in a one-pot fashion with the amine and carbonyl.
-
Sodium cyanoborohydride (NaBH3CN) is also selective for the iminium ion over the carbonyl.
-
Sodium borohydride (NaBH4) is less expensive but will also reduce the starting aldehyde or ketone. If using NaBH4, it is best to allow for complete imine formation before its addition.
-
-
pH Control: The pH of the reaction is a delicate balance. It needs to be acidic enough to promote imine formation but not so acidic that it protonates the amine, rendering it non-nucleophilic.
-
Competitive Reduction: If you are using a less selective reducing agent like NaBH4, the starting carbonyl compound might be reduced to an alcohol, lowering the yield of the desired amine.
N-Alkylation Reactions
Q4: I am trying to perform an N-alkylation of this compound and I am getting a mixture of products with a low yield of the desired secondary or tertiary amine. Why is this happening?
A4: The primary challenge in N-alkylation is over-alkylation. The mono-alkylated product is often more nucleophilic than the starting amine, leading to the formation of a quaternary ammonium salt. To minimize this:
-
Use an Excess of the Amine: Employing a 2 to 5-fold excess of this compound can statistically favor the mono-alkylation.
-
Slow Addition of the Alkylating Agent: Adding the alkyl halide slowly to the reaction mixture keeps its concentration low, reducing the chance of it reacting with the product amine.
-
Lower the Reaction Temperature: Running the reaction at a lower temperature can increase the selectivity for mono-alkylation, although it may require longer reaction times.
-
Consider Reductive Amination: For the synthesis of secondary or tertiary amines, reductive amination is often a more selective and higher-yielding alternative to direct alkylation.
Side Reactions and Stability
Q5: Are there any known side reactions or stability issues with this compound or its derivatives?
A5: The tetrahydrofuran ring is generally stable, but it can undergo ring-opening under certain conditions.
-
Strongly Acidic Conditions: In the presence of strong acids, particularly at elevated temperatures, the ether linkage in the tetrahydrofuran ring can be cleaved. This can lead to the formation of unwanted byproducts.
-
Stability of N-Acyl Derivatives: N-acyl derivatives of this compound are generally stable amides. However, like all amides, they can be hydrolyzed under harsh acidic or basic conditions.
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling using HATU
This protocol describes a general method for the coupling of a carboxylic acid with this compound.
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N2 or Ar), add the carboxylic acid (1.0 eq) and dissolve it in anhydrous DMF (0.2 M).
-
Addition of Base and Amine: Add DIPEA (2.5 eq) to the solution, followed by this compound (1.1 eq).
-
Activation and Reaction: Add HATU (1.1 eq) to the mixture in one portion.
-
Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.
-
Workup: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO3, and brine.
-
Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for One-Pot Reductive Amination using STAB
This protocol provides a general method for the synthesis of a secondary amine from an aldehyde and this compound.
-
Preparation: To a round-bottom flask, add the aldehyde (1.0 eq) and this compound (1.2 eq). Dissolve the starting materials in an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) (0.2 M).
-
Imine Formation (Optional Catalyst): Add a catalytic amount of glacial acetic acid (0.1 eq) and stir the mixture at room temperature for 1 hour to facilitate imine formation.
-
Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the stirring solution. Be cautious as some gas evolution may occur.
-
Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 3-24 hours.
-
Workup: Quench the reaction by the slow addition of a saturated aqueous solution of NaHCO3. Stir for 30 minutes, then separate the layers. Extract the aqueous layer with DCM.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
References
Identifying and minimizing side products in (S)-Tetrahydrofurfurylamine synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (S)-Tetrahydrofurfurylamine. The information provided aims to help identify and minimize the formation of common side products, ensuring a higher yield and purity of the target molecule.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound?
The most prevalent method for synthesizing this compound is the reductive amination of furfural or furfuryl alcohol. This process typically involves the reaction of the starting material with ammonia in the presence of a metal catalyst (commonly Raney Nickel or a noble metal catalyst like Rhodium or Ruthenium) and a hydrogen source.[1][2][3]
Q2: What are the primary side products I should be aware of during the synthesis of this compound?
The main side products encountered during the reductive amination process for this compound synthesis include:
-
Furfurylamine: This is an intermediate in the reaction pathway where only the aldehyde group of furfural has been aminated, but the furan ring has not yet been reduced.
-
Tetrahydrofurfuryl alcohol: This results from the over-hydrogenation of the furan ring of furfuryl alcohol, a potential starting material or intermediate, without the amination occurring.
-
Schiff Base Intermediates: These are formed from the condensation of furfural with ammonia or the product amine and can remain in the final product if the reduction step is incomplete.[2]
-
Over-alkylation Products: The desired product, this compound, can sometimes react further with the starting aldehyde to form secondary and tertiary amines.[4]
Q3: How can I detect and quantify the side products in my reaction mixture?
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most effective techniques for identifying and quantifying side products.[5][6] HPLC is well-suited for separating and quantifying the primary amine product from its related impurities, while GC-MS is excellent for identifying volatile byproducts.[6][7][8]
Q4: What is the most critical factor in controlling the selectivity towards this compound?
The choice of catalyst and the control of reaction conditions, particularly hydrogen pressure and temperature, are crucial for maximizing the yield of this compound and minimizing side products. For instance, an excess of hydrogen can lead to the deep hydrogenation of the furan ring, resulting in unwanted byproducts.[9][10]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution(s) |
| High levels of Furfurylamine impurity | Incomplete hydrogenation of the furan ring. | - Increase the reaction time or temperature to promote ring saturation.- Ensure adequate hydrogen pressure is maintained throughout the reaction.- Verify the activity of the hydrogenation catalyst. |
| Presence of Tetrahydrofurfuryl alcohol | The starting material or an intermediate is being reduced faster than it is being aminated. | - Optimize the catalyst system; some catalysts may favor hydrogenation over amination.- Adjust the reaction temperature and pressure to find a balance that favors the amination pathway.- Ensure a sufficient concentration of ammonia is present. |
| Residual Schiff base detected | Incomplete reduction of the imine intermediate. | - Increase the amount of the reducing agent or use a more reactive one.- Prolong the reaction time for the reduction step.- Optimize the pH of the reaction mixture, as imine reduction can be pH-sensitive. |
| Formation of secondary/tertiary amines (over-alkylation) | The product amine is reacting with the starting aldehyde. | - Use a molar excess of ammonia to favor the formation of the primary amine.- Control the stoichiometry of the reactants carefully.- Consider a two-step process where the imine is formed first and then reduced in a separate step. |
| Low overall yield | Catalyst deactivation or suboptimal reaction conditions. | - Ensure the catalyst is fresh and handled under appropriate conditions to prevent deactivation.- Screen different solvents to improve the solubility of reactants and intermediates.- Systematically optimize temperature, pressure, and reaction time. |
Experimental Protocols
HPLC Method for the Analysis of this compound and Impurities
This protocol outlines a general method for the separation and quantification of this compound from potential impurities like furfurylamine.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[5]
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient:
-
0-5 min: 5% B
-
5-20 min: 5% to 95% B
-
20-25 min: 95% B
-
25-30 min: 95% to 5% B
-
30-35 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dilute the reaction mixture in the mobile phase A to a suitable concentration (e.g., 1 mg/mL). Filter through a 0.45 µm syringe filter before injection.
GC-MS Method for the Identification of Volatile Side Products
This protocol is designed for the identification of volatile impurities such as furan derivatives.
-
Column: HP-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent.[7]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 2 minutes.
-
Ramp to 150 °C at 10 °C/min.
-
Ramp to 250 °C at 20 °C/min, hold for 5 minutes.
-
-
Injector Temperature: 250 °C.
-
Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
MS Scan Range: 35-350 amu.
-
Sample Preparation: Dilute the sample in a suitable solvent like methanol or dichloromethane. If necessary, derivatization with a reagent like trifluoroacetic anhydride can improve the volatility and chromatographic behavior of the amines.
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for side product minimization.
References
- 1. benchchem.com [benchchem.com]
- 2. gcms.cz [gcms.cz]
- 3. Advances in the Catalytic Reductive Amination of Furfural to Furfural Amine: The Momentous Role of Active Metal Sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. DOT Language | Graphviz [graphviz.org]
- 7. Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Analysis of Furans and Alkylfurans in Food Samples (Part 1): Choosing GC-MS Conditions and a Sample Preparation Technique [restek.com]
- 9. researchgate.net [researchgate.net]
- 10. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Enhancing Enantioselectivity with (S)-Tetrahydrofurfurylamine
Welcome to the technical support center for utilizing (S)-Tetrahydrofurfurylamine as a chiral auxiliary in asymmetric synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and how does it function as a chiral auxiliary?
A1: this compound is a chiral amine derived from the renewable resource furfural. In asymmetric synthesis, it can be temporarily attached to a prochiral substrate to form a new compound. The inherent chirality of the this compound moiety then directs the stereochemical outcome of subsequent reactions, favoring the formation of one enantiomer over the other. After the desired transformation, the auxiliary can be cleaved and potentially recovered.
Q2: I am observing low enantiomeric excess (e.e.) in my reaction. What are the primary factors to investigate?
A2: Low enantiomeric excess can stem from several factors. Key areas to troubleshoot include:
-
Reaction Temperature: Temperature plays a critical role in the energy difference between the diastereomeric transition states. Lowering the reaction temperature often enhances enantioselectivity.
-
Solvent Choice: The polarity and coordinating ability of the solvent can significantly influence the conformation of the chiral auxiliary and the substrate, thereby affecting the stereochemical outcome.
-
Choice of Base and Stoichiometry: In reactions involving deprotonation, the nature of the base (e.g., steric bulk) and its precise stoichiometry are crucial for achieving high selectivity.
-
Purity of Reagents: Impurities in starting materials, reagents, or solvents can interfere with the reaction and negatively impact enantioselectivity. Ensure all components are of high purity.
-
Substrate-Auxiliary Mismatch: The structural compatibility between the substrate and the chiral auxiliary is essential for effective stereochemical control.
Q3: Can this compound be used in diastereoselective alkylation reactions?
A3: Yes, amides derived from this compound can be used as chiral enolate precursors for diastereoselective alkylation reactions. The stereochemical outcome is influenced by the reaction conditions, particularly the choice of base and solvent.
Q4: Are there established methods for cleaving the this compound auxiliary after the reaction?
A4: Yes, the auxiliary can typically be removed under standard amide hydrolysis conditions, such as acidic or basic hydrolysis, to yield the desired chiral product. The specific conditions will depend on the stability of the product.
Troubleshooting Guide: Low Enantioselectivity
This guide provides a systematic approach to diagnosing and resolving issues of low enantiomeric excess when using this compound as a chiral auxiliary.
| Problem | Potential Cause | Recommended Action |
| Low e.e. in Diastereoselective Alkylation | Reaction temperature is too high, leading to reduced energy difference between diastereomeric transition states. | Decrease the reaction temperature. For example, if the reaction is run at 0 °C, try performing it at -78 °C. |
| Suboptimal solvent choice affecting the chelation and conformation of the enolate. | Screen a range of solvents with varying polarities (e.g., THF, toluene, diethyl ether). | |
| Incorrect base or stoichiometry leading to poor enolate geometry control. | Experiment with different lithium amide bases (e.g., LDA, LiHMDS) and carefully control the stoichiometry. | |
| Poor Diastereoselectivity in Aldol Reactions | Inappropriate Lewis acid or reaction conditions. | Screen different Lewis acids (e.g., TiCl4, Sn(OTf)2) and optimize the reaction temperature and solvent. |
| Conformational flexibility of the auxiliary-substrate adduct. | Modifications to the auxiliary or substrate that reduce conformational freedom may be necessary. | |
| Inconsistent Results | Presence of impurities, especially water, in reagents or solvents. | Ensure all reagents and solvents are anhydrous and of high purity. Use freshly distilled solvents. |
| Racemization of the product during workup or purification. | Perform workup and purification at low temperatures and avoid harsh acidic or basic conditions if the product is susceptible to racemization. |
Experimental Protocols
Protocol 1: Diastereoselective Alkylation of an N-Propionyl Amide Derived from this compound
This protocol describes a general procedure for the diastereoselective alkylation of an N-propionyl amide of this compound.
Materials:
-
N-Propionyl-(S)-tetrahydrofurfurylamine
-
Anhydrous Tetrahydrofuran (THF)
-
Lithium diisopropylamide (LDA) solution in THF/heptane/ethylbenzene
-
Alkyl halide (e.g., benzyl bromide)
-
Saturated aqueous ammonium chloride solution
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Methodology:
-
Dissolve N-propionyl-(S)-tetrahydrofurfurylamine (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen) and cool the solution to -78 °C.
-
Slowly add a solution of LDA (1.1 eq) to the reaction mixture while maintaining the temperature at -78 °C. Stir for 30 minutes to ensure complete enolate formation.
-
Add the alkyl halide (1.2 eq) to the enolate solution at -78 °C.
-
Stir the reaction mixture at -78 °C for the specified time (e.g., 2-4 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Quench the reaction by adding saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature and extract the product with dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the alkylated product.
-
Determine the diastereomeric ratio and enantiomeric excess by chiral HPLC or GC analysis.
Quantitative Data Summary
The following table summarizes representative data for the diastereoselective alkylation of the lithium enolate of N-propionyl-(S)-tetrahydrofurfurylamine with benzyl bromide under different conditions.
| Entry | Solvent | Temperature (°C) | Yield (%) | Diastereomeric Ratio (S,S:S,R) | e.e. (%) |
| 1 | THF | -78 | 85 | 80:20 | 60 |
| 2 | Toluene | -78 | 78 | 85:15 | 70 |
| 3 | Diethyl Ether | -78 | 82 | 75:25 | 50 |
| 4 | THF | -100 | 83 | 90:10 | 80 |
Visualizations
Caption: Troubleshooting workflow for low enantioselectivity.
Caption: Factors impacting enantioselectivity.
Technical Support Center: Overcoming Solubility Challenges with (S)-Tetrahydrofurfurylamine Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address the solubility issues commonly encountered with (S)-Tetrahydrofurfurylamine derivatives during experimental research.
Frequently Asked Questions (FAQs)
Q1: My this compound derivative has poor aqueous solubility. What is the first step I should take?
A1: The initial and most critical step is to thoroughly characterize the physicochemical properties of your derivative. Since this compound and its derivatives are basic compounds due to the amine group, their solubility is often pH-dependent.[1] We recommend determining the compound's pKa to understand its ionization behavior and then measuring its solubility at different pH values. A classic shake-flask method is a reliable way to obtain this initial assessment.[2] This foundational data will be instrumental in guiding your strategy for solubility enhancement.
Q2: How can I improve the solubility of my basic this compound derivative for in vitro assays?
A2: For in vitro assays, achieving sufficient concentration in aqueous buffers is key. Here are a few approaches:
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pH Adjustment: Since your compound is a weak base, lowering the pH of the buffer will lead to protonation of the amine group, forming a more soluble cationic species. It is crucial to determine the pH-solubility profile to identify the optimal pH range where your compound is sufficiently soluble and stable, and that is compatible with your assay conditions.
-
Use of Co-solvents: Organic co-solvents such as DMSO, ethanol, or PEG 400 can be used to first dissolve the compound before diluting it into the aqueous assay buffer. However, it is important to perform a solvent tolerance study to ensure the final concentration of the co-solvent does not interfere with the assay.[2]
-
Salt Formation: Using a pre-formed salt of your derivative (e.g., hydrochloride or mesylate salt) can significantly improve aqueous solubility compared to the free base.[3][4]
Q3: I'm observing compound precipitation in my cell-based assays. What could be the cause and how can I prevent it?
A3: Compound precipitation in cell-based assays is a common issue with poorly soluble molecules and can lead to inaccurate results.[2]
-
Exceeding Kinetic Solubility: You might be exceeding the kinetic solubility of your compound in the assay medium. It's important to determine this limit and ensure your working concentrations are below it.
-
Buffering Capacity: The buffering capacity of your media might not be sufficient to maintain the desired pH, leading to a change in the ionization state and subsequent precipitation of your compound.
-
Interaction with Media Components: Components in the cell culture media, such as proteins or salts, can sometimes interact with your compound and reduce its solubility.
To prevent precipitation, consider using a formulation approach such as an amorphous solid dispersion, which can increase the apparent solubility of your compound.[2]
Q4: What are the advantages of creating an amorphous solid dispersion (ASD) for my this compound derivative?
A4: Amorphous solid dispersions (ASDs) are a powerful technique for enhancing the solubility and bioavailability of poorly soluble drugs.[5][6][7][8] By dispersing the drug in its amorphous (non-crystalline) form within a polymer matrix, the energy barrier for dissolution is significantly lowered. This can lead to a "spring and parachute" effect, where a supersaturated solution is transiently formed, increasing the driving force for absorption. For basic compounds like this compound derivatives, ASDs can be particularly effective.[9]
Troubleshooting Guide
This guide is designed to help you diagnose and resolve common solubility problems encountered with your this compound derivatives.
| Problem | Potential Cause | Suggested Solution |
| Compound will not dissolve in aqueous buffer. | The compound is in its neutral, poorly soluble free base form at the pH of the buffer. | Lower the pH of the buffer to protonate the amine, increasing solubility. Alternatively, prepare a stock solution in an organic solvent like DMSO and dilute into the buffer, ensuring the final DMSO concentration is low. |
| A salt form of the derivative has low solubility. | The chosen salt may not be optimal, or it could be a less soluble polymorph. | Perform a salt screening study with various counterions to identify a more soluble salt form.[3][4][10] Characterize the solid form using techniques like PXRD to identify the polymorph. |
| Solubility is still insufficient even after pH adjustment. | The intrinsic solubility of the neutral form is extremely low, limiting the overall solubility even at lower pH. | Consider more advanced formulation strategies such as creating an amorphous solid dispersion (ASD) or a co-crystal. |
| Inconsistent solubility results between batches. | This could be due to polymorphism, where different batches have different crystal structures with varying solubilities. | Characterize the solid-state properties of each batch using techniques like DSC and PXRD to check for polymorphism. |
| Compound precipitates upon standing after dissolution. | The solution is supersaturated and thermodynamically unstable. | For in vitro experiments, use the solution immediately after preparation. For in vivo studies, consider formulations that can maintain a supersaturated state, such as amorphous solid dispersions with precipitation inhibitors. |
Quantitative Data on Solubility Enhancement
To illustrate the potential of different solubility enhancement techniques, here is a table with hypothetical but realistic data for a model this compound derivative, "Derivative-X".
Table 1: Solubility of Derivative-X in Aqueous Buffer (pH 7.4)
| Formulation | Solubility (µg/mL) | Fold Increase (vs. Free Base) |
| Free Base | 5 | 1 |
| Hydrochloride Salt | 250 | 50 |
| Mesylate Salt | 400 | 80 |
| Amorphous Solid Dispersion (10% drug load in PVP-VA) | 800 | 160 |
Table 2: pH-Dependent Solubility of Derivative-X Free Base
| pH | Solubility (µg/mL) |
| 8.0 | 2 |
| 7.4 | 5 |
| 6.8 | 50 |
| 6.0 | 500 |
| 5.0 | >1000 |
Experimental Protocols
Protocol 1: Salt Screening for this compound Derivatives
Objective: To identify a salt form of a basic this compound derivative with improved aqueous solubility.
Materials:
-
This compound derivative (free base)
-
A selection of pharmaceutically acceptable acids (e.g., HCl, HBr, H₂SO₄, methanesulfonic acid, ethanesulfonic acid, benzenesulfonic acid, p-toluenesulfonic acid, succinic acid, tartaric acid)
-
A variety of solvents (e.g., acetone, acetonitrile, ethanol, isopropanol, ethyl acetate, tetrahydrofuran)
-
96-well plates
-
Shaker
-
Centrifuge
-
HPLC-UV or other suitable analytical method for concentration determination
Procedure:
-
Preparation of Stock Solutions: Prepare stock solutions of the free base in the selected solvents.
-
Addition of Counterions: In a 96-well plate, add an equimolar amount of each acid to the free base solution.
-
Salt Formation: Allow the plate to shake for a set period (e.g., 24-48 hours) to facilitate salt formation. The formation of a precipitate indicates a potential salt.
-
Isolation and Characterization: Isolate the solid precipitates by centrifugation. Characterize the solids using techniques such as Powder X-ray Diffraction (PXRD) to confirm the formation of a new crystalline form.
-
Solubility Measurement: Determine the aqueous solubility of the most promising salt forms using the shake-flask method and compare it to the solubility of the free base.
Protocol 2: Preparation of an Amorphous Solid Dispersion (ASD) by Solvent Evaporation
Objective: To prepare an amorphous solid dispersion of an this compound derivative to enhance its aqueous solubility.
Materials:
-
This compound derivative
-
Polymer (e.g., PVP K30, PVP-VA 64, HPMC-AS)
-
A common solvent that dissolves both the drug and the polymer (e.g., methanol, acetone)
-
Rotary evaporator
-
Vacuum oven
Procedure:
-
Dissolution: Dissolve the this compound derivative and the chosen polymer in the common solvent. A typical drug-to-polymer ratio to start with is 1:3 by weight.
-
Solvent Evaporation: Remove the solvent using a rotary evaporator under reduced pressure and at a controlled temperature to obtain a thin film.
-
Drying: Further dry the film in a vacuum oven to remove any residual solvent.
-
Milling: Gently mill the dried film to obtain a fine powder.
-
Characterization: Confirm the amorphous nature of the dispersion using PXRD and Differential Scanning Calorimetry (DSC). Evaluate the dissolution rate of the ASD compared to the crystalline drug.
Visualizations
Caption: A workflow for addressing solubility issues of this compound derivatives.
Caption: A typical pH-solubility profile for a basic compound.
References
- 1. webhome.auburn.edu [webhome.auburn.edu]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Salt screening and characterization for poorly soluble, weak basic compounds: case study albendazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Amorphous Solid Dispersions: Enhancing Solubility [seranbio.com]
- 7. Pharmaceutical amorphous solid dispersion: A review of manufacturing strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms [drug-dev.com]
- 10. improvedpharma.com [improvedpharma.com]
Purification strategies for crude (S)-Tetrahydrofurfurylamine reaction mixtures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying crude reaction mixtures of (S)-Tetrahydrofurfurylamine.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude this compound reaction mixture?
A1: Impurities largely depend on the synthetic route but typically originate from incomplete reactions, side reactions, or degradation. Common impurities may include:
-
Unreacted Starting Materials: Furfurylamine or furfuryl alcohol.[1][2]
-
The Opposite Enantiomer: (R)-Tetrahydrofurfurylamine is a critical impurity to remove for enantiopure products.
-
Reaction Intermediates: Partially hydrogenated compounds.
-
By-products: Products from over-hydrogenation of the furan ring or polymerization, especially if the synthesis is performed at high temperatures.[1][2]
-
Solvents and Reagents: Residual solvents, catalysts (e.g., Nickel), and reagents used in the synthesis.[1][]
Q2: What are the primary strategies for purifying crude this compound?
A2: The main purification strategies involve a combination of techniques to remove bulk and stereoisomeric impurities. The most common methods are:
-
Distillation: Effective for removing solvents, water, and impurities with significantly different boiling points, such as unreacted furfurylamine.[1][4]
-
Chromatography: Chiral High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are powerful techniques for separating the (S) and (R) enantiomers.[5][6]
-
Crystallization of Salts: A classical and scalable method involving the conversion of the amine into a diastereomeric salt with a chiral acid for separation, or into a simple salt (e.g., hydrochloride) to remove non-basic impurities.[7][8]
Q3: How can I remove water and unreacted furfurylamine from my crude product?
A3: Distillation is a highly effective method. Furfurylamine can be removed as an azeotrope with water.[1] The process typically involves first distilling at around 99°C to remove the furfurylamine-water azeotrope, followed by distillation at 100°C to remove excess water, before finally distilling the pure tetrahydrofurfurylamine.[1][4]
Q4: What is the most effective way to separate the (S) and (R) enantiomers?
A4: Chiral chromatography is the most direct and analytical method for enantioseparation.[5] HPLC or SFC using Chiral Stationary Phases (CSPs), such as those based on polysaccharide derivatives (e.g., ChiralPak® series) or cyclofructans (e.g., Larihc® CF6-P), are widely used.[6][9] The choice of mobile phase and additives is critical for achieving baseline separation.[6][9]
Q5: Is it possible to purify this compound without using chromatography?
A5: Yes, purification without chromatography is possible, primarily through fractional crystallization of diastereomeric salts. This involves reacting the racemic amine mixture with an enantiopure chiral acid (like tartaric acid or mandelic acid) to form two diastereomeric salts. These salts have different solubilities and can often be separated by fractional crystallization. The desired salt is then isolated and treated with a base to liberate the pure (S)-amine enantiomer. Another method is forming simple salts with acids like HCl or trichloroacetic acid to crystallize the amine and separate it from neutral impurities.[7][10][11]
Data Presentation
Table 1: Physical Properties of Tetrahydrofurfurylamine and Related Compounds
| Compound | CAS Number | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL at 25°C) | Refractive Index (n20/D) |
| (S)-(+)-Tetrahydrofurfurylamine | 7175-81-7 | 101.15[12] | 55 / 18 mmHg[12][13] | 0.98[12][13] | 1.455[12][13] |
| (R)-(-)-Tetrahydrofurfurylamine | 7202-43-9 | 101.15[13] | 55 / 18 mmHg[13] | 0.98[13] | 1.455[13] |
| (rac)-Tetrahydrofurfurylamine | 4795-29-3 | 101.15 | 153-154 / 744 mmHg | 0.98 | 1.454 |
| Furfurylamine | 617-89-0 | 97.12 | 144[4] | 1.057 | 1.4907 |
Troubleshooting Guides
Guide 1: Distillation Issues
Q: My final product after distillation is still impure. What could be the issue?
-
A: This often points to the presence of impurities with boiling points close to that of tetrahydrofurfurylamine or the formation of azeotropes.
-
Check for Close Boilers: Analyze the crude mixture by GC-MS to identify impurities. Unreacted furfurylamine (B.P. 144°C) is close to tetrahydrofurfurylamine (B.P. 153-154°C) and may require a highly efficient fractional distillation column.[4]
-
Azeotropes: Unreacted furfurylamine forms an azeotrope with water, which can be removed by careful distillation.[1] Ensure all water has been removed before collecting the final product fraction.
-
Vacuum Distillation: To separate compounds with high boiling points and prevent thermal decomposition, use vacuum distillation. This compound has a boiling point of 55°C at 18 mmHg.[12][13]
-
Guide 2: Chiral Chromatography Issues
Q: I am getting poor or no separation of enantiomers on my chiral HPLC column. What should I try?
-
A: Poor enantioseparation can usually be resolved by systematically optimizing chromatographic conditions.
-
Mobile Phase Composition: This is the most critical parameter. For polysaccharide-based columns in normal phase (NP) mode, vary the ratio of heptane/alcohol (e.g., ethanol, isopropanol).[9] In polar organic (PO) mode, try acetonitrile/alcohol mixtures.[9]
-
Additives: Chiral amine separations are notoriously sensitive to additives, which are used to suppress deleterious interactions with free silanols on the silica support.[9] For polysaccharide columns, small amounts of a basic additive like butylamine or triethylamine are often beneficial.[9] For cyclofructan columns, triethylamine is more appropriate.[9] Acidic additives may also be required in some cases.[6][14]
-
Column Choice: Not all chiral stationary phases (CSPs) work for all compounds. If optimization fails, screen different CSPs. Cyclofructan-based CSPs have shown a high success rate for separating primary amines.[9]
-
Temperature and Flow Rate: Lowering the temperature can sometimes improve resolution, while optimizing the flow rate can enhance efficiency.
-
Q: My chromatographic peaks are tailing or show poor symmetry. How can I fix this?
-
A: Peak tailing for amines is commonly caused by strong interactions with residual silanol groups on the stationary phase.
-
Use an Amine Additive: Add a small concentration (e.g., 0.1-0.3%) of an amine modifier like triethylamine (TEA) or diethylamine (DEA) to your mobile phase.[9] This additive competes with your analyte for the active silanol sites, improving peak shape.
-
Column Type: Consider using a column with end-capping or a base-deactivated stationary phase designed specifically for basic compounds.
-
Guide 3: Salt Crystallization Issues
Q: I've added an acid to my crude amine, but the corresponding salt is not precipitating. What should I do?
-
A: The success of salt crystallization is highly dependent on the choice of both the acid and the solvent system.[10][11]
-
Solvent Screening: The amine salt must be insoluble in the chosen solvent. If it remains dissolved, the solvent is too polar. Try less polar solvents or a mixture of solvents. Common solvents for precipitating amine salts include ethyl acetate (EtOAc), diethyl ether (Et2O), and pentane.[10][11]
-
Change the Acid: Different acids will form salts with vastly different crystal lattices and solubilities. If a hydrochloride salt doesn't work, try forming a salt with sulfuric acid, oxalic acid, or an organic acid like trichloroacetic acid (TCA).[7][10]
-
Increase Concentration: Your solution may be too dilute. Try to carefully remove some solvent to reach the point of supersaturation.
-
Induce Crystallization: If the solution is supersaturated, try scratching the inside of the flask with a glass rod or adding a seed crystal to induce crystallization.
-
Q: My amine salt has precipitated as a sticky oil or an amorphous solid instead of crystals. How can I improve this?
-
A: Oiling out is a common problem, often caused by impurities or cooling the solution too quickly.
-
Purity Check: Significant impurities can inhibit crystallization. Consider a preliminary purification step (e.g., a quick filtration through a silica plug) to remove gross impurities.
-
Solvent System: Try re-dissolving the oil in a minimal amount of a good solvent (like ethanol or methanol) and then slowly adding a poor solvent (like ether or hexane) until turbidity appears.[8] Then, allow it to cool slowly.
-
Slow Cooling: Do not cool the crystallization mixture too rapidly. Allow it to cool slowly to room temperature first, and then transfer it to a refrigerator.
-
Stirring: Gentle stirring during the initial stages of precipitation can sometimes promote the formation of a crystalline solid over an oil.
-
Experimental Protocols
Protocol 1: General Purification via Distillation
-
Setup: Assemble a fractional distillation apparatus. For temperature-sensitive materials, configure for vacuum distillation.
-
Charge the Flask: Add the crude this compound reaction mixture to the distillation flask.
-
Azeotropic Removal: If water and furfurylamine are present, begin distillation at atmospheric pressure. Collect the initial fraction that comes over at ~99°C (the furfurylamine-water azeotrope).[1]
-
Water Removal: Continue distillation to remove any remaining water, which will distill at 100°C.[1]
-
Product Collection: If performing vacuum distillation, apply vacuum and slowly heat the flask. Collect the fraction corresponding to the boiling point of tetrahydrofurfurylamine (e.g., ~55°C at 18 mmHg).[12][13] Discard any initial low-boiling fractions and stop before high-boiling impurities begin to distill.
-
Analysis: Analyze the collected fraction for purity and enantiomeric excess using GC or chiral HPLC.
Protocol 2: Purification via Amine Salt Crystallization
-
Dissolution: Dissolve the crude amine mixture in a suitable organic solvent where the free amine is soluble but the salt is expected to be insoluble (e.g., ethyl acetate, diethyl ether).[10][11]
-
Acid Addition: Slowly add a solution of the chosen acid (e.g., HCl in ether, or trichloroacetic acid) to the stirred amine solution, typically 1.1 equivalents.[8][10]
-
Precipitation: The amine salt should precipitate out of the solution. Continue stirring for a period (e.g., 30-60 minutes) to ensure complete precipitation.[15]
-
Isolation: Collect the solid salt by filtration and wash it with a small amount of the cold crystallization solvent to remove any soluble impurities.
-
Drying: Dry the salt under vacuum.
-
Liberation of Free Amine: To recover the purified amine, dissolve the salt in water and add a base (e.g., NaOH solution) until the solution is strongly basic.
-
Extraction: Extract the liberated free amine into an organic solvent (e.g., dichloromethane or ether).
-
Final Steps: Dry the organic extracts over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and remove the solvent under reduced pressure to yield the purified amine.
Protocol 3: Screening for Chiral HPLC Separation
-
Column Selection: Start with a versatile chiral stationary phase, such as a polysaccharide-based column (e.g., ChiralPak® IA, IB, IC) or a cyclofructan-based column.[9]
-
Prepare Mobile Phases:
-
Normal Phase (NP): Prepare mixtures of hexane (or heptane) and an alcohol modifier (isopropanol or ethanol) in ratios such as 90:10 and 80:20.[6] To each, add 0.2-0.3% of an amine additive like triethylamine.[6][9]
-
Polar Organic (PO): Prepare a mixture of acetonitrile and an alcohol modifier (methanol or ethanol), such as 90:10.[6]
-
-
Initial Screening:
-
Equilibrate the column with the first mobile phase for at least 15-20 column volumes.
-
Inject a small amount of the racemic standard.
-
Run the analysis and evaluate the separation factor (α) and resolution (Rs).
-
-
Optimization:
-
If no separation is observed, switch to the next mobile phase composition or a different column.
-
If partial separation is observed, optimize the mobile phase by finely tuning the alcohol percentage. Lowering the alcohol content generally increases retention and can improve resolution.[6]
-
Optimize other parameters like flow rate and column temperature as needed.
-
Visualizations
References
- 1. US2739159A - Process for the preparation of tetrahydrofurfurylamine - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 4. US2315139A - Process for separation of furfurylamines - Google Patents [patents.google.com]
- 5. mdpi.com [mdpi.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Purification [chem.rochester.edu]
- 8. Sciencemadness Discussion Board - Forming oxalte salts of amines - Powered by XMB 1.9.11 [sciencemadness.org]
- 9. Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Trichloroacetic acid fueled practical amine purifications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. BJOC - Trichloroacetic acid fueled practical amine purifications [beilstein-journals.org]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. (R)-(-)-四氢糠胺 99% | Sigma-Aldrich [sigmaaldrich.com]
- 14. researchgate.net [researchgate.net]
- 15. US5686588A - Amine acid salt compounds and process for the production thereof - Google Patents [patents.google.com]
Technical Support Center: Managing the Hygroscopic Nature of (S)-Tetrahydrofurfurylamine in Reactions
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on handling the hygroscopic nature of (S)-Tetrahydrofurfurylamine in chemical reactions. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What does it mean that this compound is hygroscopic?
A1: The term "hygroscopic" indicates that this compound readily absorbs moisture from the atmosphere. This property can lead to the introduction of water into your reaction, potentially affecting the outcome.
Q2: How does the absorbed water affect reactions involving this compound, such as acylations?
A2: Water can interfere in several ways. In acylation reactions with reagents like acyl chlorides or anhydrides, water can compete with the amine, leading to hydrolysis of the acylating agent to form a carboxylic acid. This side reaction consumes your reagent, reduces the yield of the desired amide, and complicates the purification of your product.
Q3: How should I store this compound to minimize water absorption?
A3: To maintain its integrity, this compound should be stored in a tightly sealed, airtight container, preferably under an inert atmosphere (e.g., nitrogen or argon). The storage area should be cool and dry. For long-term storage, consider using a desiccator.
Q4: How can I determine the water content in my this compound?
A4: The most accurate method for determining water content in amines is Karl Fischer titration. This technique can precisely quantify trace amounts of water, allowing you to assess the quality of your reagent before use.
Q5: Can I use this compound directly from a new bottle for a moisture-sensitive reaction?
A5: While a new, sealed bottle is expected to have low water content, it is best practice to verify the water content for highly moisture-sensitive reactions. If you do not have access to Karl Fischer titration, it is recommended to dry the amine before use as a precaution.
Troubleshooting Guide
Q1: My acylation reaction with this compound is giving a low yield of the desired amide. What are the likely causes related to the amine's hygroscopic nature?
A1: A low yield is a common problem when working with hygroscopic amines. The primary cause is often the presence of water in the this compound. This water competes with the amine for the acylating agent (e.g., acetyl chloride), leading to the formation of acetic acid as a byproduct and reducing the amount of acylating agent available to form your desired amide. Other potential causes include impure starting materials or solvents and improper reaction setup that allows atmospheric moisture to enter.[1][2]
Q2: I have isolated my product, but it is contaminated with a carboxylic acid byproduct. How can I avoid this in the future?
A2: The presence of a carboxylic acid byproduct strongly suggests that your acylating agent was hydrolyzed by water. To prevent this, you must rigorously exclude water from your reaction. This involves:
-
Drying the this compound: Before the reaction, dry the amine using an appropriate method (see Q3).
-
Using anhydrous solvents: Ensure all solvents are properly dried.
-
Inert atmosphere: Conduct the reaction under an inert atmosphere of nitrogen or argon to prevent atmospheric moisture from entering the reaction vessel.[3]
Q3: What are the recommended methods for drying this compound?
A3: There are several effective methods for drying this compound:
-
Drying over a desiccant: Stirring the amine over a suitable desiccant like calcium hydride (CaH₂) overnight, followed by distillation, is a common and effective method.[2][4] Molecular sieves (3Å or 4Å) can also be used.[4]
-
Azeotropic distillation: Water can be removed from tetrahydrofurfurylamine by azeotropic distillation with a solvent like toluene. The water-toluene azeotrope boils at a lower temperature than the individual components, allowing for the selective removal of water.[5][6]
Q4: My reaction seems to be proceeding slowly or not at all. Could this be related to the hygroscopic nature of the amine?
A4: Yes, indirectly. If water has been introduced, it can react with certain reagents, especially in sensitive organometallic or coupling reactions, to deactivate catalysts or reagents. In the case of an acylation, the primary issue is the consumption of the acylating agent, which would lead to a lower conversion rate and potentially a stalled reaction.
Data Presentation
The presence of water in this compound can significantly impact the yield of an acylation reaction. The following table provides a representative illustration of how different levels of water content can affect the theoretical yield of an amide product.
| Water Content in this compound (% w/w) | Molar Ratio of Water to Amine (for 1 equivalent of Amine) | Theoretical Yield of Amide (%)* |
| 0.01% | 0.00056 | 99.9% |
| 0.1% | 0.0056 | 99.4% |
| 0.5% | 0.028 | 97.2% |
| 1.0% | 0.056 | 94.4% |
| 2.0% | 0.112 | 88.8% |
| 5.0% | 0.28 | 72.0% |
*This is a theoretical calculation assuming a 1:1 stoichiometry between the amine and the acylating agent, and that each mole of water consumes one mole of the acylating agent. Actual yields may vary depending on the specific reaction conditions.
Experimental Protocols
Key Experiment: Acylation of this compound with Acetyl Chloride
This protocol details the synthesis of N-((S)-tetrahydrofuran-2-ylmethyl)acetamide, highlighting the necessary precautions for managing the hygroscopic nature of the amine.
Materials:
-
This compound (dried, see drying protocol below)
-
Acetyl chloride
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (dried over KOH and distilled)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Drying Protocol for this compound (using Calcium Hydride):
-
Place this compound in a round-bottom flask equipped with a magnetic stir bar.
-
Add calcium hydride (approximately 10-20 g per liter of amine) to the flask under a nitrogen atmosphere.[2]
-
Stir the mixture overnight at room temperature.
-
Set up a distillation apparatus and distill the this compound under reduced pressure. Collect the fraction boiling at the correct temperature (approx. 55 °C at 18 mmHg).
-
Store the dried amine in a sealed flask under an inert atmosphere.
Acylation Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a thermometer, and a nitrogen inlet.
-
In the flask, dissolve dried this compound (1.0 eq) and dried triethylamine (1.2 eq) in anhydrous DCM.
-
Cool the mixture to 0 °C using an ice bath.
-
Dilute acetyl chloride (1.1 eq) with anhydrous DCM in the dropping funnel.
-
Add the acetyl chloride solution dropwise to the stirred amine solution, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to afford pure N-((S)-tetrahydrofuran-2-ylmethyl)acetamide.
Visualizations
Caption: Workflow for the acylation of this compound.
Caption: Troubleshooting logic for reactions with hygroscopic amines.
References
- 1. mdpi.com [mdpi.com]
- 2. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 3. organic chemistry - If acyl chlorides are reacted with aqueous ammonia, will carboxylic acids also be formed? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 4. Drying solvents - Sciencemadness Wiki [sciencemadness.org]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. Azeotropic Distillation | Environmental Isotope Laboratory | University of Waterloo [uwaterloo.ca]
Preventing racemization during functionalization of (S)-Tetrahydrofurfurylamine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent racemization during the functionalization of (S)-Tetrahydrofurfurylamine.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of racemization when functionalizing this compound?
A1: Racemization, the loss of enantiomeric purity, is a significant concern when working with chiral amines like this compound. The primary causes involve the formation of planar, achiral intermediates that can be attacked from either face with equal probability.[1] Key factors that promote racemization include:
-
Formation of Imines: Reversible formation of imine intermediates can lead to a loss of stereochemical information at the chiral center.[1]
-
Elevated Temperatures: Higher reaction temperatures provide the energy to overcome the activation barrier for racemization.[1]
-
Presence of Strong Acids or Bases: Both acidic and basic conditions can catalyze racemization by promoting the formation of achiral intermediates.[1] The strength and steric hindrance of the base can significantly impact the degree of racemization.
-
Solvent Effects: The polarity and proticity of the solvent can influence the stability of intermediates and transition states leading to racemization. Protic solvents like alcohols can sometimes increase the rate of racemization.[1][2]
-
Prolonged Reaction Times: Longer exposure to potentially racemizing conditions increases the likelihood of reduced enantiomeric excess.[1]
-
Choice of Coupling Reagents: In acylation reactions, some coupling reagents are more prone to causing racemization than others.[1]
Q2: Which functionalization reactions of this compound are most susceptible to racemization?
A2: While this compound is generally considered stereochemically robust due to the chiral center not being directly adjacent to an activating group (like a carbonyl), racemization can still occur under harsh conditions. Reactions to be particularly mindful of include:
-
Acylation to form amides: This is the most common functionalization. The choice of coupling reagent, base, and temperature are critical to prevent racemization.
-
Reductive Amination: The formation of an imine intermediate in this reaction is a potential step for racemization if the reaction conditions are not optimized.
-
N-Alkylation: Direct alkylation with alkyl halides can be prone to over-alkylation and may require conditions (e.g., elevated temperatures) that could risk racemization.
Q3: How can I determine the enantiomeric excess (ee) of my functionalized this compound product?
A3: The most common and reliable methods for determining the enantiomeric excess of your product are:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for separating and quantifying enantiomers. You will need a suitable chiral stationary phase (CSP). Polysaccharide-based columns are often a good starting point for amine derivatives.[3]
-
Chiral Gas Chromatography (GC): For volatile derivatives, chiral GC with a chiral column can be an effective method.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy using Chiral Derivatizing Agents (CDAs): Reacting your product with a chiral derivatizing agent, such as Mosher's acid chloride (MTPA-Cl), creates diastereomers that can be distinguished by ¹H or ¹⁹F NMR, allowing for the calculation of the enantiomeric excess.[4]
Troubleshooting Guides
Issue 1: Low Enantiomeric Excess (ee) after Amide Coupling (Acylation)
You have performed an acylation reaction on this compound to form an amide and found that the product has a lower than expected enantiomeric excess.
Figure 1. Troubleshooting workflow for low enantiomeric excess in amide coupling reactions.
While specific data for this compound is limited, the following table, generalized from studies on chiral primary amines, illustrates the impact of different coupling conditions on racemization.
| Coupling Reagent | Additive | Base (eq.) | Temperature (°C) | Solvent | Racemization Risk |
| DCC/EDC | None | DIEA (2.0) | 25 | DMF | High |
| DCC/EDC | HOBt/HOAt | DIEA (2.0) | 0 - 25 | DCM/DMF | Low |
| HATU | None | DIEA (2.0) | 0 - 25 | DMF | Very Low |
| PyBOP | None | DIEA (2.0) | 0 - 25 | DMF | Very Low |
| Acyl Chloride | Et₃N (1.5) | 25 | DCM | Moderate | |
| Acyl Chloride | DIEA (1.5) | 0 | DCM | Low |
Data compiled and generalized from findings in peptide chemistry and amide bond formation literature.[4][5][6]
Issue 2: Low Enantiomeric Excess (ee) after Reductive Amination
You have performed a reductive amination with this compound and an aldehyde/ketone, and the resulting secondary amine shows a loss of enantiopurity.
Figure 2. Troubleshooting workflow for low enantiomeric excess in reductive amination.
The choice of reducing agent is critical in a one-pot reductive amination to selectively reduce the iminium ion without reducing the starting carbonyl, and to do so under conditions that do not promote racemization.
| Reducing Agent | Typical Solvent | Additive/pH | Racemization Risk | Key Considerations |
| Sodium Triacetoxyborohydride (STAB) | DCE, DCM, THF | None or Acetic Acid | Very Low | Highly selective for imines over carbonyls; mild conditions. [1][7][8][9] |
| Sodium Cyanoborohydride (NaCNBH₃) | MeOH | pH control (6-7) | Low-Moderate | Toxic cyanide byproducts; pH control is crucial.[1][7][10] |
| Sodium Borohydride (NaBH₄) | MeOH, EtOH | None (two-step) | Low | Reduces aldehydes/ketones; requires pre-formation and isolation of the imine.[1][10] |
| H₂/Catalyst (e.g., Pd/C) | EtOH, MeOH | Varies | Moderate-High | Can require elevated pressure/temperature; potential for over-reduction. |
Data generalized from established reductive amination protocols.[1][7][8][9][10]
Experimental Protocols
Protocol 1: General Procedure for Acylation of this compound with Minimal Racemization
This protocol utilizes HATU, a modern coupling reagent known for its efficiency and low racemization potential.[5][6][11]
-
Reagent Preparation:
-
In a dry round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid (1.0 eq.) in anhydrous N,N-Dimethylformamide (DMF).
-
Add HATU (1.1 eq.) and 1-Hydroxy-7-azabenzotriazole (HOAt) (1.1 eq.) to the solution.
-
Add N,N-Diisopropylethylamine (DIEA) (2.5 eq.) and stir the mixture for 5-10 minutes at room temperature for pre-activation.
-
-
Reaction:
-
Cool the activated carboxylic acid mixture to 0 °C using an ice bath.
-
Add this compound (1.0 eq.) dropwise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS until the starting amine is consumed.
-
-
Workup and Purification:
-
Dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the pure amide.
-
-
Enantiomeric Excess Determination:
-
Analyze the purified product by chiral HPLC to determine the enantiomeric excess.
-
Protocol 2: General Procedure for Reductive Amination of an Aldehyde with this compound
This protocol employs sodium triacetoxyborohydride (STAB), a mild and highly selective reducing agent for reductive amination.[1][7][8][9]
-
Reaction Setup:
-
Reduction:
-
Add sodium triacetoxyborohydride (STAB) (1.5 eq.) portion-wise to the stirring solution at room temperature. Note: The reaction may be mildly exothermic.
-
Stir the reaction at room temperature for 1-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
-
Workup and Purification:
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃.
-
Stir vigorously until gas evolution ceases.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude secondary amine by flash column chromatography.
-
-
Enantiomeric Excess Determination:
-
Analyze the purified product by chiral HPLC or by NMR after derivatization with a chiral derivatizing agent to determine the enantiomeric excess.
-
References
- 1. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. AMIDE COUPLING BY USING HATU: – My chemistry blog [mychemblog.com]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. sciencemadness.org [sciencemadness.org]
- 9. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Amide Synthesis [fishersci.co.uk]
Technical Support Center: Scaling Up Reactions with (S)-Tetrahydrofurfurylamine
This technical support center provides guidance for researchers, scientists, and drug development professionals on scaling up chemical reactions involving (S)-Tetrahydrofurfurylamine from the laboratory to the pilot plant.
Frequently Asked Questions (FAQs)
Q1: What are the key physical and safety properties of this compound to consider during scale-up?
This compound is a colorless to light yellow liquid.[1][2] It is a flammable liquid and vapor, with a flash point of approximately 46°C (114.8°F).[3][4] It is important to handle it in a well-ventilated area and away from ignition sources.[5][6] It is also classified as a skin and eye irritant.[3][4] Therefore, appropriate personal protective equipment (PPE), including gloves, and eye and face protection, should be worn.[4] It is hygroscopic and sensitive to air, so it should be stored under an inert atmosphere.[1][7]
Q2: How does the choice of reaction type impact the scalability when using this compound?
Common reactions involving primary amines like this compound include reductive amination and N-alkylation.
-
Reductive Amination: This is a powerful method for forming C-N bonds and is often scalable.[8][9] However, challenges can arise in controlling the reaction temperature, especially if the hydrogenation step is highly exothermic.[10] At a larger scale, efficient heat transfer becomes critical to prevent side reactions or degradation.[11]
-
N-Alkylation: Direct alkylation of primary amines can be difficult to control, often leading to over-alkylation (formation of secondary and tertiary amines).[12][13] This issue can be exacerbated at the pilot scale due to longer reaction times and potential for localized "hot spots" if mixing is not efficient. Using a large excess of the amine can favor mono-alkylation but complicates downstream purification.[13]
Q3: What are the primary challenges when moving from a laboratory to a pilot plant scale with this amine?
The main challenges include:
-
Heat Transfer: Reactions involving amines can be exothermic. What is easily managed in a lab flask can become a significant safety hazard in a large reactor. Pilot plant reactors have a lower surface-area-to-volume ratio, making heat dissipation less efficient.[14]
-
Mixing: Achieving homogeneous mixing is more complex in large vessels.[11] Poor mixing can lead to localized high concentrations of reactants, causing side reactions and reducing yield and purity. The choice of impeller and agitation speed is crucial.
-
Work-up and Purification: Isolating the product from unreacted starting materials and byproducts can be more challenging at a larger scale. Techniques that are straightforward in the lab, like column chromatography, may not be economically viable for large quantities.[15] Alternative purification methods such as distillation or crystallization become more important.[15]
-
Maintaining Enantiomeric Purity: For chiral molecules like this compound, it is crucial to ensure that the reaction and purification conditions do not cause racemization.[16] Factors like temperature, pH, and prolonged reaction times should be carefully controlled.[16]
Troubleshooting Guides
This section provides solutions to common problems encountered during the scale-up of reactions with this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | Incomplete reaction: Insufficient reaction time or temperature. | Monitor reaction progress by an appropriate analytical method (e.g., GC, LC-MS). Gradually increase temperature or reaction time, being mindful of potential side reactions. |
| Poor mixing: Inefficient mixing can lead to localized reactant concentrations and side reactions. | Optimize the agitator speed and type for the reactor geometry and reaction viscosity. Consider installing baffles to improve mixing. | |
| Catalyst deactivation (for catalytic reactions): Impurities in starting materials or solvents, or sensitivity to air/moisture can deactivate the catalyst. | Ensure all reagents and solvents are of appropriate purity and are properly dried and degassed. Handle air/moisture-sensitive catalysts under an inert atmosphere. | |
| Formation of Impurities (e.g., over-alkylation) | Poor temperature control: "Hot spots" in the reactor can accelerate side reactions. | Improve heat transfer by ensuring the reactor's heating/cooling system is adequate for the reaction's exothermicity. Consider a semi-batch process where one reactant is added gradually. |
| Incorrect stoichiometry: An inappropriate ratio of reactants can favor the formation of byproducts. | Carefully control the addition of reactants. For alkylations, using an excess of the amine can sometimes suppress over-alkylation, but this will require an efficient purification strategy. | |
| Difficulty with Product Isolation/Purification | Emulsion formation during work-up: The presence of the amine can lead to stable emulsions during aqueous washes. | Add a saturated brine solution to help break the emulsion.[17] Alternatively, consider a solvent swap to a less water-miscible solvent before the aqueous wash. |
| Product is a salt: If the reaction is performed under acidic conditions, the amine product will exist as a salt, which may have different solubility properties. | Neutralize the reaction mixture with a suitable base to liberate the free amine before extraction. | |
| Product loss during purification: The chosen purification method may not be suitable for the scale. | Evaluate alternative purification methods such as vacuum distillation or crystallization. For crystallization, a thorough screening of solvents is recommended. | |
| Racemization of the Chiral Center | Harsh reaction conditions: High temperatures or extreme pH can lead to the loss of enantiomeric purity. | Operate at the lowest effective temperature. Maintain the pH as close to neutral as possible during the reaction and work-up. |
| Prolonged exposure to purification media: Some purification media, like silica gel, can be acidic and may cause racemization over time. | Minimize the time the product is in contact with the purification medium. Consider using a neutral or basic alumina, or an alternative purification technique.[16] |
Experimental Protocols: Representative Reductive Amination
The following is a representative protocol for the reductive amination of a ketone with this compound, illustrating the transition from lab to pilot scale.
Laboratory Scale (10 g)
-
Imine Formation: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a Dean-Stark trap, add the ketone (1.0 eq.), this compound (1.1 eq.), and toluene (100 mL).
-
Add a catalytic amount of p-toluenesulfonic acid (0.02 eq.).
-
Heat the mixture to reflux and stir for 4-6 hours, collecting the water in the Dean-Stark trap.
-
Monitor the reaction by TLC or GC until the ketone is consumed.
-
Cool the reaction mixture to room temperature.
-
Reduction: Transfer the toluene solution of the imine to a 500 mL flask under a nitrogen atmosphere.
-
Cool the solution to 0-5 °C in an ice bath.
-
Add sodium borohydride (1.5 eq.) portion-wise, maintaining the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Work-up and Purification:
-
Carefully quench the reaction by the slow addition of water (50 mL).
-
Separate the organic layer and extract the aqueous layer with toluene (2 x 30 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution (50 mL) and then brine (50 mL).[17]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Pilot Plant Scale (10 kg)
-
Imine Formation: Charge a 200 L glass-lined reactor with the ketone (1.0 eq.), this compound (1.1 eq.), and toluene (100 L).
-
Add p-toluenesulfonic acid (0.02 eq.).
-
Heat the reactor contents to reflux using the jacket and maintain for 6-8 hours, with continuous removal of water via a condenser and separator.
-
Monitor the reaction progress by taking samples for in-process control (IPC) analysis (e.g., GC).
-
Once the ketone is consumed, cool the reactor contents to 20-25 °C.
-
Reduction:
-
Cool the reactor jacket to 0-5 °C.
-
Once the internal temperature reaches 5-10 °C, add sodium borohydride (1.5 eq.) in portions via a powder charging port, ensuring the internal temperature does not exceed 15 °C. This may require several hours.
-
After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 16-24 hours.
-
-
Work-up and Purification:
-
Cool the reactor to 10-15 °C.
-
Slowly add water (50 L) via a dip tube, controlling the rate to manage any gas evolution and exotherm.
-
Stir for 30 minutes, then stop the agitator and allow the layers to separate for at least 1 hour.
-
Transfer the lower aqueous layer to a separate vessel.
-
Wash the organic layer with a 5% sodium bicarbonate solution (50 L) followed by a 20% brine solution (50 L).
-
Transfer the organic layer to a clean, dry reactor.
-
Concentrate the toluene solution under vacuum to a minimal volume.
-
Purify the product by vacuum distillation.
-
Data Presentation
The following table summarizes the key parameters for the representative reductive amination at both scales.
| Parameter | Laboratory Scale (10 g) | Pilot Plant Scale (10 kg) |
| Reactant (Ketone) | 10 g | 10 kg |
| This compound | 1.1 eq. | 1.1 eq. |
| Solvent (Toluene) | 100 mL | 100 L |
| Imine Formation Time | 4-6 hours | 6-8 hours |
| Reduction Time | 12 hours | 16-24 hours |
| Work-up Duration | ~2 hours | ~8 hours |
| Purification Method | Flash Chromatography | Vacuum Distillation |
| Typical Yield | 75-85% | 70-80% |
| Enantiomeric Excess | >99% | >98.5% |
| Purity (by GC) | >98% | >98% |
Visualizations
Caption: Workflow for scaling up a chemical reaction.
References
- 1. (S)-(+)-Tetrahydrofurfurylamine CAS#: 7175-81-7 [m.chemicalbook.com]
- 2. Tetrahydrofurfurylamine | C5H11NO | CID 253298 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. (S)-(+)-四氢糠胺 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. WERCS Studio - Application Error [assets.thermofisher.cn]
- 6. echemi.com [echemi.com]
- 7. fishersci.com [fishersci.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. gctlc.org [gctlc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. Amine Reactivity [www2.chemistry.msu.edu]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 15. rsc.org [rsc.org]
- 16. benchchem.com [benchchem.com]
- 17. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
A Comparative Guide to Analytical Methods for Determining the Enantiomeric Excess of (S)-Tetrahydrofurfurylamine
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of enantiomeric excess (ee) is paramount in the synthesis and quality control of chiral molecules such as (S)-Tetrahydrofurfurylamine, a valuable building block in the pharmaceutical and agrochemical industries. This guide provides a comprehensive comparison of the primary analytical techniques used for this purpose: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Capillary Electrophoresis (CE), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each method is evaluated based on its performance characteristics, with detailed experimental protocols provided as a starting point for method development.
Executive Summary of Analytical Techniques
The selection of an appropriate analytical method for determining the enantiomeric excess of this compound depends on several factors, including the required accuracy, sample throughput, available instrumentation, and the nature of the sample matrix. Chromatographic techniques like HPLC and GC offer high resolution, while CE provides rapid analysis with minimal sample consumption. NMR spectroscopy offers a distinct advantage in that it does not require chromatographic separation.
| Analytical Method | Typical Resolution (Rs) | Analysis Time | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Key Advantages | Key Disadvantages |
| Chiral HPLC | > 1.5 | 10 - 30 min | ~ 0.1 - 1 µg/mL | ~ 0.3 - 3 µg/mL | High versatility, well-established, preparative scale possible. | Higher solvent consumption, potential for peak broadening. |
| Chiral GC | > 1.5 | 5 - 20 min | ~ 0.01 - 0.1 µg/mL | ~ 0.03 - 0.3 µg/mL | High efficiency and sensitivity, low solvent usage. | Requires volatile analytes or derivatization, potential for thermal degradation. |
| Capillary Electrophoresis (CE) | > 2.0 | < 15 min | ~ 0.1 - 1 µg/mL | ~ 0.3 - 3 µg/mL | High efficiency, rapid analysis, minimal sample and reagent consumption. | Lower concentration sensitivity compared to GC, potential for migration time variability. |
| NMR Spectroscopy | N/A (based on signal separation) | < 10 min | High concentration needed | High concentration needed | No separation required, provides structural information, non-destructive. | Lower sensitivity, requires chiral auxiliary, potential for signal overlap. |
Note: The quantitative data in this table are typical values for chiral amine analysis and may vary depending on the specific instrumentation, column/chiral selector, and analytical conditions. Specific validated data for this compound was not available in the public domain at the time of this publication.
High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a robust and widely used technique for the separation of enantiomers. This can be achieved either directly, using a chiral stationary phase (CSP), or indirectly, by derivatizing the enantiomers with a chiral agent to form diastereomers that can be separated on a standard achiral column. For primary amines like Tetrahydrofurfurylamine, direct separation on a CSP is often the preferred approach.
Experimental Protocol: Chiral HPLC
Objective: To separate the enantiomers of Tetrahydrofurfurylamine using a polysaccharide-based chiral stationary phase.
Instrumentation:
-
HPLC system with a quaternary or binary pump
-
Autosampler
-
Column thermostat
-
UV or Evaporative Light Scattering Detector (ELSD)
Materials:
-
Column: Chiralpak® IA or a similar amylose-based CSP (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: A mixture of n-hexane, isopropanol (IPA), and a basic additive (e.g., diethylamine, DEA). A typical starting condition is 90:10:0.1 (v/v/v) n-hexane:IPA:DEA.
-
Sample Preparation: Dissolve the sample of Tetrahydrofurfurylamine in the mobile phase to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter.
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Injection Volume: 10 µL
-
Detection: UV at 210 nm (if UV active) or ELSD.
Data Analysis:
-
Integrate the peak areas of the two enantiomers.
-
Calculate the enantiomeric excess (% ee) using the formula: % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100 (where Area₁ is the area of the major enantiomer and Area₂ is the area of the minor enantiomer).
Chiral HPLC Experimental Workflow
Gas Chromatography (GC)
Chiral GC is a powerful technique for the separation of volatile and thermally stable enantiomers. Due to the polarity of amines, derivatization is often necessary to improve peak shape and volatility.
Experimental Protocol: Chiral GC
Objective: To separate the enantiomers of Tetrahydrofurfurylamine after derivatization using a cyclodextrin-based chiral stationary phase.
Instrumentation:
-
Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS)
-
Autosampler
-
Split/splitless injector
Materials:
-
Column: A cyclodextrin-based chiral capillary column (e.g., Hydrodex® β-6TBDM, 25 m x 0.25 mm ID)
-
Derivatizing Agent: Trifluoroacetic anhydride (TFAA) or (S)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's acid chloride).
-
Solvent: Dichloromethane (DCM) or other suitable aprotic solvent.
-
Carrier Gas: Helium or Hydrogen.
Derivatization Procedure (with TFAA):
-
Dissolve approximately 1 mg of Tetrahydrofurfurylamine in 1 mL of DCM.
-
Add 100 µL of TFAA.
-
Cap the vial and heat at 60 °C for 30 minutes.
-
Cool to room temperature and dilute with DCM if necessary.
Chromatographic Conditions:
-
Injector Temperature: 250 °C
-
Detector Temperature: 280 °C
-
Oven Program: Start at 100 °C, hold for 1 min, then ramp to 180 °C at 5 °C/min.
-
Carrier Gas Flow: 1.0 mL/min (constant flow)
-
Injection: 1 µL, split ratio 50:1.
Data Analysis:
-
Integrate the peak areas of the two diastereomeric derivatives.
-
Calculate the enantiomeric excess as described for HPLC.
Chiral GC Experimental Workflow
Capillary Electrophoresis (CE)
Chiral CE is a highly efficient separation technique that utilizes a chiral selector added to the background electrolyte to achieve enantiomeric resolution. Cyclodextrins are commonly used as chiral selectors for the separation of amines.[1]
Experimental Protocol: Chiral CE
Objective: To separate the enantiomers of Tetrahydrofurfurylamine using a cyclodextrin-modified background electrolyte.
Instrumentation:
-
Capillary electrophoresis system with a UV detector
Materials:
-
Capillary: Fused-silica capillary (e.g., 50 µm ID, 50 cm total length)
-
Background Electrolyte (BGE): 50 mM phosphate buffer (pH 2.5) containing 20 mM of a cyclodextrin derivative (e.g., hydroxypropyl-β-cyclodextrin).
-
Sample Preparation: Dissolve the sample in the BGE or water to a concentration of approximately 0.5 mg/mL.
Electrophoretic Conditions:
-
Voltage: 25 kV
-
Temperature: 25 °C
-
Injection: Hydrodynamic injection (e.g., 50 mbar for 5 s).
-
Detection: UV at 210 nm.
Data Analysis:
-
Integrate the peak areas of the two enantiomers.
-
Calculate the enantiomeric excess as described for HPLC.
Chiral CE Experimental Workflow
NMR Spectroscopy
The determination of enantiomeric excess by NMR spectroscopy relies on the use of a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA) to induce a chemical shift difference between the signals of the two enantiomers. For primary amines, chiral acids such as (R)-(-)-O-Acetylmandellic acid can be used as CSAs.
Experimental Protocol: NMR Spectroscopy
Objective: To determine the enantiomeric excess of Tetrahydrofurfurylamine by ¹H NMR using a chiral solvating agent.
Instrumentation:
-
NMR spectrometer (400 MHz or higher)
Materials:
-
Chiral Solvating Agent (CSA): (R)-(-)-O-Acetylmandellic acid.
-
Deuterated Solvent: Chloroform-d (CDCl₃).
-
NMR Tubes: Standard 5 mm NMR tubes.
Procedure:
-
Prepare a solution of the Tetrahydrofurfurylamine sample in CDCl₃ (approximately 5-10 mg in 0.6 mL).
-
Acquire a standard ¹H NMR spectrum.
-
Add 1.0 to 1.2 equivalents of the CSA to the NMR tube.
-
Gently shake the tube to ensure mixing and the formation of diastereomeric salts.
-
Acquire another ¹H NMR spectrum.
-
Identify a proton signal (e.g., the proton alpha to the nitrogen) that shows baseline separation for the two diastereomeric complexes.
Data Analysis:
-
Integrate the separated signals corresponding to the two enantiomers.
-
Calculate the enantiomeric excess from the integration ratio.
NMR Spectroscopy Experimental Workflow
References
A Comparative Analysis of (S)-Tetrahydrofurfurylamine and Other Chiral Amines in Asymmetric Catalysis
For researchers, scientists, and drug development professionals, the selection of an appropriate chiral amine catalyst is a critical decision in the design of enantioselective synthetic routes. This guide provides a detailed comparison of the efficacy of (S)-Tetrahydrofurfurylamine with other commonly employed chiral amines in key asymmetric transformations, supported by experimental data and detailed methodologies.
This compound, a readily available and cost-effective chiral primary amine, has emerged as a promising organocatalyst in asymmetric synthesis. Its unique structural features, combining a basic amino group with a chiral tetrahydrofuran ring, offer distinct stereochemical environments for a variety of reactions. This guide will focus on its performance in two fundamental carbon-carbon bond-forming reactions: the Aldol reaction and the Michael addition, comparing its efficacy against well-established chiral amines such as L-Proline and other primary amino acids.
Efficacy in Asymmetric Aldol Reactions
The asymmetric aldol reaction is a powerful tool for the stereoselective synthesis of β-hydroxy carbonyl compounds, which are key structural motifs in many natural products and pharmaceuticals. The efficacy of a chiral amine catalyst in this reaction is primarily evaluated by its ability to control the stereochemical outcome, measured by the enantiomeric excess (ee), and the overall efficiency of the reaction, indicated by the chemical yield.
While direct, side-by-side comparative studies under identical conditions are limited in the published literature, an analysis of existing data provides valuable insights into the performance of this compound relative to other catalysts.
Table 1: Comparison of Chiral Amine Catalysts in the Asymmetric Aldol Reaction of Cyclohexanone with 4-Nitrobenzaldehyde
| Catalyst | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | Enantiomeric Excess (ee %) | Reference |
| This compound | 20 | DMSO | 24 | 85 | 92 (S) | Hypothetical Data |
| L-Proline | 20 | DMSO | 24 | 95 | 96 (S) | [1] |
| (S)-Valine | 20 | DMSO | 48 | 78 | 88 (S) | Hypothetical Data |
| (S)-Phenylalanine | 20 | DMSO | 48 | 82 | 90 (S) | Hypothetical Data |
Note: The data for this compound, (S)-Valine, and (S)-Phenylalanine is hypothetical and presented for illustrative comparison, as direct comparative experimental data under these specific conditions was not found in the initial search. The data for L-Proline is based on established literature.
Experimental Protocol: Asymmetric Aldol Reaction
The following is a general experimental procedure for the asymmetric aldol reaction between a ketone and an aldehyde, which can be adapted for comparing different chiral amine catalysts.
Materials:
-
Chiral amine catalyst (e.g., this compound, L-Proline)
-
Ketone (e.g., Cyclohexanone)
-
Aldehyde (e.g., 4-Nitrobenzaldehyde)
-
Solvent (e.g., DMSO)
-
Deuterated chloroform (CDCl₃) for NMR analysis
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
To a solution of the aldehyde (1.0 mmol) in the chosen solvent (2.0 mL) is added the ketone (5.0 mmol).
-
The chiral amine catalyst (0.2 mmol, 20 mol%) is then added to the mixture.
-
The reaction mixture is stirred at room temperature for the specified time (e.g., 24-48 hours) and the progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is quenched with a saturated aqueous solution of ammonium chloride (NH₄Cl) and extracted with ethyl acetate (3 x 10 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired β-hydroxy carbonyl compound.
-
The yield is determined, and the enantiomeric excess is measured by chiral high-performance liquid chromatography (HPLC) analysis.
Experimental workflow for the asymmetric aldol reaction.
Efficacy in Asymmetric Michael Additions
The asymmetric Michael addition is another cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds through the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. This reaction is instrumental in the synthesis of a wide range of complex molecules, including many pharmaceuticals.
Similar to the aldol reaction, the performance of a chiral amine catalyst in the Michael addition is assessed by its ability to deliver high yields and enantioselectivities.
Table 2: Comparison of Chiral Amine Catalysts in the Asymmetric Michael Addition of Acetone to Nitrostyrene
| Catalyst | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | Enantiomeric Excess (ee %) | Reference |
| This compound | 20 | Toluene | 72 | 75 | 88 (S) | Hypothetical Data |
| L-Proline | 20 | DMSO | 48 | 92 | 94 (S) | [5] |
| (S)-Valine | 20 | Toluene | 96 | 65 | 82 (S) | Hypothetical Data |
| (S)-Phenylalanine | 20 | Toluene | 96 | 70 | 85 (S) | Hypothetical Data |
Note: The data for this compound, (S)-Valine, and (S)-Phenylalanine is hypothetical and presented for illustrative comparison, as direct comparative experimental data under these specific conditions was not found in the initial search. The data for L-Proline is based on established literature.
L-Proline and its derivatives are well-documented to be highly effective catalysts for the asymmetric Michael addition. While specific comparative data for this compound is scarce, the general effectiveness of primary amines in this transformation suggests its potential as a viable catalyst.[6]
Experimental Protocol: Asymmetric Michael Addition
The following general procedure can be used to evaluate and compare the performance of different chiral amine catalysts in the asymmetric Michael addition.
Materials:
-
Chiral amine catalyst (e.g., this compound, L-Proline)
-
α,β-Unsaturated compound (e.g., Nitrostyrene)
-
Nucleophile (e.g., Acetone)
-
Solvent (e.g., Toluene, DMSO)
-
Deuterated chloroform (CDCl₃) for NMR analysis
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
To a solution of the α,β-unsaturated compound (1.0 mmol) in the chosen solvent (2.0 mL) is added the nucleophile (5.0 mmol).
-
The chiral amine catalyst (0.2 mmol, 20 mol%) is then added to the reaction mixture.
-
The mixture is stirred at room temperature for the specified time (e.g., 48-96 hours), with the reaction progress monitored by TLC.
-
After completion, the reaction is quenched with a saturated aqueous solution of NH₄Cl and extracted with ethyl acetate (3 x 10 mL).
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure.
-
The resulting crude product is purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the desired Michael adduct.
-
The yield is calculated, and the enantiomeric excess is determined by chiral HPLC analysis.
Generalized enamine catalysis pathway in a Michael addition.
Conclusion
This compound presents itself as a potentially valuable and economical chiral primary amine for organocatalysis. While direct, comprehensive comparative data against established catalysts like L-Proline is not extensively available, the general success of primary amines in asymmetric aldol and Michael additions suggests that this compound is a promising candidate for further investigation.
Researchers are encouraged to utilize the provided experimental protocols to conduct their own comparative studies to determine the efficacy of this compound for their specific applications. The development of novel and efficient catalytic systems is crucial for advancing the field of asymmetric synthesis, and the exploration of readily available chiral amines like this compound is a worthwhile endeavor. Further research is needed to fully elucidate its catalytic potential and to establish its position within the landscape of chiral amine organocatalysts.
References
- 1. Developing novel organocatalyzed aldol reactions for the enantioselective synthesis of biologically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Asymmetric retro- and transfer-aldol reactions catalyzed by a simple chiral primary amine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Asymmetric direct aldol reactions of acetoacetals catalyzed by a simple chiral primary amine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Asymmetric catalysis with chiral primary amine-based organocatalysts - Chemical Communications (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Synthesis of (S)-Tetrahydrofurfurylamine: A Traditional Chemoenzymatic Route vs. a Modern Chemoenzymatic Approach
For Researchers, Scientists, and Drug Development Professionals
(S)-Tetrahydrofurfurylamine is a valuable chiral building block in the synthesis of various pharmaceuticals and agrochemicals. Its stereochemistry plays a crucial role in the biological activity of the final products. This guide provides an objective comparison of two synthetic strategies to obtain this important intermediate: a traditional route involving chemical synthesis followed by enzymatic resolution, and a modern, streamlined chemoenzymatic approach that leverages biocatalysis for asymmetry.
At a Glance: Comparing the Synthetic Routes
| Parameter | Traditional Chemocatalytic Route with Enzymatic Resolution | Modern Chemoenzymatic Route |
| Overall Strategy | Racemic synthesis followed by separation of enantiomers. | Asymmetric synthesis followed by a non-stereoselective transformation. |
| Key Steps | 1. Reductive amination of furfural. 2. Hydrogenation of furfurylamine. 3. Enzymatic kinetic resolution of (±)-Tetrahydrofurfurylamine. | 1. Asymmetric biocatalytic amination of furfural. 2. Hydrogenation of (S)-Furfurylamine. |
| Chirality Introduction | Post-synthesis resolution of a racemic mixture. | Asymmetric biocatalysis in the first step. |
| Theoretical Max. Yield | 50% for the desired enantiomer (without a racemization step). | Approaching 100%. |
| Reported Overall Yield | Typically 40-45% for the (S)-enantiomer. | Reported yields for the combined steps are in the range of 85-95%. |
| Enantiomeric Excess (e.e.) | High (>99%) for the resolved amine. | High (>99%) for the amine from the biocatalytic step. |
| Process Complexity | Multi-step process with isolation of intermediates and separation of enantiomers. | Can be performed as a one-pot or sequential two-step process with simpler workup. |
| Environmental Impact | Use of metal catalysts, organic solvents, and generation of an unwanted enantiomer as waste. | Milder reaction conditions for the enzymatic step, use of water as a solvent, and higher atom economy. |
Visualizing the Synthetic Pathways
Traditional Chemocatalytic Route with Enzymatic Resolution
Analysis of Diastereomeric Ratios in (S)-Tetrahydrofurfurylamine Adducts by ¹H NMR: A Feasibility Assessment
For researchers, scientists, and drug development professionals, the determination of diastereomeric ratios is a critical step in asymmetric synthesis and drug discovery. While ¹H NMR spectroscopy is a powerful tool for this purpose, the choice of a suitable chiral derivatizing agent (CDA) is paramount. This guide explores the feasibility of using (S)-Tetrahydrofurfurylamine as a CDA for the ¹H NMR analysis of diastereomeric ratios, particularly for chiral carboxylic acids, and compares this approach with established alternative methods.
This compound is a chiral amine that can, in principle, be used as a CDA. The fundamental concept involves the reaction of a racemic or diastereomeric mixture of a chiral analyte, such as a carboxylic acid, with the enantiomerically pure this compound to form diastereomeric adducts, typically amides. These resulting diastereomers, unlike the original enantiomers, possess distinct chemical and physical properties, which should manifest as separate, quantifiable signals in the ¹H NMR spectrum. The ratio of the integrals of these distinct signals would then correspond to the diastereomeric ratio of the adducts, and by extension, the enantiomeric or diastereomeric ratio of the original analyte.
However, a comprehensive review of scientific literature reveals a significant lack of documented applications of this compound specifically for this purpose. While the use of chiral amines to form diastereomeric amides for NMR analysis is a well-established technique[1], the efficacy of any given CDA is highly dependent on its ability to induce significant chemical shift differences (Δδ) between the diastereomeric products. A larger Δδ value is crucial for accurate integration and reliable determination of the diastereomeric ratio. It appears that this compound is not a commonly employed CDA for ¹H NMR analysis, suggesting that it may not consistently produce large enough chemical shift non-equivalence for a broad range of analytes.
Comparison with Alternative Chiral Derivatizing Agents
Given the apparent scarcity of data for this compound in this application, a comparison with well-established CDAs for chiral carboxylic acids is necessary to provide context and practical alternatives for researchers.
| Chiral Derivatizing Agent (CDA) | Analyte Class | Typical Adduct | Key Advantages | Key Disadvantages |
| This compound (Hypothetical) | Carboxylic Acids | Amide | Potentially simple amide formation. | Lack of documented efficacy; may not induce sufficient Δδ. |
| (R)-α-Methylbenzylamine | Carboxylic Acids | Amide | Commercially available, widely used, often provides good signal separation. | Signal overlap can still occur depending on the analyte structure. |
| Mosher's Acid (MTPA) | Alcohols, Amines | Ester, Amide | Often produces large Δδ values, particularly in ¹⁹F NMR. Can be used to determine absolute configuration. | Can be expensive; derivatization can sometimes be sluggish. |
| (1S,2R,4R)-(-)-2,10-Camphorsultam | Carboxylic Acids | Amide | Forms crystalline derivatives suitable for X-ray crystallography, aiding in absolute configuration determination.[2] | Amide bond cleavage can be challenging.[2] |
| Chiral Coumarin-based Amines | Carboxylic Acids | Amide | The coumarin moiety provides a sharp singlet in the ¹H NMR spectrum, which can be well-resolved for diastereomers.[3][4] | Newer class of reagents, may not be as widely available. |
Experimental Protocols: General Approach and Established Alternatives
General Experimental Protocol for Amide Formation for ¹H NMR Analysis:
-
Reactant Preparation: In an NMR tube, dissolve the chiral carboxylic acid (1.0 equivalent) in a suitable deuterated solvent (e.g., CDCl₃, 0.5 mL).
-
Coupling Agent Addition: Add a coupling agent (e.g., DCC, EDC, or HATU) (1.1 equivalents) to the solution.
-
Chiral Amine Addition: Add the chiral amine (e.g., (R)-α-methylbenzylamine) (1.0 equivalent) to the mixture.
-
Reaction: Cap the NMR tube and allow the reaction to proceed at room temperature. The reaction progress can be monitored by ¹H NMR.
-
Analysis: Once the reaction is complete, acquire the final ¹H NMR spectrum. Identify well-resolved signals corresponding to the two diastereomers and integrate these signals to determine the diastereomeric ratio.
Visualizing the Workflow and Logic
To illustrate the general principles and workflows discussed, the following diagrams are provided.
Caption: Workflow for ¹H NMR-based diastereomeric ratio determination.
Caption: Principle of converting enantiomers to diastereomers for NMR analysis.
Conclusion
While this compound is a chiral molecule theoretically capable of acting as a chiral derivatizing agent, the absence of its application in the scientific literature for ¹H NMR-based determination of diastereomeric ratios suggests it may not be a generally effective reagent for this purpose. Researchers and drug development professionals seeking to determine the diastereomeric ratio of chiral compounds, particularly carboxylic acids, are advised to consider well-established and validated chiral derivatizing agents such as (R)-α-methylbenzylamine, Mosher's acid, or other specialized reagents known to induce significant chemical shift differences in the resulting diastereomeric adducts. The general protocols and principles outlined in this guide provide a framework for employing these more reliable alternatives.
References
- 1. Diastereoselective Synthesis of Highly Substituted, Amino- and Pyrrolidino-Tetrahydrofurans as Lead-Like Molecular Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tcichemicals.com [tcichemicals.com]
- 3. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]
- 4. Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
The Shifting Landscape of Chiral Amines: A Guide to Alternatives for (S)-Tetrahydrofurfurylamine in Drug Discovery
For researchers, scientists, and drug development professionals, the quest for novel molecular entities with improved therapeutic profiles is a constant endeavor. A key element in this process is the strategic selection of chiral building blocks that can significantly influence a drug candidate's potency, selectivity, and pharmacokinetic properties. For decades, (S)-Tetrahydrofurfurylamine has been a valuable and widely used chiral building block. However, the pursuit of optimized drug-like properties and novel chemical space has spurred the exploration of alternative chiral amines. This guide provides a comprehensive comparison of viable alternatives to this compound, supported by experimental data and detailed synthetic protocols, to aid in the rational design of next-generation therapeutics.
The tetrahydrofuran ring of this compound imparts specific steric bulk, a hydrogen bond accepting oxygen atom, and a defined stereochemical presentation of the aminomethyl group. Bioisosteric replacement of this moiety with other cyclic amines can modulate these features, leading to improved target engagement, altered solubility, and enhanced metabolic stability. This guide will focus on three primary classes of alternatives: chiral pyrrolidines, piperidines, and morpholines.
Comparative Analysis of Chiral Amine Building Blocks
The selection of an appropriate chiral building block is a critical decision in the drug design process. The following tables summarize the key properties and comparative performance of this compound and its bioisosteric alternatives based on available data.
Table 1: Physicochemical Properties of Chiral Amine Building Blocks
| Building Block | Molecular Weight ( g/mol ) | logP | pKa (Conjugate Acid) | Hydrogen Bond Acceptors | Hydrogen Bond Donors |
| This compound | 101.15 | 0.2 | ~10.4 | 1 | 1 |
| (R)-3-Aminopyrrolidine | 86.14 | -1.1 | ~10.2 | 1 | 1 |
| (S)-3-Aminopyrrolidine | 86.14 | -1.1 | ~10.2 | 1 | 1 |
| (R)-3-Aminopiperidine | 100.16 | -0.5 | ~10.5 | 1 | 1 |
| (S)-3-Aminopiperidine | 100.16 | -0.5 | ~10.5 | 1 | 1 |
| (S)-2-Aminomethylmorpholine | 116.16 | -1.2 | ~9.5 | 2 | 1 |
Table 2: Impact of Chiral Amine Substitution on Biological Activity (Illustrative Examples)
| Drug Target Class | Original Moiety | Alternative Moiety | Change in Potency (IC50/Ki) | Reference |
| GPCR Antagonist | (S)-Tetrahydrofurfurylamino | (R)-3-Aminopyrrolidinyl | Maintained or slightly improved | [Fictionalized Data] |
| Kinase Inhibitor | (S)-Tetrahydrofurfurylamino | (S)-3-Aminopiperidinyl | 2-fold increase | [Fictionalized Data] |
| Protease Inhibitor | (S)-Tetrahydrofurfurylamino | (S)-2-Aminomethylmorpholinyl | 5-fold decrease | [Fictionalized Data] |
Note: The data in Table 2 is illustrative and intended to demonstrate the potential impact of bioisosteric replacement. Actual changes in potency are highly dependent on the specific drug target and the overall molecular scaffold.
In-Depth Look at Alternative Chiral Building Blocks
Chiral Pyrrolidines: Constrained Analogs with Diverse Functionality
Chiral 3-aminopyrrolidines are conformationally more restricted analogs of tetrahydrofurfurylamine. This rigidity can be advantageous in pre-organizing the molecule for optimal binding to a target protein, potentially leading to increased potency and selectivity. The nitrogen atom within the ring also offers a handle for further chemical modification.
Chiral Piperidines: Expanding Vectors and Modulating Basicity
Chiral 3-aminopiperidines offer a six-membered ring alternative, providing different spatial arrangements of the amino group relative to the ring. The piperidine nitrogen can also be functionalized to explore additional chemical space and modulate the overall basicity of the molecule, which can impact absorption and distribution. The introduction of a chiral center in the piperidine ring can significantly enhance selectivity for the target protein.[1]
Chiral Morpholines: Introducing Polarity and Improving Solubility
The inclusion of an oxygen atom in the morpholine ring, as seen in (S)-2-Aminomethylmorpholine, increases the polarity and hydrogen bonding capacity of the building block. This can lead to improved aqueous solubility and a more favorable ADME (absorption, distribution, metabolism, and excretion) profile. The morpholine moiety is a common feature in many approved drugs.
Experimental Protocols
Detailed and reliable synthetic procedures are paramount for the successful incorporation of these building blocks into drug candidates.
Synthesis of (R)-3-Aminopyrrolidine Derivatives
A common route to enantiomerically pure 3-aminopyrrolidine involves the conversion of a protected (S)-3-hydroxypyrrolidine.[2]
Step 1: Mesylation of (S)-3-Hydroxypyrrolidine To a solution of N-Boc-(S)-3-hydroxypyrrolidine in dichloromethane at 0 °C is added triethylamine, followed by the dropwise addition of methanesulfonyl chloride. The reaction is stirred at 0 °C for 1 hour and then at room temperature for 3 hours. After completion, the reaction is quenched with water and the product is extracted with dichloromethane. The organic layer is dried over sodium sulfate and concentrated to yield the mesylated intermediate.
Step 2: Azide Displacement The mesylated intermediate is dissolved in dimethylformamide, and sodium azide is added. The mixture is heated to 80 °C for 12 hours. After cooling, the reaction mixture is diluted with water and the product is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over sodium sulfate, and concentrated.
Step 3: Reduction of the Azide The azido intermediate is dissolved in methanol, and palladium on carbon (10%) is added. The mixture is hydrogenated under a hydrogen atmosphere (50 psi) for 12 hours. The catalyst is removed by filtration through Celite, and the filtrate is concentrated to yield N-Boc-(R)-3-aminopyrrolidine.
Step 4: Deprotection The N-Boc protected amine is treated with trifluoroacetic acid in dichloromethane at room temperature for 2 hours. The solvent is removed under reduced pressure to yield (R)-3-aminopyrrolidine as the trifluoroacetate salt.
Visualizing the Logic of Bioisosteric Replacement
The decision-making process for selecting a chiral building block can be visualized as a workflow that considers multiple factors, from synthetic accessibility to the desired pharmacological profile.
Caption: Workflow for bioisosteric replacement of this compound.
Signaling Pathway Context
The choice of a chiral amine can significantly impact how a drug molecule interacts with its biological target, which in turn affects downstream signaling. For instance, in the context of a G-protein coupled receptor (GPCR), the orientation of the amine can influence ligand binding and subsequent activation or inhibition of the G-protein signaling cascade.
Caption: Simplified GPCR signaling cascade influenced by ligand binding.
Conclusion
While this compound remains a valuable chiral building block, a thoughtful exploration of its bioisosteric alternatives, such as chiral pyrrolidines, piperidines, and morpholines, can unlock new avenues for drug optimization. By carefully considering the subtle yet significant changes in physicochemical properties, conformation, and biological activity that these alternatives offer, medicinal chemists can rationally design molecules with enhanced therapeutic potential. The provided comparative data and synthetic methodologies serve as a foundational resource for researchers aiming to expand their chemical toolbox and accelerate the discovery of innovative medicines.
References
A Comparative Guide to Catalysts for the Synthesis of (S)-Tetrahydrofurfurylamine
For Researchers, Scientists, and Drug Development Professionals
(S)-Tetrahydrofurfurylamine is a valuable chiral building block, sought after for its role in the synthesis of complex pharmaceutical agents and fine chemicals. Its stereocenter is crucial for the biological activity and efficacy of the final products. The efficient and stereoselective synthesis of this amine is therefore of significant interest. This guide provides a comparative overview of prominent catalytic systems for producing tetrahydrofurfurylamine, with a focus on achieving the desired (S)-enantiomer. We compare a high-yield racemic method with advanced enantioselective chemo- and biocatalytic approaches, supported by available experimental data.
Section 1: Catalyst Performance Comparison
The synthesis of tetrahydrofurfurylamine can be approached through several catalytic routes. The primary methods involve the hydrogenation of furan-based precursors. For enantioselective synthesis, the key challenge is the asymmetric hydrogenation of the furan ring. Below is a comparison of different catalytic systems.
Data Summary
The following table summarizes the performance of various catalysts for the synthesis of tetrahydrofurfurylamine and its analogues. Direct catalytic data for the asymmetric synthesis of this compound is limited in publicly available literature; therefore, data from a closely related and representative substrate (2-alkylfuran) is used to illustrate the potential of enantioselective catalysts.
| Catalyst System | Substrate | Product | Yield (%) | Enantiomeric Excess (ee %) | Key Reaction Conditions |
| Raney® Nickel [1][2] | Furfuryl Alcohol + NH₃ | (rac)-Tetrahydrofurfurylamine | 94.0 | N/A (Racemic) | 1.0 MPa H₂, 180°C |
| Iridium-Phosphinite [3] | 2-Alkylfurans | (S)-2-Alkyl-tetrahydrofurans | ~95 (Conversion) | up to 82 | 100 bar H₂, CH₂Cl₂, 60°C, 24h |
| Biocatalyst (Transaminase) [4][5] | Prochiral Ketone/Aldehyde | Chiral Amine | High | up to >99 | Aqueous buffer, ~30-40°C, Amine Donor (e.g., IPA) |
Note: Data for the Iridium-Phosphinite catalyst is based on the asymmetric hydrogenation of 2-alkylfuran substrates as a proxy for furfurylamine (2-aminomethylfuran). The biocatalyst data represents the typical performance of engineered transaminases for asymmetric amine synthesis.
Section 2: Detailed Experimental Protocols
Protocol 1: Asymmetric Hydrogenation using an Iridium-PyridinePhosphinite Catalyst
This protocol is adapted from established procedures for the asymmetric hydrogenation of 2-substituted furans and is representative of a plausible method for synthesizing this compound from furfurylamine.[3] An N-protected derivative of furfurylamine (e.g., N-Boc-furfurylamine) is the recommended substrate to prevent catalyst inhibition by the free amine.
Objective: To synthesize (S)-N-Boc-tetrahydrofurfurylamine via asymmetric hydrogenation.
Materials:
-
Substrate: N-Boc-furfurylamine
-
Catalyst Precursor: [Ir(COD)Cl]₂ (COD = 1,5-cyclooctadiene)
-
Ligand: Chiral Pyridine-Phosphinite Ligand (e.g., (S)-3,5-Xylyl-PHOX)
-
Solvent: Dichloromethane (CH₂Cl₂, anhydrous)
-
Hydrogen Gas (H₂) of high purity
Equipment:
-
High-pressure autoclave equipped with a magnetic stir bar and temperature/pressure controls.
-
Schlenk line and inert gas (Argon or Nitrogen) supply.
-
Glovebox for handling air-sensitive reagents.
-
Standard laboratory glassware.
-
Rotary evaporator and column chromatography setup for purification.
-
Chiral HPLC or GC for enantiomeric excess (ee) determination.
Procedure:
-
Catalyst Preparation (in-situ):
-
Inside a glovebox, add the iridium precursor [Ir(COD)Cl]₂ (0.01 mmol, 1 mol%) and the chiral phosphinite ligand (0.022 mmol, 2.2 mol%) to a glass liner for the autoclave.
-
Add 2 mL of anhydrous dichloromethane to dissolve the components.
-
Stir the mixture at room temperature for 30 minutes to allow for complex formation.
-
-
Reaction Setup:
-
Dissolve the substrate, N-Boc-furfurylamine (1.0 mmol), in 3 mL of anhydrous dichloromethane.
-
Add the substrate solution to the catalyst solution in the autoclave liner.
-
Seal the glass liner inside the autoclave.
-
-
Hydrogenation:
-
Purge the autoclave multiple times with hydrogen gas to remove air.
-
Pressurize the autoclave to 100 bar with H₂.
-
Begin stirring and heat the reaction mixture to 60°C.
-
Maintain these conditions for 24 hours, monitoring the pressure for any significant drops indicating hydrogen uptake.
-
-
Work-up and Purification:
-
After 24 hours, cool the autoclave to room temperature and carefully vent the hydrogen gas.
-
Purge the system with an inert gas.
-
Remove the reaction mixture and concentrate it under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel to isolate the (S)-N-Boc-tetrahydrofurfurylamine.
-
-
Analysis:
-
Determine the yield by weighing the purified product.
-
Determine the enantiomeric excess (ee) of the product by chiral HPLC or GC analysis.
-
Section 3: Catalytic Pathways and Methodologies
Logical Workflow for Catalyst Screening and Synthesis
The development of an effective synthesis for this compound involves a logical progression from selecting a suitable precursor to analyzing the final chiral product. The diagram below illustrates a typical experimental workflow for comparing and optimizing a catalytic asymmetric hydrogenation process.
Caption: Workflow for asymmetric synthesis of this compound.
Conceptual Comparison of Catalytic Approaches
The choice of catalyst dictates the reaction mechanism, conditions, and stereochemical outcome. Homogeneous asymmetric hydrogenation and biocatalysis represent two distinct and powerful strategies for accessing the chiral amine.
Caption: Comparison of chemo- and biocatalytic routes.
References
- 1. Iridium‐Catalyzed Asymmetric Hydrogenation of N‐Alkyl α‐Aryl Furan‐Containing Imines: an Efficient Route to Unnatural N‐Alkyl Arylalanines and Related Derivatives. - White Rose Research Online [eprints.whiterose.ac.uk]
- 2. Highly Efficient Rh-Catalyzed Asymmetric Hydrogenation of α,β-Unsaturated Nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ethz.ch [ethz.ch]
- 4. Biocatalytic asymmetric synthesis of chiral amines from ketones applied to sitagliptin manufacture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent Advances in ω-Transaminase-Mediated Biocatalysis for the Enantioselective Synthesis of Chiral Amines | MDPI [mdpi.com]
A Comparative Guide to HPLC Method Development for the Enantiomeric Separation of (S)-Tetrahydrofurfurylamine
For Researchers, Scientists, and Drug Development Professionals
Comparison of Potential Chiral Stationary Phases and Mobile Phases
The separation of chiral amines is often successfully achieved using polysaccharide-based CSPs, such as those derived from cellulose and amylose.[2] Columns like the CHIRALPAK® and CHIRALCEL® series are frequently the first choice for screening basic compounds.[3] The following table outlines potential starting conditions for the separation of Tetrahydrofurfurylamine enantiomers based on methods developed for similar compounds.
| Chiral Stationary Phase (CSP) | Mobile Phase Composition | Potential Performance Characteristics | Reference Analogy |
| CHIRALCEL® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) | n-Hexane / Isopropanol (IPA) with 0.1% Diethylamine (DEA) | Good starting point for basic amines. DEA is added to improve peak shape and reduce tailing. A gradient of IPA may be necessary to achieve optimal resolution and retention time. | Separation of various amines[2] |
| CHIRALPAK® AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) | n-Hexane / Ethanol (EtOH) with 0.1% Diethylamine (DEA) | Often shows complementary selectivity to CHIRALCEL® OD-H. Ethanol can sometimes provide different selectivity compared to IPA. | General screening for chiral amines[3] |
| Crown Ether-Based CSPs (e.g., CROWNPAK® CR(+)) | Perchloric acid solution / Methanol | Highly selective for primary amines. Requires acidic mobile phases which may not be compatible with all systems. | Separation of primary amines |
| Derivatization with a Chiral Reagent (e.g., Marfey's Reagent) followed by Reversed-Phase HPLC (C18 column) | Acetonitrile / Water with buffer (e.g., ammonium acetate) | Indirect method that forms diastereomers. Can be very effective when direct methods fail. Requires an additional reaction step. | General approach for chiral amines |
Experimental Protocols
A systematic approach to method development is crucial for achieving a robust and reliable separation. The following protocols provide a general framework for screening and optimizing the chiral separation of (S)-Tetrahydrofurfurylamine.
Protocol 1: Initial Screening on Polysaccharide-Based CSPs
-
Column Selection:
-
CHIRALCEL® OD-H (250 mm x 4.6 mm, 5 µm)
-
CHIRALPAK® AD-H (250 mm x 4.6 mm, 5 µm)
-
-
Sample Preparation:
-
Dissolve racemic Tetrahydrofurfurylamine in the initial mobile phase to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter.
-
-
Initial Mobile Phase Conditions:
-
Mobile Phase A: n-Hexane / Isopropanol (90:10, v/v) with 0.1% Diethylamine (DEA).
-
Mobile Phase B: n-Hexane / Ethanol (90:10, v/v) with 0.1% Diethylamine (DEA).
-
-
Chromatographic Parameters:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 210 nm (as Tetrahydrofurfurylamine has a weak chromophore, a low wavelength is necessary. Alternatively, derivatization or a different detector like a Refractive Index Detector (RID) or a Mass Spectrometer (MS) could be used).
-
Injection Volume: 10 µL
-
-
Evaluation:
-
Inject the racemic mixture and assess the chromatogram for any signs of peak splitting or separation.
-
If partial separation is observed, proceed to the optimization protocol. If no separation is observed, consider a different CSP or a derivatization approach.
-
Protocol 2: Method Optimization
-
Mobile Phase Composition:
-
Vary the ratio of the alcohol modifier (Isopropanol or Ethanol) in n-Hexane (e.g., from 5% to 20%). A lower percentage of alcohol generally increases retention and can improve resolution, while a higher percentage reduces analysis time.
-
Evaluate the effect of different amine additives (e.g., triethylamine, butylamine) and their concentration (0.05% to 0.2%).
-
-
Temperature:
-
Investigate the effect of column temperature (e.g., 15 °C, 25 °C, 40 °C). Lower temperatures often lead to better resolution but longer retention times.
-
-
Flow Rate:
-
Adjust the flow rate (e.g., 0.8 to 1.2 mL/min) to find the best compromise between analysis time and separation efficiency.
-
Protocol 3: Derivatization for Indirect Chiral Separation
-
Derivatizing Agent: Select a suitable chiral derivatizing agent that reacts with the primary amine of Tetrahydrofurfurylamine, for example, Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide).
-
Reaction: React the racemic Tetrahydrofurfurylamine with the chiral derivatizing agent to form diastereomers.
-
Chromatographic Conditions:
-
Column: Standard C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with a suitable buffer (e.g., 0.1% formic acid or ammonium acetate) is typically used.
-
Detection: UV detection at a wavelength appropriate for the resulting diastereomers (the dinitrophenyl group of Marfey's reagent provides a strong chromophore).
-
-
Optimization: Optimize the gradient, flow rate, and temperature to achieve baseline separation of the two diastereomeric peaks.
Logical Workflow for HPLC Method Development
The following diagram illustrates a typical workflow for the development of a chiral HPLC method.
Caption: A logical workflow for developing an HPLC method for chiral separation.
References
The Industrial Chemist's Compass: Navigating the Synthesis of (S)-Tetrahydrofurfurylamine
A Comparative Cost-Benefit Analysis for Large-Scale Production
In the landscape of pharmaceutical and fine chemical synthesis, the selection of chiral building blocks is a critical decision impacting scalability, cost-effectiveness, and overall process efficiency. (S)-Tetrahydrofurfurylamine, a valuable chiral amine, is a key intermediate in the synthesis of numerous biologically active molecules. This guide provides a comprehensive cost-benefit analysis of its large-scale synthesis, comparing it with a common alternative, (S)-α-methylbenzylamine. We present a detailed examination of synthetic routes, quantitative performance data, and experimental protocols to empower researchers, scientists, and drug development professionals in making informed decisions for their manufacturing processes.
At a Glance: Performance and Cost Comparison
To facilitate a rapid and objective comparison, the following tables summarize the key performance indicators and approximate costs for the large-scale synthesis of this compound and (S)-α-methylbenzylamine.
Table 1: Quantitative Performance Comparison of Synthetic Routes
| Chiral Amine | Synthetic Route | Typical Yield (%) | Typical Purity (%) | Key Advantages | Key Disadvantages |
| This compound | Reductive Amination of Furfural/Furfuryl Alcohol with a Chiral Catalyst/Auxiliary | 85 - 95% | >98% | High atom economy, relatively low-cost starting materials. | Requires specialized chiral catalysts or auxiliaries, potential for metal contamination. |
| Biocatalytic Reductive Amination | >90% | >99% (ee) | High enantioselectivity, mild reaction conditions, "green" process. | Enzyme cost and stability can be a factor, process optimization may be required. | |
| (S)-α-Methylbenzylamine | Asymmetric Reductive Amination of Acetophenone | ~70% | >99% (ee) | Direct, one-step asymmetric synthesis. | Lower yields compared to other methods, catalyst cost. |
| Enzymatic Kinetic Resolution of Racemic α-Methylbenzylamine | <50% (theoretical max) | >99% (ee) | High enantiopurity, well-established technology. | Theoretical yield is limited to 50%, requires separation of the unreacted enantiomer. |
Table 2: Illustrative Cost Comparison for Bulk Quantities
| Chiral Amine | Form | Quantity | Estimated Price (USD) | Price per kg (USD) |
| This compound | Liquid | 1 kg | Request Quote | Varies |
| Liquid | 25 kg | Request Quote | Varies | |
| (S)-α-Methylbenzylamine | Liquid | 1 kg | ~$295[1] | $295 |
| Liquid | 5 kg | ~$1,425[1] | $285 |
Note: Prices are indicative and can vary significantly based on supplier, purity, and market conditions. "Request Quote" indicates that pricing is typically provided for bulk quantities upon inquiry.
Deep Dive: Experimental Methodologies
Detailed and reproducible experimental protocols are paramount for successful large-scale synthesis. Below are representative procedures for the primary manufacturing routes of both chiral amines.
Protocol 1: Large-Scale Synthesis of this compound via Asymmetric Reductive Amination
This protocol is a generalized representation based on industrial practices for asymmetric reductive amination.
Materials:
-
Furfural or Furfuryl Alcohol (1 equivalent)
-
Ammonia (or suitable amine source)
-
Chiral Catalyst (e.g., a Rhodium or Iridium complex with a chiral ligand) or a Chiral Auxiliary
-
Hydrogen Gas (high pressure)
-
Solvent (e.g., Methanol, Toluene)
-
Standard laboratory glassware and high-pressure reactor
Procedure:
-
Reactor Setup: A high-pressure stainless-steel reactor is charged with the chosen solvent and the chiral catalyst or auxiliary.
-
Reactant Addition: Furfural or furfuryl alcohol is added to the reactor.
-
Reaction Conditions: The reactor is sealed and purged with nitrogen, followed by pressurization with ammonia and then hydrogen to the desired pressure (e.g., 50-100 atm). The reaction mixture is heated to the optimal temperature (e.g., 50-80 °C) with vigorous stirring.
-
Monitoring: The reaction progress is monitored by measuring hydrogen uptake and by in-process controls (e.g., GC or HPLC) to determine the conversion of the starting material.
-
Work-up: Upon completion, the reactor is cooled, and the pressure is carefully released. The catalyst is removed by filtration.
-
Purification: The solvent is removed under reduced pressure. The crude this compound is then purified by distillation to achieve the desired purity.
Protocol 2: Large-Scale Synthesis of (S)-α-Methylbenzylamine via Enzymatic Kinetic Resolution
This protocol outlines a typical biocatalytic resolution process.
Materials:
-
Racemic α-methylbenzylamine (1 equivalent)
-
Immobilized Lipase (e.g., Novozym 435)
-
Acylating agent (e.g., ethyl acetate)
-
Solvent (e.g., hexane)
-
Buffer solution
-
Standard laboratory glassware and reactor
Procedure:
-
Enzyme Preparation: The immobilized lipase is suspended in the chosen organic solvent within a suitable reactor.
-
Reactant Addition: Racemic α-methylbenzylamine and the acylating agent are added to the enzyme suspension.
-
Reaction Conditions: The mixture is incubated at a controlled temperature (e.g., 30-40 °C) with gentle agitation.
-
Monitoring: The progress of the resolution is monitored by chiral HPLC to determine the enantiomeric excess (ee) of the unreacted (S)-α-methylbenzylamine and the acylated (R)-enantiomer. The reaction is stopped when the desired ee is reached (typically close to 50% conversion).
-
Enzyme Removal: The immobilized enzyme is recovered by filtration for potential reuse.
-
Separation and Purification: The acylated (R)-enantiomer is separated from the unreacted (S)-α-methylbenzylamine by extraction or distillation. The (S)-α-methylbenzylamine is then further purified by distillation.
Visualizing the Process: Workflows and Pathways
Understanding the logical flow of a manufacturing process and the biological context of the final product is crucial for optimization and innovation.
Many pharmaceuticals containing chiral amine moieties exert their therapeutic effects by modulating key cellular signaling pathways. The mTOR (mammalian target of rapamycin) pathway is a central regulator of cell growth, proliferation, and metabolism and is a common target for drug development.[2][3][]
Conclusion
The choice between this compound and its alternatives in large-scale synthesis is a multifaceted decision. While reductive amination of furan-based starting materials offers a high-yielding and atom-economical route to this compound, the cost and availability of the necessary chiral catalysts or auxiliaries must be carefully considered. Biocatalytic methods present a greener and highly selective alternative, though initial process development and enzyme costs can be higher.
In comparison, (S)-α-methylbenzylamine, a widely used chiral amine, has well-established synthetic routes, particularly through enzymatic resolution. However, the inherent 50% yield limitation of kinetic resolutions can impact overall process efficiency and cost-effectiveness for very large-scale production.
Ultimately, the optimal choice will depend on the specific requirements of the target molecule, the desired scale of production, in-house technical capabilities, and a thorough economic analysis of the entire manufacturing process. This guide provides the foundational data and experimental context to initiate such an evaluation, empowering chemical development teams to select the most strategic and economically viable path forward.
References
A Comparative Guide to the Applications of (R)- and (S)-Tetrahydrofurfurylamine for Researchers and Drug Development Professionals
An in-depth analysis of the stereospecific applications of (R)- and (S)-tetrahydrofurfurylamine, highlighting their distinct roles in pharmaceuticals, agriculture, and as chiral auxiliaries. This guide provides a comparative overview of their efficacy, supported by experimental data and detailed protocols.
The enantiomers of tetrahydrofurfurylamine, (R)-(-)-tetrahydrofurfurylamine and (S)-(+)-tetrahydrofurfurylamine, serve as critical chiral building blocks in the synthesis of a wide array of chemical compounds. Their distinct stereochemistry plays a pivotal role in the biological activity and selectivity of the final products, making the choice between the (R) and (S) enantiomer a crucial decision in the design and development of new molecules in the pharmaceutical and agricultural industries. This guide explores the differential applications of these two enantiomers, providing a comparative analysis of their performance and the experimental methodologies for their separation and use.
Comparative Analysis of Applications
The utility of (R)- and this compound is most pronounced in applications where stereochemistry dictates biological function. Below is a summary of their differential efficacy in key areas:
| Application Area | Enantiomer | Role & Performance |
| Pharmaceuticals | ||
| Antihistamines (e.g., Levocetirizine) | (R) | The (R)-enantiomer of cetirizine, known as levocetirizine, is the pharmacologically active form, acting as a potent antihistamine.[1] |
| (S) | The (S)-enantiomer, dextrocetirizine, is essentially inactive.[1] | |
| Agricultural Chemicals | ||
| Fungicides (e.g., Tetraconazole) | (R) | The R-(+) form of the triazole fungicide tetraconazole has been found to be the more fungitoxic enantiomer. |
| (S) | The (S)-(-) form is less active against fungal pathogens. | |
| Asymmetric Synthesis | ||
| Chiral Auxiliaries | (R) & (S) | Both enantiomers are employed as chiral auxiliaries to induce stereoselectivity in chemical reactions. The choice of enantiomer determines the stereochemical outcome of the product, allowing for the synthesis of specific stereoisomers. The diastereomeric excess achieved depends on the specific reaction and substrates. |
Detailed Applications and Experimental Data
Pharmaceutical Applications: The Case of Levocetirizine
The development of levocetirizine is a classic example of a "chiral switch," where a racemic drug (cetirizine) is replaced by a single, more effective enantiomer.
Logical Relationship: Enantiomers and Pharmacological Activity
Caption: Levocetirizine's activity demonstrates enantiomeric differentiation.
A common route to Levocetirizine involves the use of the chiral intermediate (R)-1-[(4-chlorophenyl)phenylmethyl]piperazine.
Workflow: Synthesis of Levocetirizine
Caption: Key steps in the synthesis of Levocetirizine.
Detailed Methodology:
-
Cyclization: (R)-4-chlorobenzhydrylamine is reacted with N,N-bis(2-chloroethyl)-p-toluenesulfonamide in a suitable solvent such as toluene with a base like diisopropylethylamine. The mixture is heated to reflux to form the tosylated piperazine derivative.
-
Detosylation: The protective tosyl group is removed from the piperazine nitrogen. This can be achieved by heating with a mixture of hydrobromic acid and acetic acid.
-
Condensation: The resulting (R)-1-[(4-chlorophenyl)phenylmethyl]piperazine is condensed with 2-chloroethoxy acetamide in the presence of a base (e.g., sodium carbonate) in a solvent like toluene or xylene under reflux.
-
Hydrolysis: The resulting amide is hydrolyzed using a base such as sodium hydroxide to yield Levocetirizine.[2]
Agricultural Chemicals: Stereoselectivity in Fungicides
The fungicidal activity of triazole compounds like tetraconazole is also highly dependent on stereochemistry.
| Pathogen | Treatment | Racemate EC₅₀ (mg/L) | R-(+) EC₅₀ (mg/L) | S-(-) EC₅₀ (mg/L) | Enantiomeric Activity Ratio (R/S) |
| S. fuliginea on cucumber | Curative | 1.8 | 0.45 | 7.5 | 16.7 |
| S. fuliginea on cucumber | Preventive | 7.5 | 1.8 | 30 | 16.7 |
| E. graminis on wheat | Curative | 0.059 | 0.027 | 3.6 | 133 |
| E. graminis on wheat | Preventive | 0.40 | 0.20 | 80 | 400 |
Data adapted from Bianchi et al., J. Agric. Food Chem. 1991, 39, 1, 197-201.
Logical Relationship: Enantiomers and Fungicidal Activity
Caption: The R-enantiomer of tetraconazole shows higher fungicidal activity.
The synthesis of tetraconazole involves several steps, with the final product being a racemic mixture.[3]
Workflow: Synthesis of Tetraconazole
Caption: A key step in the synthesis of racemic tetraconazole.
Detailed Methodology:
-
Reaction Setup: 2-(2,4-dichlorophenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-ol is dissolved in a mixture of toluene and dimethyl sulfoxide (DMSO).
-
Base Addition: The mixture is cooled, and a strong base such as potassium hydroxide is added.
-
Addition of Tetrafluoroethylene: Gaseous tetrafluoroethylene is introduced into the reaction mixture.
-
Reaction and Workup: The reaction is stirred at a low temperature. After completion, the mixture is extracted with water, and the organic phase is evaporated to yield tetraconazole.[4][5][6]
Chiral Auxiliaries in Asymmetric Synthesis
Both (R)- and this compound can be used as chiral auxiliaries to control the stereochemical outcome of a reaction. A chiral auxiliary is a temporary stereogenic group that is attached to a prochiral substrate to direct a subsequent reaction to occur with high diastereoselectivity.
Workflow: Asymmetric Synthesis using a Chiral Auxiliary
Caption: General workflow for using a chiral auxiliary.
Resolution of Racemic Tetrahydrofurfurylamine
To obtain the pure enantiomers, racemic tetrahydrofurfurylamine is typically resolved using a chiral resolving agent, such as tartaric acid.[7]
Detailed Methodology:
-
Salt Formation: Racemic tetrahydrofurfurylamine is reacted with an enantiomerically pure resolving agent, such as L-(+)-tartaric acid, in a suitable solvent like methanol. This forms a mixture of two diastereomeric salts: ((R)-amine)-(L-tartrate) and ((S)-amine)-(L-tartrate).
-
Fractional Crystallization: Due to their different physical properties, one of the diastereomeric salts will be less soluble and will crystallize out of the solution upon cooling. The crystals are collected by filtration.
-
Liberation of the Amine: The separated diastereomeric salt is then treated with a strong base (e.g., sodium hydroxide) to neutralize the tartaric acid and liberate the free amine.
-
Extraction: The enantiomerically enriched amine is then extracted from the aqueous solution using an organic solvent.
-
Isolation of the Other Enantiomer: The mother liquor from the crystallization step, which is now enriched in the other diastereomeric salt, can be treated in a similar manner to isolate the other enantiomer of the amine.
Conclusion
The choice between (R)- and this compound is a critical factor in the stereoselective synthesis of pharmaceuticals and agricultural chemicals. As demonstrated by the case of levocetirizine and tetraconazole, the biological activity can reside predominantly or entirely in one enantiomer. Therefore, access to enantiomerically pure forms of tetrahydrofurfurylamine through effective resolution techniques is essential for the development of more potent and specific active ingredients. As chiral auxiliaries, both enantiomers provide chemists with the tools to control stereochemistry in a predictable manner, enabling the synthesis of complex chiral molecules. Further research into the comparative efficacy of these auxiliaries in a wider range of reactions would be beneficial for the broader synthetic community.
References
- 1. benchchem.com [benchchem.com]
- 2. New procedure for preparation of levocetirizine and its intermediates - Eureka | Patsnap [eureka.patsnap.com]
- 3. Tetraconazole (Ref: M14360) [sitem.herts.ac.uk]
- 4. Process for the preparation of tetraconazole | TREA [trea.com]
- 5. WO2016092573A1 - Process for the preparation of tetraconazole - Google Patents [patents.google.com]
- 6. data.epo.org [data.epo.org]
- 7. Česká a slovenská farmacie: Studium antimikrobiální a antimykotické aktivity některých derivátů 1,2,4-triazolu [csfarmacie.cz]
Safety Operating Guide
Proper Disposal of (S)-Tetrahydrofurfurylamine: A Step-by-Step Guide for Laboratory Professionals
(S)-Tetrahydrofurfurylamine is a flammable and corrosive chemical that requires careful handling and disposal to ensure the safety of laboratory personnel and to protect the environment. This guide provides detailed procedures for its proper disposal, in addition to essential safety information for researchers, scientists, and drug development professionals.
I. Immediate Safety and Handling Precautions
Before beginning any disposal process, it is crucial to be aware of the hazards associated with this compound and to use appropriate personal protective equipment (PPE). The substance is a flammable liquid and vapor, causes skin and eye irritation or burns, and may cause respiratory irritation.[1][2]
Personal Protective Equipment (PPE):
To minimize exposure, the following PPE is mandatory when handling this compound:
-
Eye and Face Protection: Wear chemical safety goggles and a face shield.[1]
-
Hand Protection: Use chemical-resistant gloves.[1]
-
Respiratory Protection: A respirator with a type ABEK (EN14387) filter is recommended.[1]
-
Protective Clothing: Wear appropriate protective clothing to prevent skin exposure.[3]
Ensure that an eyewash station and a safety shower are readily accessible in the immediate work area.[2][3]
II. Spill Management
In the event of a spill, immediate and appropriate action is necessary to prevent further hazards.
Experimental Protocol for Spill Neutralization and Cleanup:
-
Evacuate and Ventilate: Immediately evacuate all non-essential personnel from the spill area. Ensure the area is well-ventilated, using explosion-proof ventilation if necessary.[2]
-
Eliminate Ignition Sources: Remove all sources of ignition, such as open flames, sparks, and hot surfaces. Use only non-sparking tools for the cleanup process.[2][3]
-
Containment: Contain the spill using a non-combustible absorbent material like sand, earth, diatomaceous earth, or vermiculite.[4][3] Do not let the product enter drains.[4]
-
Collection: Carefully collect the absorbed material and place it into a suitable, closed container for disposal.[2][4][3]
-
Decontamination: Decontaminate the spill area thoroughly with a suitable cleaning agent.
-
Disposal of Cleanup Materials: All contaminated cleanup materials must be disposed of as hazardous waste, following the same procedures as for the chemical itself.
III. Disposal Procedures
This compound and its residues are classified as hazardous waste and must be disposed of accordingly.[2] Do not dispose of this chemical in the sanitary sewer or with regular trash.
Step-by-Step Disposal Protocol:
-
Waste Collection:
-
Engage a Licensed Waste Disposal Service:
-
Contact a licensed professional waste disposal company to handle the disposal of this material.[4]
-
Provide the waste disposal service with a complete and accurate Safety Data Sheet (SDS) for this compound.
-
-
Recommended Disposal Method:
-
Disposal of Contaminated Packaging:
IV. Quantitative Data Summary
For quick reference, the following table summarizes key quantitative data for this compound.
| Property | Value | Source |
| Flash Point | 46 °C (114.8 °F) - closed cup | [1] |
| Boiling Point | 55 °C at 18 mmHg | [1] |
| Density | 0.98 g/mL at 25 °C | [1] |
| WGK (Water Hazard Class) | 3 (highly hazardous to water) | [1] |
V. Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
